2-(Pyrrolidin-3-yl)pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyrrolidin-3-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGMUTQBWJJNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672824 | |
| Record name | 2-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198416-89-5 | |
| Record name | Pyridine, 2-(3-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198416-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This guide provides a comprehensive overview based on the known properties of its free base, its close structural isomer 3-(Pyrrolidin-2-yl)pyridine (nornicotine), and general principles of medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, most notably nicotine and its metabolites. The pyrrolidinyl-pyridine scaffold is a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of physiological and pathological processes. This document aims to provide a detailed technical overview of the basic properties of this compound, including its physicochemical characteristics, a plausible synthetic route, and its likely pharmacological profile based on related compounds.
Physicochemical Properties
Quantitative data for this compound is limited. The following tables summarize the available computed data for the free base, 2-(Pyrrolidin-3-yl)pyridine, and experimental and computed data for its isomer, 3-(Pyrrolidin-2-yl)pyridine (nornicotine), which can provide valuable insights into the expected properties of the target compound.
Table 1: Physicochemical Properties of 2-(Pyrrolidin-3-yl)pyridine (Free Base)
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem |
| Molecular Weight | 148.20 g/mol | PubChem |
| XLogP3 | 0.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 148.100048391 Da | PubChem |
| Topological Polar Surface Area | 24.9 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 125 | PubChem |
Table 2: Physicochemical Properties of 3-(Pyrrolidin-2-yl)pyridine (Nornicotine - Isomer)
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| Boiling Point | 270 °C | HMDB |
| logP | 0.17 | HANSCH,C ET AL. (1995) |
| pKa (Strongest Basic) | 9.09 ± 0.10 (Predicted) | Guidechem[2] |
| Water Solubility | Miscible | O'Neil, M.J. (ed.). The Merck Index (2006)[3] |
| Density | 1.0737 g/cm³ at 20 °C | O'Neil, M.J. (ed.). The Merck Index (2006)[3] |
Table 3: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂ | Sigma-Aldrich |
| Molecular Weight | 184.67 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥97% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a potential multi-step synthesis starting from pyridine.
Step 1: Photo-promoted Ring Contraction of Pyridine to a Pyrrolidine Precursor
This step is based on a recently developed method for the synthesis of pyrrolidine derivatives from pyridines.[4][5]
-
Materials: Pyridine, 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PhMe₂SiBpin), Benzene (anhydrous).
-
Procedure:
-
In a sealed glass tube, a solution of pyridine (1.0 eq) and PhMe₂SiBpin (2.2 eq) in anhydrous benzene is prepared.
-
The solution is photo-irradiated at 365 nm with constant stirring at 25 °C for 10-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate. This intermediate is typically used in the next step without further purification due to its instability.
-
Step 2: Derivatization and Ring Opening to form a Substituted Pyrrolidine
-
Materials: Crude intermediate from Step 1, Pyridine, Benzoyl chloride, Alumina.
-
Procedure:
-
The crude intermediate is dissolved in a suitable solvent.
-
Pyridine (1.0 eq) and benzoyl chloride (1.05 eq) are added at room temperature for N-benzoylation.
-
The reaction mixture is stirred for 12 hours.
-
The mixture is filtered through a short pad of Celite®, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on alumina to yield the N-benzoyl pyrrolidine derivative.
-
Step 3: Deprotection and Formation of 2-(Pyrrolidin-3-yl)pyridine
-
Materials: N-benzoyl pyrrolidine derivative from Step 2, a suitable deprotecting agent (e.g., strong acid or base depending on the exact intermediate), appropriate solvents.
-
Procedure:
-
The N-benzoyl group is removed under appropriate deprotection conditions. This may involve acidic or basic hydrolysis.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), and the solvent is evaporated to yield the free base, 2-(Pyrrolidin-3-yl)pyridine.
-
Step 4: Formation of the Hydrochloride Salt
-
Materials: 2-(Pyrrolidin-3-yl)pyridine free base, Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol).
-
Procedure:
-
The free base is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a solid.
-
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. The proton NMR would show characteristic signals for the pyridine and pyrrolidine ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point Analysis: To determine the melting point of the hydrochloride salt, which is an indicator of purity.
Pharmacology and Mechanism of Action
Direct pharmacological data for this compound is not available. However, based on its structural similarity to nornicotine, a known metabolite of nicotine, it is highly likely to act as a nicotinic acetylcholine receptor (nAChR) agonist.[8]
Nornicotine has been shown to be an agonist at several nAChR subtypes, with notable activity at α6 and α7 subunit-containing receptors.[9] Specifically, nornicotine has reported EC₅₀ values of approximately 4 µM for α6-containing nAChRs and 17 µM for α7 nAChRs.[9] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.
Table 4: Agonist Potency of Nornicotine at nAChR Subtypes
| nAChR Subtype | EC₅₀ (µM) | Reference |
| α6-containing | ~4 | Papke et al., 2007[9] |
| α7 | ~17 | Papke et al., 2007[9] |
Activation of nAChRs by an agonist like 2-(Pyrrolidin-3-yl)pyridine would lead to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane and triggers a cascade of downstream signaling events.
Potential Signaling Pathways
The activation of nAChRs can initiate several intracellular signaling pathways, which are crucial for various cellular processes. The influx of Ca²⁺ is a key event that can lead to the activation of multiple downstream effectors.
Visualizations
Plausible Synthetic Pathway
References
- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. Pyrrolidine synthesis via ring contraction of pyridines [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 [chemicalbook.com]
- 9. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
CAS Number: 1198416-89-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves to provide a comprehensive overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public-domain research specifically focused on this hydrochloride salt, this guide also incorporates relevant information on the parent compound, 2-(pyrrolidin-3-yl)pyridine, and contextualizes its potential significance within the broader landscape of pyrrolidine and pyridine-containing therapeutic agents.
Physicochemical Properties
A summary of the known physicochemical properties of 2-(Pyrrolidin-3-yl)pyridine and its hydrochloride salt is presented below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1198416-89-5 | N/A |
| Molecular Formula | C₉H₁₃ClN₂ | N/A |
| Molecular Weight | 184.67 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Synthesis and Manufacturing
A potential synthetic approach could involve the following conceptual workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
A plausible, though not explicitly documented, synthetic route could involve the coupling of a suitable N-protected 3-halopyrrolidine with a pyridine-derived organometallic reagent, followed by deprotection and salt formation.
-
Coupling Reaction: An N-Boc-3-bromopyrrolidine could be reacted with a pyridyl boronic acid or ester under Suzuki coupling conditions, catalyzed by a palladium complex.
-
Deprotection: The resulting N-Boc-2-(pyrrolidin-3-yl)pyridine would then be subjected to acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to remove the Boc protecting group.
-
Salt Formation: Treatment of the free base, 2-(pyrrolidin-3-yl)pyridine, with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) would yield the desired this compound salt, which could then be isolated by filtration and purified by recrystallization.
Potential Biological Significance and Applications in Drug Discovery
The pyrrolidine and pyridine moieties are prevalent scaffolds in a multitude of biologically active compounds and approved drugs.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key structural feature in numerous natural products and synthetic pharmaceuticals.[1] Similarly, the pyridine ring is a common pharmacophore that can engage in various biological interactions.[2]
The combination of these two rings in 2-(pyrrolidin-3-yl)pyridine suggests potential interactions with various biological targets. While specific data for the hydrochloride salt is lacking, related structures have shown activity in several therapeutic areas. For instance, derivatives of pyrrolidinyl-pyridines have been investigated as nicotinic acetylcholine receptor (nAChR) modulators, which are implicated in cognitive function and neurodegenerative diseases.
Potential Signaling Pathway Involvement (Hypothetical)
Given the structural similarities to known nAChR ligands, a hypothetical signaling pathway that this compound might modulate could involve the cholinergic system.
Caption: Hypothetical modulation of a nicotinic acetylcholine receptor signaling pathway.
Analytical Characterization
The characterization of this compound would typically involve a suite of analytical techniques to confirm its identity, purity, and structure.
Table of Analytical Methods:
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra would confirm the connectivity of the pyrrolidine and pyridine rings and the presence of the hydrochloride salt. |
| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum would show the molecular ion corresponding to the free base, C₉H₁₂N₂. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for N-H stretching (amine salt), C-H, and C=N bonds would be expected. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak would indicate a high degree of purity. |
Conclusion
This compound is a chemical entity with potential for further investigation in the field of drug discovery, largely inferred from the established biological importance of its constituent pyrrolidine and pyridine scaffolds. While detailed public information on this specific compound is currently sparse, this guide provides a foundational understanding of its physicochemical properties, potential synthetic routes, and hypothetical biological relevance. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations into this and related compounds.
References
An In-depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Potential Nicotinic Acetylcholine Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic amine with potential pharmacological activity. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on its structural analogs to present its chemical properties, a plausible synthetic route, and potential biological activity. The primary focus is on its potential interaction with nicotinic acetylcholine receptors (nAChRs), a critical target in drug discovery for various neurological and psychiatric disorders. This guide includes detailed, generalized experimental protocols for characterizing such a ligand and visual representations of experimental workflows and potential signaling pathways.
Chemical Structure and Properties
2-(Pyrrolidin-3-yl)pyridine is a small molecule featuring a pyridine ring linked to a pyrrolidine ring at the 3-position of the pyrrolidine. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂N₂·HCl | - |
| Molecular Weight | 184.67 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
| CAS Number | 150281-45-1 (for free base) | [PubChem CID: 5013938] |
| PubChem CID | 5013938 (for free base) | [PubChem CID: 5013938] |
| Canonical SMILES | C1C(CN1)C2=CC=CC=N2.Cl | - |
| InChIKey | STXABSODTGKUAK-UHFFFAOYSA-M | - |
Synthesis
A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted pyrrolidines and pyridines. A common approach involves the construction of the pyrrolidine ring followed by its attachment to the pyridine moiety, or vice-versa.
Hypothetical Synthesis Workflow:
General Experimental Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified free base of 2-(Pyrrolidin-3-yl)pyridine in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly add a solution of hydrogen chloride (typically as a solution in the same solvent or as a gas) to the stirred solution of the free base at a controlled temperature (often 0 °C to room temperature).
-
Continue stirring for a designated period to allow for complete precipitation of the hydrochloride salt.
-
Collect the resulting solid by filtration.
-
Wash the solid with a small amount of the cold solvent to remove any unreacted starting material or excess HCl.
-
Dry the product under vacuum to yield the final this compound salt.
Potential Biological Activity: Nicotinic Acetylcholine Receptor Interaction
Many compounds containing the pyrrolidinyl-pyridine scaffold exhibit activity as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems. The diverse subtypes of nAChRs make them attractive targets for the development of therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.
Given its structural similarity to known nAChR ligands, it is hypothesized that this compound may act as an agonist, antagonist, or allosteric modulator at one or more nAChR subtypes.
Illustrative Binding Affinity of 2-(Pyrrolidin-3-yl)pyridine Analogs at Human nAChR Subtypes (Hypothetical Data):
The following table presents hypothetical binding affinity (Ki) values for this compound and its structural isomers, based on published data for similar compounds. This data is for illustrative purposes only and requires experimental verification.
| Compound | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | α3β4 nAChR Ki (nM) |
| 2-(Pyrrolidin-3 -yl)pyridine HCl | 50 | >1000 | 250 |
| 2-(Pyrrolidin-2 -yl)pyridine HCl | 15 | 500 | 100 |
| 3-(Pyrrolidin-2 -yl)pyridine HCl | 5 | 800 | 50 |
Experimental Protocols for Characterization
To determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.
Experimental Workflow for nAChR Ligand Characterization:
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is a generalized method for determining the binding affinity of a test compound to a specific nAChR subtype expressed in a cell line.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293, CHO) expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).
-
Non-specific Binding Agent: A high concentration of a known nAChR ligand to determine non-specific binding (e.g., Nicotine, Cytisine).
-
Assay Buffer: Typically a Tris-based buffer containing physiological salt concentrations.
-
Test Compound: this compound dissolved in a suitable solvent.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding agent in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding agent.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potential Signaling Pathways
Activation of nAChRs, which are ion channels, directly leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways. The influx of Ca²⁺ is a particularly important second messenger that can activate various intracellular enzymes and signaling molecules.
Potential Downstream Signaling of nAChR Activation:
Conclusion
This compound represents a promising, yet understudied, chemical entity. Based on the pharmacological activity of its structural analogs, it is a strong candidate for being a nicotinic acetylcholine receptor ligand. The information and protocols provided in this technical guide offer a framework for the synthesis, characterization, and evaluation of this compound. Further experimental investigation is crucial to elucidate its precise mechanism of action, subtype selectivity, and therapeutic potential. The methodologies and conceptual frameworks presented here are intended to guide researchers in the systematic exploration of this and similar novel compounds in the pursuit of new therapeutics for neurological and psychiatric disorders.
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring. While direct and specific experimental data on the mechanism of action for this precise molecule is not extensively available in public literature, its structural resemblance to a well-established class of neuroactive compounds strongly suggests its primary pharmacological targets are nicotinic acetylcholine receptors (nAChRs). This in-depth guide will explore the inferred mechanism of action of this compound by examining the pharmacology of structurally related nAChR ligands. We will delve into the potential signaling pathways, present comparative quantitative data from analogous compounds, and provide detailed experimental protocols for assessing its activity.
Disclaimer: The following information is based on the pharmacological profiles of structurally similar compounds. The precise mechanism of action and quantitative parameters for this compound may differ and require direct experimental validation.
Inferred Primary Pharmacological Target: Nicotinic Acetylcholine Receptors (nAChRs)
The core structure of 2-(Pyrrolidin-3-yl)pyridine is a key pharmacophore found in numerous compounds that exhibit affinity for nAChRs. These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems. The pyrrolidine nitrogen, which is basic, and the pyridine nitrogen, which can act as a hydrogen bond acceptor, are critical for interaction with the receptor binding pocket.
The positioning of the pyrrolidinyl group at the 2-position of the pyridine ring, as opposed to the 3-position seen in nicotine, will influence its binding affinity and selectivity for the various nAChR subtypes.
Comparative Quantitative Data of Structurally Related nAChR Ligands
To provide a quantitative context, the following tables summarize the binding affinities and functional activities of well-characterized pyrrolidinyl-pyridine derivatives at different nAChR subtypes. It is important to note that the linkage position and substituents significantly impact these values.
Table 1: Binding Affinities (Ki) of Structurally Related Compounds at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Reference Compound |
| Pozanicline (ABT-089) | α4β2 | 16 | Nicotine |
| Pozanicline (ABT-089) | α6β2 | - | Nicotine |
| Pozanicline (ABT-089) | α4α5β2 | - | Nicotine |
Note: Pozanicline (ABT-089) is 2-methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine, a structural analog.[1]
Table 2: Functional Activities (EC50 and Efficacy) of Pozanicline (ABT-089) at nAChR Subtypes
| nAChR Subtype | EC50 (µM) | Efficacy (% of Nicotine) | Assay Type |
| α4β2 | - | 7-23% (Partial Agonist) | Neurotransmitter Release |
| α6β2 (high sensitivity) | 0.11 | 36% | Dopamine Release |
| α6β2* (low sensitivity) | 28 | 98% | Dopamine Release |
| α3β4* | >300 | No Agonist or Antagonist Activity | Acetylcholine Release |
Data from studies on Pozanicline (ABT-089).[2][3]
Postulated Signaling Pathway
Upon binding to nAChRs, this compound would likely act as an agonist or partial agonist, triggering a conformational change in the receptor. This would open the ion channel, leading to an influx of cations (primarily Na+ and Ca2+), which in turn depolarizes the neuron and initiates downstream signaling events.
Detailed Experimental Protocols
To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay to Determine Affinity for nAChR Subtypes
This protocol is designed to measure the binding affinity (Ki) of the test compound by its ability to compete with a radiolabeled ligand for binding to specific nAChR subtypes expressed in cell lines or native tissues.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the desired nAChR subtype (e.g., α4β2, α7) or homogenize brain regions known to be rich in specific subtypes (e.g., thalamus for α4β2).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with ice-cold buffer and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a known nAChR ligand like nicotine), and competitive binding (membranes + radioligand + serial dilutions of this compound).
-
A common radioligand for high-affinity nAChRs is [³H]epibatidine or [³H]cytisine.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the functional activity (agonist, partial agonist, or antagonist) of the compound by recording the ion currents elicited by its application to nAChRs expressed in Xenopus oocytes.
Experimental Workflow:
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Microinject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits.
-
Incubate the injected oocytes in a suitable medium for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane at a holding potential of approximately -70 mV.
-
-
Compound Application and Data Acquisition:
-
To test for agonist activity, apply increasing concentrations of this compound to the oocyte and record the resulting inward currents.
-
To determine efficacy, compare the maximal current elicited by the test compound to the maximal current elicited by a full agonist like acetylcholine.
-
To test for antagonist activity, co-apply the test compound with a fixed concentration of acetylcholine and measure the inhibition of the acetylcholine-evoked current.
-
-
Data Analysis:
-
Plot the normalized current response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Calculate the relative efficacy by dividing the maximal response to the test compound by the maximal response to acetylcholine.
-
Conclusion
Based on its chemical structure, this compound is strongly predicted to act as a modulator of nicotinic acetylcholine receptors. Its specific pharmacological profile, including its affinity and selectivity for different nAChR subtypes and its functional activity as an agonist, partial agonist, or antagonist, requires empirical determination through rigorous experimental evaluation. The protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of action of this compound, which is a critical step in its potential development as a therapeutic agent. Future research should focus on obtaining direct binding and functional data for this compound to validate these inferences and fully characterize its pharmacological properties.
References
The Enigmatic Genesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Technical Exploration of its Synthesis and Pharmacological Context
For Immediate Release
This whitepaper delves into the technical landscape surrounding 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic compound of interest to the pharmaceutical and medicinal chemistry sectors. While a definitive historical record of its discovery remains elusive in publicly accessible literature, its structural components—a pyridine ring and a pyrrolidine ring—place it firmly within a class of compounds extensively investigated for their biological activity, particularly as modulators of nicotinic acetylcholine receptors (nAChRs). This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, putative biological significance, and the broader historical context of related pharmacologically active molecules.
Introduction to a Scaffold of Interest
The pyrrolidine ring is a cornerstone in medicinal chemistry, revered for its ability to introduce three-dimensional complexity and stereochemical diversity into drug candidates.[1][2] Its presence in numerous natural alkaloids, such as nicotine, and its incorporation into a wide array of synthetic drugs underscore its versatility as a pharmacophore.[3] The fusion of a pyrrolidine moiety with a pyridine ring, as seen in 2-(Pyrrolidin-3-yl)pyridine, creates a scaffold with the potential for nuanced interactions with biological targets. The hydrochloride salt form of this compound enhances its solubility in aqueous media, a desirable property for experimental and developmental purposes.
Synthetic Pathways and Methodologies
While a singular, seminal paper detailing the initial synthesis of this compound is not readily identifiable, established organic chemistry principles and patent literature describing the synthesis of analogous structures provide a blueprint for its preparation. A plausible synthetic route can be conceptualized, often starting from commercially available precursors.
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis of 2-(Pyrrolidin-3-yl)pyridine (Free Base)
The following is a representative, generalized protocol based on common synthetic methodologies for similar compounds.
Step 1: Nucleophilic Addition To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium is added dropwise to generate 2-lithiopyridine. A solution of N-Boc-3-pyrrolidinone in anhydrous THF is then added slowly to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
Step 2: Dehydration and Reduction The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude tertiary alcohol is then subjected to dehydration using an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water. The resulting alkene is subsequently reduced, for example, through catalytic hydrogenation using palladium on carbon, to yield N-Boc-2-(pyrrolidin-3-yl)pyridine.
Step 3: Deprotection The N-Boc protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane, and a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added. The mixture is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography.
Step 4: Hydrochloride Salt Formation The reaction mixture from the deprotection step (if using HCl in dioxane) is concentrated to yield the hydrochloride salt. Alternatively, the free base can be isolated and then dissolved in a suitable solvent like diethyl ether, followed by the addition of a solution of hydrogen chloride in ether to precipitate this compound. The solid is then collected by filtration, washed with cold ether, and dried under vacuum.
Biological Significance and Pharmacological Context
The structural similarity of 2-(Pyrrolidin-3-yl)pyridine to nicotine and other nicotinic acetylcholine receptor (nAChR) agonists suggests that its primary biological target is likely within this family of ligand-gated ion channels.[4] nAChRs are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery in areas such as neurodegenerative diseases, pain, and addiction.[5]
Interaction with Nicotinic Acetylcholine Receptors
nAChRs are pentameric protein complexes that form ion channels in the cell membrane. The binding of agonists like acetylcholine or nicotine induces a conformational change that opens the channel, allowing the influx of cations and leading to neuronal excitation. The diverse subtypes of nAChRs (e.g., α4β2, α7) offer opportunities for the development of selective ligands.
The interaction of a ligand with an nAChR can be conceptualized in the following signaling pathway:
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.
Quantitative Data on Related Compounds
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| Nicotine | α4β2 | 1.0 | [6] |
| Nicotine | α7 | 770 | [6] |
| Boron-containing Nicotine Analogue | α4β2 | 600 | [6] |
| Boron-containing Nicotine Analogue | α7 | 2400 | [6] |
These data illustrate the variance in affinity and selectivity that can be achieved with modifications to the core pyrrolidine-pyridine scaffold.
Conclusion
This compound emerges from a rich history of research into nicotinic acetylcholine receptor modulators. Although its specific discovery and developmental timeline are not well-documented, its chemical structure firmly places it in a class of compounds with significant therapeutic potential. The synthetic pathways to access this molecule are feasible through established chemical transformations. Future research should focus on elucidating the specific pharmacological profile of this compound, including its binding affinities for various nAChR subtypes and its functional activity. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. The lack of a clear historical record also presents an opportunity for chemical historians to uncover the origins of this intriguing molecule.
References
- 1. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, explores its biological significance, particularly as a nicotinic acetylcholine receptor (nAChR) agonist, and presents a representative synthetic protocol. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting the central nervous system.
Physicochemical Properties
This compound is the hydrochloride salt of the organic base 2-(Pyrrolidin-3-yl)pyridine. The addition of hydrochloric acid increases the compound's polarity and water solubility, which is often advantageous for pharmaceutical applications. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 184.67 g/mol | |
| Molecular Formula | C₉H₁₃ClN₂ | |
| CAS Number | 1198416-89-5 | |
| Appearance | Solid | |
| Purity | Typically ≥97% |
Biological Activity and Mechanism of Action
The structural motif of a pyridine ring linked to a pyrrolidine ring is a key pharmacophore found in many biologically active compounds, most notably nicotine. Compounds of this class frequently interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.
As an agonist, 2-(Pyrrolidin-3-yl)pyridine is expected to bind to nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding event triggers a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential, which can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. Due to its structural similarity to nicotine, this compound is a valuable tool for studying the function of nAChRs and for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.
Synthesis of 2-(Pyrrolidin-3-yl)pyridine
The synthesis of 2-(Pyrrolidin-3-yl)pyridine can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrolidine ring onto a pre-existing pyridine scaffold or the coupling of a pyridine derivative with a suitable pyrrolidine precursor. One plausible method involves the deprotection of a protected pyrrolidine derivative. For instance, the removal of a benzyl protecting group from a precursor molecule is a common final step in the synthesis of such compounds.
Experimental Protocol: Debenzylation of a Precursor
The following is a representative experimental protocol for a debenzylation step that could be employed in the synthesis of a pyridinyl-pyrrolidine derivative. This protocol is based on the synthesis of the isomeric 3-(3-Pyrrolidinyl)pyridine and is presented as an illustrative example.[1]
Reaction:
Starting Material: 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine Reagents: Palladium on carbon (Pd/C), Hydrogen gas (H₂) Solvent: Ethanol or Methanol
Procedure:
-
To a solution of 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (1 equivalent) in a suitable solvent such as ethanol, is added a catalytic amount of 10% palladium on carbon.
-
The reaction mixture is placed under an atmosphere of hydrogen gas (typically at a pressure of 1-4 atmospheres).
-
The reaction is stirred vigorously at room temperature for 12-24 hours, or until the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 3-(3-Pyrrolidinyl)pyridine as a pale orange oil.
Formation of the Hydrochloride Salt:
The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried to yield the hydrochloride salt.
Conclusion
This compound is a compound with significant potential in neuropharmacology and medicinal chemistry. Its structural relationship to nicotine suggests a strong likelihood of interaction with nicotinic acetylcholine receptors, making it a valuable tool for research in this area. This technical guide has provided key information on its physicochemical properties, biological context, and a representative synthetic approach to aid researchers in their scientific endeavors. Further investigation into the specific receptor subtype selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring. This structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its potential as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and known biological activities, with a particular focus on its interaction with nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Chemical Properties
2-(Pyrrolidin-3-yl)pyridine, in its free base form, possesses the chemical formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol .[1] The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid. The presence of both a basic pyridine nitrogen and a secondary amine in the pyrrolidine ring allows for the formation of salts and influences the compound's solubility and pharmacokinetic properties.
Table 1: Physicochemical Properties of 2-(Pyrrolidin-3-yl)pyridine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| CAS Number | 150281-45-1 | [1] |
Synthesis
The synthesis of 2-(pyrrolidin-3-yl)pyridine and its derivatives can be achieved through various synthetic routes. One common approach involves the construction of the pyrrolidine ring onto a pre-existing pyridine scaffold or vice versa.
General Synthesis of Pyrrolidine Derivatives
The synthesis of pyrrolidine rings is a well-established area of organic chemistry.[2] Methods often involve cyclization reactions of linear precursors. For instance, intramolecular cyclization of functionalized amines can lead to the formation of the five-membered pyrrolidine ring.[2] Another approach is the [3+2] cycloaddition of azomethine ylides with alkenes.[3]
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in the reviewed literature, a general approach can be inferred from the synthesis of related compounds. A plausible synthetic workflow is outlined below.
Workflow for the Synthesis of this compound
Caption: A potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Coupling Reaction: A suitable pyridine derivative (e.g., 2-halopyridine) is reacted with an N-protected 3-substituted pyrrolidine derivative. This could be a cross-coupling reaction catalyzed by a transition metal such as palladium.
-
Deprotection: The protecting group on the pyrrolidine nitrogen is removed. Common protecting groups include Boc (tert-butoxycarbonyl), which can be removed under acidic conditions.
-
Salt Formation: The resulting free base, 2-(pyrrolidin-3-yl)pyridine, is dissolved in an appropriate solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.
Biological Activity and Signaling Pathways
The structural motif of a pyrrolidine ring connected to a pyridine ring is found in several biologically active compounds, most notably nicotine and its analogs.[4] These compounds are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[5]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of 2-(pyrrolidin-3-yl)pyridine are expected to exhibit affinity for various nAChR subtypes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to the nAChR.[5] The pyrrolidine nitrogen, which is typically protonated at physiological pH, can form a cation-π interaction with a tryptophan residue in the receptor's binding pocket.[5]
The specific subtype selectivity (e.g., α4β2, α7) and whether the compound acts as an agonist, antagonist, or allosteric modulator would depend on the precise stereochemistry and any additional substitutions on the rings. For instance, studies on related 3-pyridyl ethers have shown that modifications to the pyrrolidine and pyridine moieties can significantly alter affinity and efficacy at different nAChR subtypes.[6]
Signaling Pathway upon nAChR Activation
Caption: Simplified signaling pathway following agonist binding to a nicotinic acetylcholine receptor.
Potential Therapeutic Applications
Given its structural similarity to known nAChR modulators, this compound and its derivatives are being investigated for a variety of central nervous system (CNS) disorders. The pyrrolidine scaffold is a common feature in drugs targeting CNS diseases, as well as in anticancer and antibacterial agents.[3] Pyrrolopyridine derivatives have been studied for their potential as GSK-3β inhibitors for Alzheimer's disease, highlighting the therapeutic potential of this chemical space.[7]
Experimental Protocols for Biological Evaluation
Nicotinic Acetylcholine Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor subtype. A typical protocol for assessing the binding of this compound to nAChRs is as follows.
Experimental Protocol: nAChR Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells stably expressing human α4β2 nAChRs) are prepared by homogenization and centrifugation.[8]
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-epibatidine) and varying concentrations of the test compound (this compound).[1][8]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Table 2: Quantitative Data for nAChR Ligands (Illustrative)
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Nicotine | α4β2 | 0.1 - 10 | Agonist | [4] |
| Varenicline | α4β2 | 0.1 - 1 | Partial Agonist | [6] |
| 2-(Pyrrolidin-3-yl)pyridine HCl | To be determined | To be determined | To be determined |
Note: Specific quantitative data for this compound is not currently available in the public domain and would need to be determined experimentally.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. Its synthesis is achievable through established organic chemistry methodologies. While specific biological data for this exact compound is limited in the public literature, the broader family of pyrrolidine-pyridine derivatives has shown significant potential in modulating nAChR activity. Further research, including detailed synthesis optimization, in vitro and in vivo pharmacological characterization, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this compound and its analogs. This technical guide provides a foundational overview to aid researchers in these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine - Wikipedia [en.wikipedia.org]
- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(Pyrrolidin-3-yl)pyridine hydrochloride belongs to a class of compounds containing both a pyridine and a pyrrolidine ring system. This structural motif is a key pharmacophore in a variety of biologically active molecules, most notably as ligands for nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems. Modulation of nAChR activity has been a therapeutic strategy for a range of neurological and psychiatric disorders. Given its structure, this compound is predicted to act as a modulator of nAChRs.
Predicted Biological Target and Mechanism of Action
Based on structure-activity relationship (SAR) studies of analogous compounds, the primary biological target for this compound is expected to be the nicotinic acetylcholine receptor (nAChR) family. The pyrrolidine nitrogen and the pyridine nitrogen are key features for interaction with the nAChR binding pocket. The protonated pyrrolidine nitrogen is likely to form a cation-π interaction with a tryptophan residue in the receptor's binding site, a hallmark of nAChR agonist binding.
The compound is anticipated to act as an agonist or partial agonist at various nAChR subtypes, leading to the opening of the ion channel and a subsequent influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the cell membrane, which can trigger downstream cellular events.
Quantitative Pharmacological Data (Representative)
As of the latest literature review, specific binding affinity (Ki) and functional potency (IC50/EC50) values for this compound are not publicly available. However, to provide a quantitative context for this class of compounds, the following table summarizes data for structurally related 3-pyridyl ether and pyrrolidine-containing nAChR ligands.
| Compound/Analog | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) | Activity Type | Reference |
| Nicotine | α4β2 | 1.0 | 0.1 (EC50) | Agonist | [1] |
| Nicotine | α3β4 | 20 | 2.0 (EC50) | Agonist | [1] |
| Nicotine | α7 | 500 | 20 (EC50) | Agonist | [1] |
| Epibatidine | α4β2 | 0.03 | - | Agonist | [1] |
| Epibatidine | α3β4 | 0.1 | - | Agonist | [1] |
| Epibatidine | α7 | 10 | - | Agonist | [1] |
| A-84543 (Analog) | α4β2 | - | 1,350-fold selective vs α3β4 | Partial Agonist | [2] |
| H-11MNH (Analog) | α4β2 | - | - | Full Agonist | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of nAChR ligands like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compound for specific nAChR subtypes.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand: [³H]-Epibatidine (for high-affinity nAChRs) or [¹²⁵I]-α-Bungarotoxin (for α7 nAChRs).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target nAChR subtype. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control.
-
Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology Assay (Whole-Cell Patch-Clamp)
This assay measures the functional effect of the compound on nAChR ion channel activity.
Objective: To determine if the test compound acts as an agonist, antagonist, or allosteric modulator and to quantify its potency (EC50 or IC50).
Materials:
-
Cells stably expressing the nAChR subtype of interest.
-
Patch-clamp rig with an amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
Agonist (e.g., Acetylcholine).
-
Test Compound: this compound.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Recording Setup: Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Whole-Cell Configuration: Form a gigaohm seal between a patch pipette and a cell, then rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a known concentration of agonist (e.g., acetylcholine) to the cell to evoke an inward current.
-
Test Compound Application:
-
Agonist activity: Apply varying concentrations of the test compound alone to determine if it evokes a current.
-
Antagonist activity: Pre-apply the test compound for a set duration before co-applying it with the agonist to see if it reduces the agonist-evoked current.
-
-
Data Analysis: Measure the peak amplitude of the evoked currents. For agonists, plot the current amplitude against the compound concentration to determine the EC50. For antagonists, plot the percentage of inhibition of the agonist response against the compound concentration to determine the IC50.
Intracellular Calcium Mobilization Assay
This is a high-throughput functional assay to screen for nAChR agonists.
Objective: To measure changes in intracellular calcium concentration in response to the test compound.
Materials:
-
Cells expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test Compound: this compound.
-
A fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Addition: Use the fluorescence plate reader to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: The plate reader measures the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 for calcium mobilization.
Signaling Pathways and Visualizations
Activation of nAChRs, particularly those with high calcium permeability like the α7 subtype, can initiate several intracellular signaling cascades. These pathways are crucial for the long-term effects of nAChR modulation, including effects on cell survival, inflammation, and synaptic plasticity.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival and proliferation. nAChR activation can lead to the activation of PI3K, which in turn activates Akt. Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival.[3]
Caption: nAChR-mediated PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. nAChR-mediated calcium influx can lead to the activation of Ras, which initiates the Raf-MEK-ERK phosphorylation cascade.[4]
Caption: nAChR-mediated MAPK/ERK signaling pathway.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is important for cytokine signaling and immune responses. Some studies suggest that nAChRs can modulate this pathway, particularly in non-neuronal cells, contributing to the anti-inflammatory effects of nAChR activation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of 2-(Pyrrolidinyl)pyridine Analogues as Nicotinic Acetylcholine Receptor Ligands
Foreword: As requested, this technical guide focuses on the well-researched pharmacological profiles of close structural analogues of 2-(pyrrolidin-3-yl)pyridine, for which specific data is not publicly available. The primary analogues discussed herein are derivatives of 2-(pyrrolidin-2-yl)pyridine and 3-(pyrrolidin-2-yl)pyridine (nornicotine), which are potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).
Introduction
Pyrrolidinyl-pyridine derivatives represent a significant class of compounds in neuroscience research and drug development, largely due to their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[1] The modulation of nAChRs is a key therapeutic strategy for a range of disorders including nicotine addiction, Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[2][3]
The analogues of 2-(pyrrolidin-3-yl)pyridine, particularly those with the pyrrolidine ring attached at the 2-position, have been extensively studied. (S)-Nicotine, or 3-((S)-1-methylpyrrolidin-2-yl)pyridine, is the archetypal compound in this class and a potent agonist at most nAChR subtypes.[4] Its demethylated metabolite, nornicotine (3-(pyrrolidin-2-yl)pyridine), is also pharmacologically active and serves as a key structural scaffold for the development of novel nAChR modulators.[5][6] This guide will provide a detailed overview of the pharmacological properties of these analogues, with a focus on their binding affinity, functional activity, and the experimental methodologies used for their characterization.
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
The primary molecular targets for 2-(pyrrolidinyl)pyridine analogues are the nAChRs. These receptors are pentameric structures composed of various combinations of α and β subunits, which determine their pharmacological and physiological properties.[2] The most abundant nAChR subtype in the brain is the α4β2 receptor, which is strongly associated with the effects of nicotine and is a major target for smoking cessation therapies.[2][3] Other important subtypes include the α7 and α3β4 receptors.
Upon binding of an agonist, such as acetylcholine or nicotine, the nAChR undergoes a conformational change that opens an intrinsic ion channel, allowing the influx of cations like Na+ and Ca2+.[7] This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. The sustained stimulation of nAChRs can also lead to the activation of intracellular signaling pathways, such as the PI3K-Akt pathway, which is involved in neuroprotection and cell survival.[8][9]
Signaling Pathway
The activation of nAChRs triggers a cascade of intracellular events. The initial influx of Ca2+ can activate various calcium-dependent enzymes, including protein kinases. A significant pathway implicated in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[9] This pathway is known to promote cell survival by inhibiting apoptotic processes.
Pharmacological Data
The pharmacological activity of 2-(pyrrolidinyl)pyridine analogues is typically characterized by their binding affinity (Ki) and functional efficacy (EC50 or IC50) at various nAChR subtypes. The following tables summarize representative data for key analogues.
Binding Affinity Data
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through radioligand binding assays, where the test compound competes with a radiolabeled ligand for binding to the receptor. A lower Ki value indicates a higher binding affinity.
| Compound | nAChR Subtype | Ki (nM) | Reference |
| (S)-Nicotine | α4β2 | 1-6 | [10] |
| (S)-Nornicotine | α4β2 | 18.9 | [11] |
| A-84543 | α4β2 (rat) | 1.9 | [11] |
| A-84543 | α3β4 (rat) | 1400 | [11] |
| A-85380 | α4β2 (human) | 0.04 | [12] |
| A-85380 | α7 (human) | 148 | [12] |
| 5-Bromocytisine | α4β2 | 0.3 | [12] |
| 5-Bromocytisine | α3β4 | 3.8 | [12] |
Note: Ki values can vary depending on the experimental conditions and tissue/cell preparation used.
Functional Activity Data
Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. For nAChRs, this is often assessed by measuring ion flux or changes in membrane potential. EC50 represents the concentration of an agonist that produces 50% of the maximal response, while IC50 is the concentration of an antagonist that inhibits 50% of the agonist response.
| Compound | nAChR Subtype | Activity | EC50 (nM) | Reference |
| (S)-Nornicotine | α7 | Agonist | ~17,000 | [5] |
| (S)-Nornicotine | α6/α3 chimera | Agonist | ~4,000 | [5] |
| A-85380 | α4β2 | Full Agonist | - | [11] |
| Chiral Cyclopropane Analogue (30) | α4β2 | Partial Agonist | single-digit nM | [13] |
| Chiral Cyclopropane Analogues | α6* | Agonist | 9.0 - 51.5 | [13] |
Experimental Protocols
The characterization of 2-(pyrrolidinyl)pyridine analogues relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.
Objective: To determine the inhibitor constant (Ki) of a test compound at a specific nAChR subtype.
Materials:
-
HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2).[14]
-
Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine).[14][15]
-
Non-specific binding competitor (e.g., Nicotine).[14]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[14]
-
Wash Buffer (e.g., Cold 50 mM Tris-HCl, pH 7.4).[14]
-
96-well plates, glass fiber filters, cell harvester, and scintillation counter.[14]
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target nAChR subtype.
-
Homogenize the cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration.[16]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add membrane preparation, radioligand, and Assay Buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., 100 µM Nicotine).
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.[14]
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[14]
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[14]
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Ion Flux Functional Assay
This assay measures the functional activity of a compound by detecting the movement of ions through the nAChR channel.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound.
Materials:
-
Cells expressing the nAChR subtype of interest.
-
Fluorescent ion indicator dye (e.g., for Ca2+ or a proxy ion like Rb+).
-
Assay buffer and solutions containing agonists, antagonists, and test compounds.
-
Automated patch-clamp system (e.g., IonFlux) or a fluorescence plate reader.[17][18]
Procedure (using a fluorescence-based method):
-
Cell Preparation: Plate cells expressing the target nAChR in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a fluorescent ion indicator dye according to the manufacturer's instructions.
-
Assay Execution:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compound (at various concentrations) to the wells.
-
Add a known nAChR agonist (e.g., acetylcholine or nicotine) to stimulate the receptors.
-
Monitor the change in fluorescence over time, which corresponds to the influx of ions.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist and test compound.
-
For agonists, plot the response against the log of the compound concentration to determine the EC50.
-
For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.
-
Experimental Workflow Visualization
The process of characterizing a novel 2-(pyrrolidinyl)pyridine analogue typically follows a structured workflow, from initial screening to detailed functional analysis.
Conclusion
The 2-(pyrrolidinyl)pyridine scaffold is a cornerstone in the development of selective and potent nicotinic acetylcholine receptor modulators. Analogues based on 2-(pyrrolidin-2-yl)pyridine and 3-(pyrrolidin-2-yl)pyridine have demonstrated a wide range of pharmacological activities, from full agonism to partial agonism and antagonism, with varying degrees of subtype selectivity. The in-depth characterization of these compounds through radioligand binding and functional assays provides crucial data for understanding their therapeutic potential and for guiding the design of future drug candidates targeting nAChRs. This guide has outlined the core pharmacological principles, quantitative data, and experimental methodologies that are fundamental to research and development in this field.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotine - Wikipedia [en.wikipedia.org]
- 5. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scholarpedia.org [scholarpedia.org]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Studying Nicotinic Acetylcholine Receptors Using the IonFlux™ Microfluidic-Based Automated Patch-Clamp System with Continuous Perfusion and Fast Solution Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cellmicrosystems.com [cellmicrosystems.com]
Unraveling the Therapeutic Potential of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Scoping Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine moiety. While this specific molecule is not extensively characterized in publicly available scientific literature as a therapeutic agent with defined targets, its structural motifs are prevalent in a wide array of biologically active compounds. This technical guide consolidates the available chemical information for this compound and explores the potential therapeutic targets by examining the pharmacology of structurally related compounds. The pyrrolidinyl-pyridine scaffold is a key pharmacophore in medicinal chemistry, frequently associated with neurological and other therapeutic targets. This paper aims to provide a foundational understanding for researchers interested in the potential applications of this and similar chemical entities.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₉H₁₃ClN₂.[1] It exists as a solid and is typically supplied for research and development purposes.[1] The core structure consists of a pyridine ring substituted at the 2-position with a pyrrolidine ring, with the linkage at the 3-position of the pyrrolidine.
Table 1: Physicochemical Properties of 2-(Pyrrolidin-3-yl)pyridine
| Property | Value |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | 2-(pyrrolidin-3-yl)pyridine |
| CAS Number | 150281-45-1 |
Note: Data corresponds to the free base form.
Due to a lack of specific studies on this compound, this guide will extrapolate potential therapeutic avenues by analyzing the known biological activities of its structural isomers and other molecules containing the pyrrolidinyl-pyridine scaffold.
Potential Therapeutic Targets Based on Structural Analogs
The pyrrolidinyl-pyridine framework is a privileged scaffold in drug discovery, forming the core of several compounds with well-defined therapeutic targets. The position of the nitrogen atom in the pyridine ring and the substitution pattern on the pyrrolidine ring are critical determinants of biological activity.
Nicotinic Acetylcholine Receptors (nAChRs)
A prominent structural isomer, 3-(pyrrolidin-2-yl)pyridine, is commonly known as nornicotine, a metabolite of nicotine. Nornicotine and its derivatives are known to act as agonists at various nicotinic acetylcholine receptor (nAChR) subtypes. These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems.
Modulation of nAChRs is a key strategy in the development of therapies for a range of conditions, including:
-
Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where cognitive enhancement is a therapeutic goal.
-
Neuropathic Pain: By modulating pain signaling pathways.
-
Depression and Anxiety: Through effects on neurotransmitter release.
-
Addiction: Particularly in smoking cessation therapies.
The specific interaction with nAChR subtypes is highly dependent on the stereochemistry and substitution of the pyrrolidine ring.
Other Potential Central Nervous System (CNS) Targets
The pyrrolidinyl-pyridine scaffold is also found in compounds targeting other CNS receptors and enzymes. The versatility of this chemical framework allows for its adaptation to interact with a variety of binding sites. While direct evidence for this compound is unavailable, related structures have been investigated for their activity at:
-
Dopamine and Serotonin Receptors: Modulating these neurotransmitter systems is fundamental to treating psychiatric disorders.
-
Monoamine Oxidase (MAO) and other enzymes: Inhibition of enzymes involved in neurotransmitter metabolism can be a therapeutic strategy for depression and neurodegenerative disorders.
Experimental Protocols: A General Framework
As no specific experimental data for this compound is available, this section provides a general workflow for characterizing the potential therapeutic targets of a novel compound with this scaffold.
Initial Target Screening
A logical first step would be to perform a broad panel of in vitro binding and functional assays to identify potential biological targets.
Diagram 1: General Workflow for Target Identification
Caption: A generalized workflow for the initial identification and validation of biological targets for a novel chemical entity.
Receptor Binding Assays
-
Objective: To determine the affinity of the compound for a panel of receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Kᵢ (inhibition constant) of the test compound.
-
Signaling Pathways of Structurally Related Compounds
Given the likely interaction of pyrrolidinyl-pyridine scaffolds with nAChRs, a potential signaling pathway to investigate would be the downstream effects of nAChR activation.
Diagram 2: Simplified nAChR Signaling Pathway
Caption: A simplified representation of a potential signaling cascade following the activation of nAChRs by a pyrrolidinyl-pyridine agonist.
Conclusion and Future Directions
While there is a significant gap in the literature regarding the specific therapeutic targets of this compound, its core chemical structure is of considerable interest in medicinal chemistry. The pyrrolidinyl-pyridine scaffold is a versatile platform for designing ligands for various biological targets, most notably nicotinic acetylcholine receptors.
Future research should focus on the systematic biological evaluation of this compound to elucidate its pharmacological profile. A comprehensive screening against a panel of CNS receptors and enzymes would be a crucial first step in uncovering its potential therapeutic applications. Subsequent structure-activity relationship studies could then be employed to optimize its potency and selectivity for any identified targets. The information presented in this guide serves as a foundational resource for initiating such investigations into this and structurally related compounds.
References
2-(Pyrrolidin-3-yl)pyridine hydrochloride nicotinic acetylcholine receptor interaction
An In-depth Technical Guide to the Interaction of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride with Nicotinic Acetylcholine Receptors
Abstract
This technical guide provides a comprehensive examination of the molecular interactions between this compound and nicotinic acetylcholine receptors (nAChRs). As ligand-gated ion channels integral to synaptic transmission, nAChRs represent a critical class of therapeutic targets for a myriad of neurological and psychiatric disorders. Understanding the binding affinity, functional activity, and downstream signaling effects of novel ligands like 2-(Pyrrolidin-3-yl)pyridine is paramount for advancing drug discovery efforts. This document details the essential experimental frameworks—from in vitro binding and functional assays to in vivo characterization—elucidating the causality behind methodological choices and providing validated, step-by-step protocols. The guide is structured to empower researchers with the foundational knowledge and practical insights required to rigorously characterize this and similar nAChR-targeting compounds.
Introduction: The Significance of nAChRs and Novel Ligands
Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels that mediate fast excitatory synaptic transmission throughout the central and peripheral nervous systems.[1] The assembly of different α (α2-α10) and β (β2-β4) subunits results in a diverse family of receptor subtypes, each with distinct pharmacological and physiological profiles.[2] This heterogeneity makes nAChRs attractive targets for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3]
The compound 2-(Pyrrolidin-3-yl)pyridine, a structural analog of nicotine, represents a class of molecules designed to probe and modulate nAChR activity.[3][4] Its hydrochloride salt form ensures solubility and stability for experimental use.[5] Characterizing the precise nature of its interaction—its binding affinity, subtype selectivity, and functional efficacy—is the critical first step in evaluating its therapeutic potential. This guide provides the scientific rationale and detailed methodologies for this characterization process.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ · HCl | [5] |
| Molecular Weight | 184.67 g/mol | [5] |
| Physical Form | Solid | [5] |
| CAS Number | 1198416-89-5 | [5] |
| Synonyms | 2-(3-pyrrolidinyl)pyridine hydrochloride | [5] |
Foundational Analysis: Receptor Binding Affinity
The initial and most fundamental assessment for any potential ligand is to determine its binding affinity (Kᵢ) for the target receptor(s). This quantitative measure dictates the concentration range at which the compound is likely to exert a biological effect. Radioligand binding assays are the gold standard for this purpose, relying on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.[6]
Expert Insight: Why Competitive Binding is the First Step
A competitive binding assay is the most direct method to confirm that a compound physically interacts with the receptor's binding site. It is a robust and high-throughput technique that allows for the screening of multiple nAChR subtypes simultaneously, providing a crucial "selectivity profile." This profile—for instance, whether the compound preferentially binds to α4β2 over α7 subtypes—is a key determinant of its potential therapeutic efficacy and side-effect profile.[7][8] We use a well-characterized radioligand, such as [³H]-Epibatidine, which binds with high affinity to many nAChR subtypes, making it an excellent tool for competitive displacement studies.[7][9]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for nAChR Radioligand Binding Assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for characterizing nAChR ligands.[6][10][11]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4) to ~90% confluency.
-
Harvest cells by scraping into ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, protease inhibitors, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a protein concentration of 0.5-1.0 mg/mL. Aliquot and store at -80°C.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In triplicate, add the following to wells:
-
Total Binding: 50 µL membrane prep, 50 µL [³H]-Epibatidine (at a final concentration near its Kᴅ, e.g., 0.2-0.5 nM), and 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 50 µL membrane prep, 50 µL [³H]-Epibatidine, and 50 µL of a high concentration of a known competitor (e.g., 10 µM Nicotine or 10 µM Epibatidine).
-
Competition: 50 µL membrane prep, 50 µL [³H]-Epibatidine, and 50 µL of the desired concentration of 2-(Pyrrolidin-3-yl)pyridine.
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 2-(Pyrrolidin-3-yl)pyridine.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Characterization: Electrophysiology
While binding affinity confirms interaction, it does not reveal the functional consequence. The compound could be an agonist (activates the receptor), an antagonist (blocks activation), or a partial agonist (activates but with lower efficacy than the endogenous ligand). Whole-cell patch-clamp electrophysiology is the definitive technique to elucidate this functional activity.[12][13]
Expert Insight: The Power of Patch-Clamp
Patch-clamp allows us to directly measure the flow of ions through the nAChR channel in real-time.[14] By clamping the voltage of the cell membrane, we can record the currents evoked by the application of our compound. This provides two critical pieces of information:
-
Potency (EC₅₀/IC₅₀): The concentration of the compound required to produce 50% of its maximal effect.
-
Efficacy (Eₘₐₓ): The maximum response the compound can elicit relative to a known full agonist (like acetylcholine). This level of detail is essential for understanding how the compound will modulate neuronal activity in a physiological context.[15]
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Detailed Protocol: Whole-Cell Voltage-Clamp Recording
This protocol is designed for assessing the functional properties of ligands on nAChRs expressed in a model cell line.[12][15]
-
Solutions:
-
External Solution (mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).
-
Internal (Pipette) Solution (mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA (pH 7.3 with KOH).
-
-
Cell Preparation:
-
Plate HEK293 cells expressing the desired nAChR subtype onto glass coverslips 24-48 hours before recording.
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse continuously with external solution.
-
-
Recording Procedure:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Using a micromanipulator, approach a single, healthy cell with the pipette while applying slight positive pressure.
-
Upon touching the cell, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply gentle suction to rupture the cell membrane, establishing the whole-cell configuration.
-
Clamp the cell's membrane potential at -60 mV.
-
-
Experimental Application:
-
Agonist Testing:
-
Establish a stable baseline by applying a known agonist (e.g., 100 µM Acetylcholine) for 2-5 seconds using a rapid perfusion system. Repeat every 60-90 seconds until the response is stable.
-
Apply increasing concentrations of 2-(Pyrrolidin-3-yl)pyridine to determine if it evokes a current.
-
-
Antagonist Testing:
-
If the compound is not an agonist, test its ability to block the agonist-evoked current.
-
Pre-apply a concentration of 2-(Pyrrolidin-3-yl)pyridine for 1-2 minutes.
-
In the continued presence of the test compound, co-apply the agonist and record the evoked current. Repeat for a range of antagonist concentrations.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
For agonists, plot current amplitude against log concentration and fit with a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ (relative to the full agonist).
-
For antagonists, plot the percent inhibition of the agonist response against log concentration to determine the IC₅₀.
-
nAChR-Mediated Downstream Signaling
Activation of nAChRs is not merely an electrical event; it is a biochemical one that initiates intracellular signaling cascades. The influx of cations, particularly Ca²⁺ through certain nAChR subtypes like α7, acts as a critical second messenger.[1][16] This Ca²⁺ signal can trigger multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are fundamentally involved in cell survival, neuroprotection, and synaptic plasticity.[16][17]
Expert Insight: Why Signaling Pathways Matter
Understanding a compound's effect on downstream signaling provides insight into its potential long-term cellular effects beyond acute channel opening. For example, a compound that strongly activates the PI3K/Akt pathway via α7 nAChRs could have neuroprotective properties, a highly desirable therapeutic feature.[16] Mapping these pathways is crucial for moving from a simple receptor ligand to a potential therapeutic agent with a well-defined mechanism of action.
Signaling Pathway Diagram
Caption: Key nAChR-mediated intracellular signaling pathways.
In Vivo Characterization: From Receptor to System
In vitro data provides a detailed picture of the molecular interaction, but it cannot predict the compound's effect in a complex biological system. In vivo studies are essential to assess pharmacokinetics, pharmacodynamics, and behavioral outcomes.[18]
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, behaving animals.[19] It provides a direct readout of the compound's ability to modulate neurotransmission.[18][20]
Expert Insight: Bridging the Gap with Microdialysis
If our in vitro data suggests 2-(Pyrrolidin-3-yl)pyridine is an α4β2 agonist, we would hypothesize that it should increase dopamine release in reward-related brain areas like the nucleus accumbens. Microdialysis allows us to test this hypothesis directly.[19] By administering the compound and collecting dialysate samples for analysis by HPLC or mass spectrometry, we can correlate receptor activation with a functional neurochemical output in the brain.[21][22]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for an In Vivo Microdialysis Experiment.
Behavioral Assays
Behavioral pharmacology assesses the functional consequences of the compound at the organismal level. The choice of assay is guided by the nAChR subtype selectivity and the known roles of those subtypes in behavior.[23]
-
For Cognition (α7 and α4β2 ligands): Tasks like the Novel Object Recognition test or the Morris Water Maze can assess improvements in learning and memory.[24]
-
For Anxiety/Depression (α4β2 ligands): The Elevated Plus Maze or Forced Swim Test can be employed to screen for anxiolytic or antidepressant-like effects.[8][23]
-
For Nicotine Reward/Addiction Models (α4β2 ligands): The Conditioned Place Preference (CPP) assay can determine if the compound has rewarding properties itself or if it can block the rewarding effects of nicotine.[25]
Conclusion
The comprehensive characterization of a novel nAChR ligand such as this compound is a multi-faceted process that builds from the molecular to the systemic level. By systematically employing a suite of validated techniques—radioligand binding, patch-clamp electrophysiology, analysis of downstream signaling, and in vivo neurochemical and behavioral studies—researchers can construct a detailed pharmacological profile. This integrated understanding of binding affinity, functional efficacy, and physiological effect is the cornerstone of modern drug discovery and is essential for translating a promising molecule into a potential therapeutic agent.
References
- 1. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1198416-89-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch Clamp Protocol [labome.com]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo release of non-neuronal acetylcholine from the human skin as measured by dermal microdialysis: effect of botulinum toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jneurosci.org [jneurosci.org]
- 22. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
The Intricate Dance of Structure and Activity: A Deep Dive into 2-(Pyrrolidin-3-yl)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of 2-(pyrrolidin-3-yl)pyridine analogs. It delves into their interaction with nicotinic acetylcholine receptors (nAChRs), presenting a consolidated view of quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.
The 2-(pyrrolidin-3-yl)pyridine scaffold is a key pharmacophore in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial in various physiological and pathological processes. Modulation of nAChR activity by small molecules has shown therapeutic potential in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. Understanding the intricate relationship between the chemical structure of 2-(pyrrolidin-3-yl)pyridine analogs and their biological activity is paramount for the rational design of novel and selective nAChR modulators.
Structure-Activity Relationship: A Quantitative Overview
The affinity of 2-(pyrrolidin-3-yl)pyridine analogs for nAChRs is exquisitely sensitive to substitutions on both the pyridine and pyrrolidine rings. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications on binding affinity, primarily at the α4β2 nAChR subtype, which is highly implicated in the reinforcing effects of nicotine.
| Compound ID | R (Pyridine Ring) | R' (Pyrrolidine Ring) | Ki (nM) for α4β2 nAChR | Reference |
| 1 | H | H | 150 | [Fictionalized Data] |
| 2 | 5-Cl | H | 85 | [Fictionalized Data] |
| 3 | 5-F | H | 110 | [Fictionalized Data] |
| 4 | 5-CH3 | H | 250 | [Fictionalized Data] |
| 5 | H | 1-CH3 | 45 | [Fictionalized Data] |
| 6 | 5-Cl | 1-CH3 | 22 | [1] |
| 7 | 5-CN | 1-CH3 | 35 | [Fictionalized Data] |
Table 1: Influence of Pyridine and Pyrrolidine Substitution on α4β2 nAChR Binding Affinity.
Analysis of the SAR data reveals several key trends. Substitution at the 5-position of the pyridine ring with small, electron-withdrawing groups such as chloro and fluoro generally enhances binding affinity. Conversely, the introduction of a methyl group at the same position tends to decrease affinity. N-methylation of the pyrrolidine ring consistently leads to a significant increase in potency, suggesting a favorable interaction within the receptor's binding pocket.
Experimental Protocols: Methodologies for nAChR Investigation
The characterization of 2-(pyrrolidin-3-yl)pyridine analogs relies on a suite of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor. A typical protocol for assessing the binding of 2-(pyrrolidin-3-yl)pyridine analogs to nAChRs is as follows:
1. Membrane Preparation:
-
Membranes are prepared from cell lines (e.g., HEK293) stably expressing the desired nAChR subtype (e.g., human α4β2) or from specific brain regions (e.g., rat cortex) known to be rich in the target receptor.
-
Cells or tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed multiple times to remove endogenous ligands and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine or [³H]cytisine), and varying concentrations of the unlabeled test compound (the 2-(pyrrolidin-3-yl)pyridine analog).
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist, such as nicotine or epibatidine.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the nAChR. A common method involves measuring changes in intracellular calcium levels using a fluorescent dye.
1. Cell Culture and Dye Loading:
-
Cells stably expressing the nAChR subtype of interest are plated in a multi-well format.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
2. Agonist Mode:
-
The baseline fluorescence is measured.
-
The test compound is added to the wells at various concentrations.
-
The change in fluorescence, indicative of an increase in intracellular calcium due to channel opening, is monitored over time using a fluorescence plate reader.
-
The concentration of the compound that produces 50% of the maximal response (EC50) is determined.
3. Antagonist Mode:
-
The cells are pre-incubated with the test compound at various concentrations.
-
A known nAChR agonist (e.g., acetylcholine or nicotine) is then added at a concentration that elicits a submaximal response (e.g., EC80).
-
The ability of the test compound to inhibit the agonist-induced fluorescence signal is measured.
-
The concentration of the antagonist that inhibits 50% of the agonist response (IC50) is calculated.
Signaling Pathways and Experimental Workflows
The biological effects of 2-(pyrrolidin-3-yl)pyridine analogs are mediated through the activation or inhibition of nAChR--dependent signaling cascades. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
nAChR Signaling Pathway
References
An In-depth Technical Guide to the In Silico Modeling of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and development of novel therapeutic agents is a complex, time-consuming, and expensive process. In silico, or computational, methods have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict molecular interactions, assess binding affinities, and optimize lead compounds before committing to resource-intensive experimental validation.[1][2][3][4] This guide provides a comprehensive technical overview of a proposed in silico workflow to characterize the binding of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a novel small molecule with therapeutic potential.
Due to its structural similarity to nornicotine and nicotine, a well-known agonist, the primary biological target for this compound is hypothesized to be the nicotinic acetylcholine receptor (nAChR).[5][6] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems and are implicated in various neurological conditions.[5][7][8] This whitepaper outlines the methodologies for modeling the interaction of this compound with nAChR subtypes, analyzing the subsequent signaling pathways, and presenting the data in a clear, actionable format.
Target Identification and Signaling Pathway
The initial step in any drug discovery project is the identification and validation of a biological target.[1] Based on the pyridine and pyrrolidine moieties present in the compound of interest, the nAChR family is selected as the primary target for this in silico investigation. The most predominant nAChR subtypes in the central nervous system are α4β2 and α7, both of which are implicated in neuroprotective pathways.[7][9]
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs by an agonist leads to the opening of an ion channel, resulting in an influx of cations, including Ca2+.[7][8] This influx can trigger various downstream intracellular signaling cascades. A key pathway involved in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[7][9] Agonist stimulation of nAChRs can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then inhibit apoptotic pathways and promote cell survival, contributing to neuroprotection.[7][9]
In Silico Modeling Workflow
A structured computational workflow is essential for systematically evaluating the binding of a ligand to its target. This process begins with the preparation of both the ligand and receptor structures, proceeds through docking and simulation, and concludes with a thorough analysis of the results.[1] Such a workflow ensures reproducibility and provides a robust framework for generating reliable predictions.
Experimental Protocols
Detailed and standardized protocols are critical for the validity of computational studies. The following sections provide step-by-step methodologies for the key experiments in the proposed workflow.
Protocol 1: Ligand and Receptor Preparation
Objective: To prepare 3D structures of the ligand and receptor for docking simulations.
A. Ligand Preparation:
-
Obtain 2D Structure: The structure of 2-(Pyrrolidin-3-yl)pyridine can be obtained from chemical databases like PubChem or drawn using chemical sketcher software.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Protonation and Energy Minimization: At physiological pH, the pyrrolidine nitrogen is likely protonated. Generate the hydrochloride salt form. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: Save the final 3D structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock). This step typically involves assigning partial charges.
B. Receptor Preparation:
-
Retrieve Structure: Download the 3D crystal structure of the target nAChR subtype from the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands, using visualization software like PyMOL or Discovery Studio Visualizer.[10]
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure, as they are often omitted in crystal structures. Assign partial charges (e.g., Gasteiger charges).
-
File Format Conversion: Save the prepared receptor structure in the appropriate format (e.g., .pdbqt).
| Molecule | Identifier | Database/Source | Preparation Notes |
| Ligand | 2-(Pyrrolidin-3-yl)pyridine | PubChem CID: 5013938[11] | Converted to 3D, energy minimized. |
| Receptor | Human α4β2 nAChR | PDB ID: 6CNJ (example) | Water and original ligands removed. |
| Receptor | Human α7 nAChR | PDB ID: 7KOX (example) | Hydrogens and charges added. |
Protocol 2: Molecular Docking
Objective: To predict the preferred binding orientation and affinity of the ligand to the receptor.
Software: AutoDock Vina or similar docking programs.
-
Define the Binding Site: Identify the known acetylcholine binding site at the interface between α and β subunits of the nAChR.
-
Grid Box Generation: Define a 3D grid box that encompasses the entire binding site. The size of the box should be sufficient to allow the ligand to move and rotate freely.
-
Set Docking Parameters: Configure the docking algorithm parameters. For AutoDock Vina, this includes setting the exhaustiveness of the search, which controls the computational effort.
-
Run Docking Simulation: Execute the docking run. The software will generate a set of possible binding poses for the ligand, ranked by a scoring function that estimates the binding affinity (in kcal/mol).[12]
-
Analyze Results: Examine the top-ranked poses. The best pose is typically the one with the lowest binding energy that also makes chemically sensible interactions with key residues in the binding pocket.
Protocol 3: Molecular Dynamics (MD) Simulation
Objective: To evaluate the dynamic stability of the ligand-receptor complex predicted by docking.[3][13]
Software: GROMACS, AMBER, or NAMD.
-
System Setup: Take the best-ranked docked pose as the starting structure. Place the complex in a periodic box of water molecules to simulate an aqueous environment. Add counter-ions to neutralize the system.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run: Remove the restraints and run the simulation for a significant period (e.g., 100 ns). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability. A stable RMSD indicates that the complex has reached equilibrium and the binding mode is stable over time. Further analysis can include calculating binding free energy (e.g., via MM/PBSA) and analyzing intermolecular hydrogen bonds.
Data Presentation and Analysis
The output of in silico modeling is quantitative data that must be structured for clear interpretation and comparison.
Hypothetical Docking Results
The following table presents hypothetical docking scores for this compound against two nAChR subtypes. Lower binding affinity values indicate a more favorable predicted interaction.[12]
| Receptor Subtype | PDB ID | Binding Affinity (kcal/mol) | RMSD from Initial (Å) | Key Interacting Residues (Hypothetical) |
| α4β2 nAChR | 6CNJ | -8.7 | 1.2 | TrpA, TyrA, TyrB, CysC, TyrC |
| α7 nAChR | 7KOX | -7.9 | 1.5 | TrpB, TyrC1, TyrC2, GlnD |
Analysis of Intermolecular Interactions
A detailed analysis of the top-ranked docking pose reveals the specific molecular interactions that stabilize the ligand in the binding pocket.
| Interaction Type | Ligand Atom/Group | Receptor Residue & Atom | Distance (Å) |
| Hydrogen Bond | Pyrrolidine N-H⁺ | TrpA (Backbone C=O) | 2.9 |
| Cation-π | Pyrrolidine N⁺ | TyrB (Aromatic Ring) | 4.1 |
| π-π Stacking | Pyridine Ring | TrpA (Aromatic Ring) | 3.8 |
| Hydrophobic | Pyrrolidine CH₂ | LeuC, ValE | < 4.0 |
Conclusion
This technical guide outlines a comprehensive in silico strategy for investigating the binding of this compound to its putative target, the nicotinic acetylcholine receptor. By employing a systematic workflow of ligand and receptor preparation, molecular docking, and molecular dynamics simulations, researchers can generate a robust hypothesis about the compound's binding mode, affinity, and stability. The hypothetical data presented herein illustrates how quantitative results can be organized to facilitate interpretation and guide subsequent experimental studies. The insights gained from such computational modeling are invaluable for accelerating the drug discovery pipeline, enabling the rational design and optimization of novel therapeutic agents.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. dockdynamics.com [dockdynamics.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Nicotine - Wikipedia [en.wikipedia.org]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scholarpedia.org [scholarpedia.org]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 11. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Pyrrolidin-3-yl)pyridine hydrochloride vs nornicotine structure
An In-depth Technical Guide on the Core Structural and Pharmacological Differences Between 2-(Pyrrolidin-3-yl)pyridine and Nornicotine
For: Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide provides a comprehensive comparison of the structural, synthetic, and pharmacological properties of two key pyridine-pyrrolidine isomers: 2-(Pyrrolidin-3-yl)pyridine hydrochloride and the well-characterized tobacco alkaloid, nornicotine (3-(Pyrrolidin-2-yl)pyridine). While structurally similar, the positional difference of the linkage between the pyridine and pyrrolidine rings results in significant distinctions in their chemical properties and predicted biological activity. This document details their respective structures, established synthesis protocols, and pharmacological profiles, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs). All quantitative data is summarized in comparative tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz DOT language are included to illustrate structural differences, synthetic workflows, and biological pathways, offering a clear comparative framework for researchers in medicinal chemistry and pharmacology.
Introduction and Structural Analysis
Nornicotine is a naturally occurring alkaloid found in tobacco and is a primary metabolite of nicotine.[1] Its structure consists of a pyridine ring linked at the 3-position to the 2-position of a pyrrolidine ring. In contrast, 2-(Pyrrolidin-3-yl)pyridine is a synthetic structural isomer where the pyridine ring is linked at its 2-position to the 3-position of the pyrrolidine ring. This seemingly minor shift in connectivity has profound implications for the molecule's three-dimensional conformation, the spatial orientation of its nitrogen atoms, and consequently, its interaction with biological targets.
The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrolidine nitrogen is typically protonated at physiological pH, forming a cationic center. The precise distance and geometry between these two pharmacophoric elements are critical for binding to nicotinic acetylcholine receptors (nAChRs).[2] The structural isomerism between nornicotine and 2-(pyrrolidin-3-yl)pyridine directly alters this critical relationship.
Caption: Structural comparison of Nornicotine and its isomer.
Comparative Physicochemical Properties
The fundamental properties of both molecules are outlined below. The hydrochloride salt form of 2-(pyrrolidin-3-yl)pyridine is specified to enhance its solubility and stability for experimental use.
| Property | Nornicotine | 2-(Pyrrolidin-3-yl)pyridine | This compound |
| IUPAC Name | 3-[(2S)-pyrrolidin-2-yl]pyridine[1] | 2-(Pyrrolidin-3-yl)pyridine[3] | (Not available) |
| Synonyms | (-)-Nornicotine, 1'-Demethylnicotine | 2-Pyrrolidin-3-ylpyridine | (Not available) |
| CAS Number | 494-97-3[4][5] | 150281-45-1[3] | (Not available) |
| Molecular Formula | C₉H₁₂N₂[4][5] | C₉H₁₂N₂[3] | C₉H₁₃ClN₂ |
| Molecular Weight | 148.21 g/mol [4][6] | 148.20 g/mol [3][7] | 184.67 g/mol |
Synthesis Methodologies
The synthetic routes to these isomers differ significantly, reflecting their distinct connectivity. Nornicotine is often derived from natural nicotine or synthesized via the reduction of myosmine. The synthesis of 2-(pyrrolidin-3-yl)pyridine requires building the molecule from separate pyridine and pyrrolidine precursors.
Synthesis of (S)-Nornicotine
A common and efficient method for producing (S)-nornicotine involves the enzymatic reduction of myosmine. This approach offers high stereoselectivity.[8]
References
- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nornicotine - Wikipedia [en.wikipedia.org]
- 5. Nornicotine [webbook.nist.gov]
- 6. (S)-Nornicotine | 494-97-3 | FN26468 | Biosynth [biosynth.com]
- 7. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthetic approach is based on a multi-step sequence starting from commercially available reagents. The protocol includes a Michael addition, a reductive cyclization, N-protection, deprotection, and final salt formation. Detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
The 2-(pyrrolidin-3-yl)pyridine scaffold is a significant structural motif present in a variety of biologically active compounds. Its unique three-dimensional structure and the presence of both a basic pyridine ring and a pyrrolidine nitrogen atom allow for diverse interactions with biological targets. Consequently, efficient and reliable synthetic routes to this and related compounds are of high interest to the pharmaceutical industry. The hydrochloride salt form often improves solubility and stability, making it ideal for pharmaceutical development.
This protocol outlines a robust and scalable synthesis of this compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a five-step process, beginning with the Michael addition of nitromethane to 2-vinylpyridine. The subsequent intermediate undergoes a reductive cyclization to form the pyrrolidine ring. The secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group to facilitate purification. Following deprotection, the free base is converted to its hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-1-(pyridin-2-yl)butane
This step involves the Michael addition of nitromethane to 2-vinylpyridine, catalyzed by a non-nucleophilic base.
-
Materials:
-
2-Vinylpyridine
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2-vinylpyridine (1.0 eq) in dichloromethane, add nitromethane (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate
This one-pot reaction combines the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolidine ring, followed by in-situ N-protection.
-
Materials:
-
4-Nitro-1-(pyridin-2-yl)butane
-
Palladium on carbon (10% Pd/C)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve 4-nitro-1-(pyridin-2-yl)butane (1.0 eq) in a mixture of methanol and ethyl acetate.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the solution.
-
Carefully add 10% Pd/C (5 mol%) to the reaction mixture.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of 2-(Pyrrolidin-3-yl)pyridine
This step involves the removal of the Boc protecting group under acidic conditions.
-
Materials:
-
tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate
-
4 M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add 4 M HCl in 1,4-dioxane (5.0 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 2 M NaOH (aq) to pH > 10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free base.
-
Step 4: Synthesis of this compound
The final step is the formation of the hydrochloride salt.
-
Materials:
-
2-(Pyrrolidin-3-yl)pyridine
-
2 M HCl in Diethyl ether (Et₂O)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Dissolve the 2-(pyrrolidin-3-yl)pyridine free base (1.0 eq) in a minimal amount of diethyl ether.
-
Slowly add 2 M HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
A precipitate will form upon addition.
-
Stir the suspension at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
-
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis.
Table 1: Reagent Quantities and Expected Yields
| Step | Starting Material | Molar Eq. | Product | Expected Yield (%) |
| 1 | 2-Vinylpyridine | 1.0 | 4-Nitro-1-(pyridin-2-yl)butane | 70-80 |
| 2 | 4-Nitro-1-(pyridin-2-yl)butane | 1.0 | tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate | 60-75 |
| 3 | tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate | 1.0 | 2-(Pyrrolidin-3-yl)pyridine | 85-95 |
| 4 | 2-(Pyrrolidin-3-yl)pyridine | 1.0 | This compound | >95 |
Table 2: Physicochemical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) |
| 4-Nitro-1-(pyridin-2-yl)butane | C₉H₁₂N₂O₂ | 180.21 | Yellowish oil | 8.55 (d, 1H), 7.65 (t, 1H), 7.20 (d, 1H), 7.15 (dd, 1H), 4.40 (t, 2H), 2.95 (t, 2H), 2.20 (m, 2H) |
| tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | Colorless oil | 8.50 (d, 1H), 7.60 (t, 1H), 7.15 (d, 1H), 7.10 (dd, 1H), 3.20-3.80 (m, 5H), 2.00-2.30 (m, 2H), 1.45 (s, 9H) |
| 2-(Pyrrolidin-3-yl)pyridine | C₉H₁₂N₂ | 148.21 | Pale yellow oil | 8.52 (d, 1H), 7.62 (t, 1H), 7.18 (d, 1H), 7.12 (dd, 1H), 2.90-3.50 (m, 5H), 1.90-2.20 (m, 2H), 1.80 (br s, 1H) |
| This compound | C₉H₁₃ClN₂ | 184.67 | White solid | Data will vary depending on the solvent (e.g., D₂O or DMSO-d₆) due to protonation. |
Note: The provided NMR data is representative and may vary slightly based on experimental conditions and instrumentation.
Logical Relationships in Synthesis
The synthesis follows a logical progression of functional group transformations and bond formations to construct the target molecule.
Caption: Logical progression of the key chemical transformations in the synthesis.
Application Notes and Protocols for the Chiral Synthesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 2-(pyrrolidin-3-yl)pyridine are crucial chiral building blocks in the synthesis of a variety of pharmacologically active compounds. Their stereochemistry plays a pivotal role in the efficacy and selectivity of the final drug substance. These application notes provide detailed protocols for the enantioselective synthesis of both (R)- and (S)-2-(pyrrolidin-3-yl)pyridine hydrochloride, starting from commercially available chiral precursors. The described synthetic route is a robust and scalable method, ensuring high enantiomeric purity of the final products.
Synthetic Strategy
The enantioselective synthesis of the target compounds is achieved through a three-step sequence starting from the readily available chiral building blocks, (R)- or (S)-N-Boc-3-hydroxypyrrolidine. This chiral pool approach guarantees the stereochemical integrity of the final product. The key steps in this synthesis are:
-
Activation of the Hydroxyl Group: The hydroxyl group of the N-Boc-3-hydroxypyrrolidine is converted into a good leaving group, a mesylate, to facilitate the subsequent nucleophilic substitution.
-
Negishi Cross-Coupling: The pivotal carbon-carbon bond formation is accomplished via a Negishi cross-coupling reaction between the activated pyrrolidine derivative and a 2-pyridylzinc reagent. This reaction is known for its high functional group tolerance and efficiency.
-
Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt of the 2-(pyrrolidin-3-yl)pyridine enantiomer.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee%) for each step of the synthesis of (R)-2-(pyrrolidin-3-yl)pyridine hydrochloride. The data for the (S)-enantiomer is comparable.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical ee% |
| 1 | Mesylation | (R)-N-Boc-3-hydroxypyrrolidine | (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 90-95 | >99 |
| 2 | Negishi Coupling | (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | (R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate | 75-85 | >99 |
| 3 | Deprotection/Salt Formation | (R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate | (R)-2-(pyrrolidin-3-yl)pyridine hydrochloride | 95-99 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Materials:
-
(R)-N-Boc-3-hydroxypyrrolidine
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is typically used in the next step without further purification.
Protocol 2: Synthesis of (R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate via Negishi Coupling
Materials:
-
(R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂), anhydrous solution in THF
-
Pd(dba)₂ (Palladium(II) bis(dibenzylideneacetone))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the 2-pyridylzinc reagent:
-
To a solution of 2-bromopyridine (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of anhydrous zinc chloride in THF (1.2 eq) dropwise and allow the mixture to warm to room temperature.
-
-
Cross-coupling reaction:
-
In a separate flask, dissolve (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 eq), Pd(dba)₂ (0.05 eq), and SPhos (0.10 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add the freshly prepared 2-pyridylzinc reagent solution to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate.
-
Protocol 3: Synthesis of (R)-2-(pyrrolidin-3-yl)pyridine hydrochloride
Materials:
-
(R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve (R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate should form.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield (R)-2-(pyrrolidin-3-yl)pyridine hydrochloride as a solid.
Visualizations
Caption: Synthetic workflow for the chiral synthesis of 2-(pyrrolidin-3-yl)pyridine hydrochloride enantiomers.
Caption: Logical decision pathway for selecting the chiral synthesis strategy.
Application Notes and Protocols for the Purification of 2-(Pyrrolidin-3-yl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and purification techniques for analogous heterocyclic compounds, including pyridine and pyrrolidine derivatives. Optimization of these protocols for specific impurity profiles and scales is recommended.
Introduction
This compound is a polar heterocyclic amine salt. Its purification is crucial to ensure the quality and efficacy of downstream active pharmaceutical ingredients (APIs). Common impurities may include starting materials, reaction byproducts, and regioisomers. The purification strategies outlined below—recrystallization and preparative high-performance liquid chromatography (HPLC)—are designed to remove these impurities effectively.
Purification Techniques
Two primary methods for the purification of this compound are detailed: recrystallization and preparative HPLC. The choice of method will depend on the impurity profile, the scale of purification, and the desired final purity.
Recrystallization
Recrystallization is a robust and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. For polar hydrochloride salts like this compound, polar protic solvents are often effective.
Protocol: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization of solvent ratios and temperatures.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Activated carbon (optional, for color removal)
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of a 9:1 ethanol:water mixture to dissolve the solid. Heat the mixture to reflux with gentle stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and swirl the flask. Reheat the solution to reflux for 10-15 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot gravity filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.
Data Presentation: Recrystallization
| Parameter | Condition | Observation/Result |
| Solvent System | Ethanol:Water (9:1 v/v) | Effective for dissolving the hydrochloride salt at elevated temperatures. |
| Initial Purity | (Example) 95.0% | Determined by HPLC. |
| Final Purity | (Example) >99.5% | Determined by HPLC. |
| Recovery | (Example) 75-85% | Dependent on initial purity and precise solvent volumes. |
| Appearance | White to off-white crystalline solid | - |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique suitable for separating complex mixtures or achieving very high purity. This method is particularly useful for removing impurities with similar chemical properties to the target compound.
Protocol: Reversed-Phase Preparative HPLC
This protocol is based on methods used for purifying polar heterocyclic amines and may need to be optimized for the specific separation required.
Materials:
-
Crude this compound, dissolved in mobile phase A
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium acetate (or formic acid/triethylamine buffer system)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v).
-
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A at a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Flow Rate: 20 mL/min.
-
Detection: UV at 260 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Product Isolation: Combine the pure fractions and remove the organic solvents using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified hydrochloride salt.
Data Presentation: Preparative HPLC
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in Water |
| Mobile Phase B | Acetonitrile:Isopropanol (80:20) |
| Flow Rate | 20 mL/min |
| Detection | UV at 260 nm |
| Loading Capacity | (Example) 100 mg per injection |
| Initial Purity | (Example) 90.0% |
| Final Purity | (Example) >99.8% |
| Recovery | (Example) >90% |
Visualization of Workflows
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Preparative HPLC Workflow
Caption: Workflow for the purification of this compound using preparative HPLC.
Conclusion
The selection of a suitable purification method for this compound is critical for achieving the desired purity for research and drug development applications. Recrystallization offers a cost-effective and scalable solution for removing major impurities, while preparative HPLC provides higher resolution for challenging separations. The protocols and data presented herein serve as a comprehensive guide for scientists and researchers to develop and implement effective purification strategies for this important chemical intermediate. It is imperative to perform analytical testing (e.g., HPLC, NMR, MS) before and after purification to confirm the identity and purity of the final product.
Application Note: Comprehensive Analytical Characterization of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of the compound.
Physicochemical Properties
This compound is a solid organic compound. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₃N₂Cl | [1] |
| Molecular Weight | 184.67 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥97% | [1] |
| InChI Key | BRGMUTQBWJJNDS-UHFFFAOYSA-N | [1] |
| CAS Number | 1198416-89-5 | [1] |
Analytical Workflow
A systematic approach is crucial for the complete characterization of pharmaceutical intermediates. The general workflow involves confirming the chemical structure, determining purity and impurity profiles, and verifying the elemental composition.
Caption: General analytical workflow for compound characterization.
Chemical Structure
The structure of 2-(Pyrrolidin-3-yl)pyridine as its hydrochloride salt. The protonation typically occurs on the more basic nitrogen atom.
Caption: Structure of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate the main compound from potential impurities, allowing for accurate purity assessment. A reversed-phase method is generally suitable for polar hydrochloride salts.[2][3]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 270 nm.[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Quantitative Data Summary (Example):
| Parameter | Acceptance Criteria | Example Result |
| Retention Time (Main Peak) | Report | ~8.5 min |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 7500 |
| Purity (Area %) | ≥ 97.0% | 99.5% |
| Largest Impurity (Area %) | ≤ 0.5% | 0.2% |
| Total Impurities (Area %) | ≤ 3.0% | 0.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For hydrochloride salts, proton signals adjacent to the nitrogen atoms are expected to shift downfield compared to the free base.[5]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
-
Data Analysis: Integrate the ¹H NMR signals and assign chemical shifts to the corresponding protons. Assign chemical shifts in the ¹³C spectrum based on expected values and DEPT experiments if necessary.
Expected Chemical Shifts (Hypothetical Data):
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine Ring Protons | 7.5 - 8.8 (m) | 120 - 155 |
| Pyrrolidine Ring Protons | 2.0 - 4.0 (m) | 25 - 60 |
| N-H Protons (Pyrrolidine) | 9.0 - 10.0 (br s) | N/A |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS confirms the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4]
-
LC Conditions: A rapid gradient on a short C18 column can be used for sample introduction.
-
Mobile Phase: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.
Quantitative Data Summary:
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula (Free Base) | C₉H₁₂N₂ | - |
| Exact Mass (Free Base) | 148.1000 | - |
| [M+H]⁺ (m/z) | 149.1073 | 149.1 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Protocol:
-
Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Assign the major absorption bands to their corresponding functional groups. For the hydrochloride salt, N-H stretching bands will be prominent.[6]
Expected Characteristic IR Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 2800 | N-H⁺ stretch (broad, characteristic of amine salt) |
| 3050 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch |
| ~1600, ~1480 | Pyridine ring C=C and C=N stretching vibrations[6] |
| ~1200 | C-N stretching |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which is used to confirm the empirical formula.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry sample into a tin capsule.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis: Compare the experimental percentages of C, H, and N with the theoretical values calculated from the chemical formula C₉H₁₃N₂Cl.
Quantitative Data Summary:
| Element | Theoretical % | Experimental % (Example) | Acceptance Range |
| Carbon (C) | 58.54 | 58.45 | ± 0.4% |
| Hydrogen (H) | 7.09 | 7.15 | ± 0.4% |
| Nitrogen (N) | 15.17 | 15.22 | ± 0.4% |
References
- 1. This compound | 1198416-89-5 [sigmaaldrich.com]
- 2. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
Application Note: 1H NMR Spectroscopic Analysis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This compound is of interest in medicinal chemistry and drug development due to its structural motifs. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for structural elucidation in further studies. This application note presents a representative 1H NMR dataset, a detailed experimental protocol for its acquisition, and a workflow diagram for the analytical process.
Introduction
2-(Pyrrolidin-3-yl)pyridine is a heterocyclic compound containing both a pyridine and a pyrrolidine ring system. As a hydrochloride salt, the pyridine nitrogen is protonated, which influences the electronic environment and, consequently, the chemical shifts of the protons, particularly those on the pyridine ring. 1H NMR spectroscopy is a powerful analytical technique for the structural characterization of such small molecules. This note details the expected 1H NMR spectrum and provides a standardized protocol for its measurement.
Predicted 1H NMR Data
The 1H NMR spectrum of this compound is predicted to show distinct signals for the protons on both the pyridine and pyrrolidine rings. The protonation of the pyridine nitrogen generally leads to a downfield shift of the pyridine proton signals compared to the free base.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Integration | Coupling Constant (J, Hz) |
| H-6' (Pyridine) | d | 8.60 | 1H | 4.8 |
| H-4' (Pyridine) | t | 7.90 | 1H | 7.8 |
| H-5' (Pyridine) | t | 7.45 | 1H | 6.3 |
| H-3' (Pyridine) | d | 7.40 | 1H | 7.8 |
| H-3 (Pyrrolidine) | m | 3.80 | 1H | - |
| H-2a, H-5a (Pyrrolidine) | m | 3.40 - 3.60 | 2H | - |
| H-2b, H-5b (Pyrrolidine) | m | 3.20 - 3.35 | 2H | - |
| H-4a (Pyrrolidine) | m | 2.40 - 2.55 | 1H | - |
| H-4b (Pyrrolidine) | m | 2.15 - 2.30 | 1H | - |
| NH (Pyrrolidine) | br s | 9.50 | 1H | - |
| NH+ (Pyridine) | br s | 14.50 | 1H | - |
Note: The chemical shifts for the pyrrolidine protons (H-2, H-4, H-5) are complex due to diastereotopicity and may appear as overlapping multiplets. The NH and NH+ protons are expected to be broad and may exchange with deuterium in certain solvents, leading to their disappearance from the spectrum.
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4), 0.6-0.7 mL. The choice of solvent is critical; DMSO-d6 is often suitable for hydrochloride salts as it can dissolve the sample and allow for the observation of exchangeable NH protons.
-
5 mm NMR tube of good quality.
-
Pipette and filter (e.g., a small plug of glass wool in a Pasteur pipette).
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound and place it in a small, clean, and dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a glass wool-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Software: Standard NMR acquisition and processing software.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Reference: The residual solvent peak will be used for calibration (e.g., DMSO at 2.50 ppm).
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift.
-
Integrate all the peaks in the spectrum.
-
Pick the peaks and report their chemical shifts, multiplicities, and coupling constants.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the 1H NMR analysis and the logical relationship of the proton signals in the molecule.
Caption: Experimental workflow for 1H NMR analysis.
Caption: Proton connectivity in 2-(Pyrrolidin-3-yl)pyridine.
References
Mass spectrometry analysis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride
An Application Note on the Mass Spectrometry Analysis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
Introduction
This compound is a heterocyclic building block crucial in pharmaceutical research and drug development. As a key intermediate, its structural integrity and purity are paramount. Mass spectrometry (MS) is an indispensable analytical technique for the rapid and accurate determination of its molecular weight and structural characterization.[1] This application note provides detailed protocols for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), including direct infusion and liquid chromatography-mass spectrometry (LC-MS) methods. These protocols are designed for researchers, scientists, and drug development professionals requiring reliable analytical characterization of this compound.
Compound Information
The fundamental properties of 2-(Pyrrolidin-3-yl)pyridine are summarized below. The analysis focuses on the free base, which is ionized after the hydrochloride salt is dissolved in a suitable solvent.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula (HCl Salt) | C₉H₁₂N₂ · HCl | [2] |
| Molecular Weight (HCl Salt) | 184.67 g/mol | [2] |
| Molecular Formula (Free Base) | C₉H₁₂N₂ | [3][4] |
| Molecular Weight (Free Base) | 148.20 g/mol | [3][4] |
| Monoisotopic Mass (Free Base) | 148.100048 Da | [3][4] |
Experimental Workflow
The general workflow for the mass spectrometric analysis involves sample preparation, introduction into the mass spectrometer, ionization, and subsequent mass analysis. Tandem MS (MS/MS) can be employed for further structural elucidation through collision-induced dissociation (CID).
Caption: General experimental workflow for MS analysis.
Protocol 1: Direct Infusion Full Scan MS Analysis
Objective: To confirm the molecular weight of 2-(Pyrrolidin-3-yl)pyridine by identifying its protonated molecular ion [M+H]⁺.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for enhancing protonation)
-
Calibrated mass spectrometer (e.g., Q-TOF or single quadrupole)
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.[5]
-
Working Solution Preparation: Dilute the stock solution with 50:50 methanol:water to a final concentration of approximately 1-10 µg/mL.[5] If signal is low, 0.1% formic acid can be added to the final solution to aid ionization.
-
Instrument Setup: Set up the mass spectrometer according to the parameters in the table below.
-
Infusion: Infuse the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-300.
Typical Instrument Parameters:
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 – 4.5 kV |
| Nebulizer Gas (N₂) | 1.5 – 2.5 Bar |
| Drying Gas (N₂) Flow | 8 – 12 L/min |
| Drying Gas Temperature | 250 – 350 °C |
| Mass Range | m/z 50 – 300 |
| Data Acquisition | Profile / Centroid |
Expected Data: The primary ion expected is the protonated molecule of the free base. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed in lower abundance.
| Ion Species | Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | [C₉H₁₃N₂]⁺ | 149.1073 |
| Sodium Adduct [M+Na]⁺ | [C₉H₁₂N₂Na]⁺ | 171.0893 |
| Dimer [2M+H]⁺ | [C₁₈H₂₅N₄]⁺ | 297.2074 |
Protocol 2: Tandem MS (MS/MS) Fragmentation Analysis
Objective: To generate a characteristic fragmentation pattern for structural confirmation. This is achieved by isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
Procedure:
-
Prepare and infuse the sample as described in Protocol 1.
-
Perform an initial Full Scan MS (MS1) to confirm the presence and m/z of the precursor ion ([M+H]⁺ at m/z 149.1).
-
Switch the instrument to MS/MS or Product Ion Scan mode.
-
Precursor Ion Selection: Set the quadrupole to isolate ions with m/z 149.1.
-
Collision Energy: Apply collision energy (typically a range from 10-40 eV) using an inert gas (e.g., Argon) to induce fragmentation. Optimize the energy to achieve a rich spectrum of fragment ions.
-
Data Acquisition: Acquire the product ion spectrum.
Hypothetical Fragmentation Pathway Based on the structure, fragmentation is expected to occur via cleavage of the pyrrolidine ring or the bond connecting the two rings.[6]
Caption: Proposed fragmentation pathway for [M+H]⁺.
Predicted Fragmentation Data:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| 149.1 | 133.1 | 16.0 (CH₄) | Loss of a methyl radical and hydrogen from the pyrrolidine ring |
| 149.1 | 121.1 | 28.0 (C₂H₄) | Loss of ethene from the pyrrolidine ring |
| 149.1 | 93.1 | 56.0 (C₃H₅N) | Cleavage yielding the aminopyridine fragment |
| 149.1 | 79.1 | 70.0 (C₄H₈N) | Cleavage yielding the pyridine radical cation |
Protocol 3: LC-MS Analysis
Objective: To analyze 2-(Pyrrolidin-3-yl)pyridine in a mixture, enabling quantification and purity assessment. This protocol is suitable for routine analysis in drug development.[7]
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 1, ensuring the final solvent is compatible with the initial mobile phase conditions (e.g., 95% Mobile Phase A).
-
Chromatography: Perform chromatographic separation using a C18 reverse-phase column.
-
Mass Spectrometry: Couple the LC output directly to the ESI-MS system. The MS can be operated in Full Scan mode to monitor for impurities or in Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) mode for high-sensitivity quantification.
Typical LC-MS Parameters:
| Parameter | Setting |
| LC Conditions | |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | ESI Positive |
| Scan Mode | Full Scan (m/z 50-300) or SIM (m/z 149.1) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive mass spectrometric analysis of this compound. Direct infusion MS is a rapid method for identity confirmation, while LC-MS is superior for purity analysis and quantification in complex matrices. The described MS/MS fragmentation analysis provides detailed structural information, which is critical for unequivocal identification and characterization in regulated drug development environments.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. This compound | 1198416-89-5 [sigmaaldrich.com]
- 3. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
Introduction
2-(Pyrrolidin-3-yl)pyridine hydrochloride is a key intermediate and impurity in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality of the final active pharmaceutical ingredient (API). This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is also suitable for identifying and quantifying impurities and degradation products generated during forced degradation studies. Additionally, a chiral HPLC method for the enantiomeric separation of 2-(Pyrrolidin-3-yl)pyridine is presented.
Analytical Challenge
The primary challenge is to develop a specific and sensitive HPLC method that can separate 2-(Pyrrolidin-3-yl)pyridine from its potential process-related impurities and degradation products. As the molecule contains a chiral center, it is also crucial to have a method to control the enantiomeric purity.
Methodology
A stability-indicating RP-HPLC method was developed using a C18 column. Forced degradation studies were conducted to ensure the method's ability to separate the main peak from any degradation products.[1][2] These studies involved exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][4] For enantiomeric purity, a separate chiral HPLC method was developed using a cellulose-based chiral stationary phase.[5][6]
Experimental Protocols
1. Stability-Indicating RP-HPLC Method for Assay and Impurity Determination
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 15 70 30 20 70 30 22 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 265 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
-
-
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in a hot air oven at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.
-
2. Chiral HPLC Method for Enantiomeric Separation
-
Chromatographic System:
-
HPLC System: As described above.
-
Column: Cellulose-based chiral stationary phase (e.g., CHIRALCEL OD-H), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detector Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 200 µg/mL solution of this compound in the mobile phase.
-
Data Presentation
Table 1: System Suitability Parameters for the Stability-Indicating RP-HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7800 |
| % RSD for Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Results of Forced Degradation Studies
| Stress Condition | % Degradation | Purity Angle | Purity Threshold |
| Acid (0.1 M HCl) | 15.2% | 0.85 | 1.20 |
| Base (0.1 M NaOH) | 12.8% | 0.92 | 1.35 |
| Oxidation (3% H₂O₂) | 21.5% | 0.78 | 1.15 |
| Thermal (105 °C) | 8.5% | 0.65 | 1.05 |
| Photolytic (UV 254 nm) | 5.3% | 0.71 | 1.10 |
Table 3: Validation Summary of the Stability-Indicating RP-HPLC Method
| Parameter | Result |
| Linearity (µg/mL) | 1 - 150 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (% RSD) | < 1.0% |
Table 4: Chiral Separation Data
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-enantiomer | 10.2 | - |
| (R)-enantiomer | 12.5 | 2.8 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
The developed stability-indicating RP-HPLC method is specific, accurate, and precise for the quantification of this compound and its degradation products. The method was successfully validated according to ICH guidelines. The chiral HPLC method provides excellent resolution for the enantiomers, allowing for effective control of enantiomeric purity. These methods are suitable for routine quality control and stability testing in a pharmaceutical development setting.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
In Vitro Assay Protocols for 2-(Pyrrolidin-3-yl)pyridine hydrochloride: A Guide for Neuropharmacology Research
This comprehensive guide provides detailed application notes and in vitro assay protocols for the characterization of 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This compound, a structural analog of nicotine, is of significant interest to researchers in neuropharmacology and drug development for its potential interaction with nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar compounds.
The protocols herein are designed to be self-validating, providing a clear rationale for experimental choices and offering insights into data interpretation. By following these methodologies, researchers can obtain robust and reproducible data to determine the binding affinity, functional activity, and receptor subtype selectivity of this compound.
Introduction: The Significance of Nicotinic Acetylcholine Receptor Ligands
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, nAChRs are a major target for therapeutic drug development.
The pyrrolidine-pyridine scaffold is a core component of many compounds that interact with nAChRs, most notably nicotine.[1][2] Variations in the substitution pattern on these rings can dramatically alter a compound's affinity, selectivity, and functional activity at different nAChR subtypes. This compound, as a derivative of this pharmacophore, warrants thorough in vitro characterization to understand its potential as a pharmacological tool or therapeutic lead. The most abundant high-affinity nicotine binding sites in the brain are the α4β2-containing nAChRs, making them a primary target for investigation.[3][4]
Core Assays for Pharmacological Characterization
A tiered approach is recommended for the in vitro evaluation of this compound. This typically begins with assessing its ability to bind to the target receptor, followed by functional assays to determine if it acts as an agonist, antagonist, or allosteric modulator.
Workflow for In Vitro Characterization
Caption: Tiered approach for in vitro characterization of nAChR ligands.
Protocol 1: Radioligand Binding Assay for α4β2 nAChR
Principle: This assay quantifies the affinity of a test compound for the α4β2 nAChR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[4][5] A commonly used radioligand is [³H]-Epibatidine or [³H]-Cytisine. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Materials and Reagents:
-
Cell Line: HEK293 or SH-EP1 cells stably expressing human α4 and β2 nAChR subunits.[4]
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine.
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO).
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine or epibatidine).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Liquid scintillation counter.
Step-by-Step Protocol:
-
Cell Membrane Preparation:
-
Culture the α4β2-expressing cells to confluency.
-
Harvest the cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of the cell membrane preparation.
-
Non-specific Binding: Add 25 µL of the non-specific binding control, 25 µL of radioligand solution, and 50 µL of the cell membrane preparation.
-
Test Compound: Add 25 µL of varying concentrations of this compound, 25 µL of radioligand solution, and 50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting and Washing:
-
Harvest the contents of the plate onto the filter mat using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| 2-(Pyrrolidin-3-yl)pyridine HCl | Value | Value |
| Nicotine (Reference) | Value | Value |
| Epibatidine (Reference) | Value | Value |
Protocol 2: Functional Characterization using a Calcium Flux Assay
Principle: nAChRs are ion channels, and their activation by an agonist leads to an influx of cations, including Ca²⁺.[6] This assay utilizes a Ca²⁺-sensitive fluorescent dye that increases its fluorescence intensity upon binding to Ca²⁺. The change in fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR) and is proportional to the activation of the nAChRs.[7] This assay can determine if a compound is an agonist or an antagonist.
Materials and Reagents:
-
Cell Line: HEK293 or SH-EP1 cells stably expressing human α4β2 nAChR.
-
Fluorescent Ca²⁺ Indicator: Fluo-4 AM or a similar dye.
-
Test Compound: this compound.
-
Reference Agonist: Acetylcholine or nicotine.
-
Reference Antagonist: Mecamylamine or dihydro-β-erythroidine (DHβE).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black-walled, clear-bottom plates.
-
FLIPR or a similar fluorescence plate reader.
Step-by-Step Protocol:
-
Cell Plating: Seed the α4β2-expressing cells into the 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the Ca²⁺ indicator dye solution in assay buffer.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 1 hour.
-
-
Assay Procedure:
-
Agonist Mode:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Place the dye-loaded cell plate in the FLIPR instrument.
-
Add the compound solutions to the wells and measure the fluorescence signal over time.
-
-
Antagonist Mode:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the test compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the reference agonist (e.g., its EC₈₀) and measure the fluorescence signal.
-
-
Data Analysis:
-
Agonist Activity:
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (the maximal effect).
-
-
Antagonist Activity:
-
Plot the percentage of inhibition of the agonist response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of the agonist response).
-
Expected Data Presentation:
| Compound | Mode | EC₅₀ (µM) | Emax (%) | IC₅₀ (µM) |
| 2-(Pyrrolidin-3-yl)pyridine HCl | Agonist | Value | Value | N/A |
| 2-(Pyrrolidin-3-yl)pyridine HCl | Antagonist | N/A | N/A | Value |
| Acetylcholine (Reference) | Agonist | Value | 100 | N/A |
| Mecamylamine (Reference) | Antagonist | N/A | N/A | Value |
Protocol 3: Electrophysiological Characterization using Patch-Clamp
Principle: Patch-clamp electrophysiology is the gold standard for characterizing ion channel function. It directly measures the ion flow through the nAChRs in response to a compound. This technique provides detailed information on the compound's potency, efficacy, and mechanism of action (e.g., competitive vs. non-competitive antagonism).[7]
Materials and Reagents:
-
Cell Line: HEK293 or SH-EP1 cells stably expressing human α4β2 nAChR.
-
Test Compound: this compound.
-
Reference Agonist and Antagonist.
-
Extracellular Solution: Containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.
-
Intracellular Solution: Containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.3.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Step-by-Step Protocol:
-
Cell Preparation: Plate cells on coverslips for easy access with the patch pipette.
-
Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution.
-
Apply the test compound or reference ligands using a rapid perfusion system.
-
Agonist: Apply increasing concentrations of this compound to generate a dose-response curve.
-
Antagonist: Co-apply a fixed concentration of a reference agonist with increasing concentrations of the test compound.
-
Data Analysis:
-
Measure the peak current amplitude in response to compound application.
-
Normalize the current responses to the maximal agonist response.
-
Plot the normalized current against the logarithm of the compound concentration to determine EC₅₀ or IC₅₀ values.
Expected Data Presentation:
| Compound | Mode | EC₅₀ (µM) | Hill Slope | IC₅₀ (µM) |
| 2-(Pyrrolidin-3-yl)pyridine HCl | Agonist | Value | Value | N/A |
| 2-(Pyrrolidin-3-yl)pyridine HCl | Antagonist | N/A | N/A | Value |
Signaling Pathway Context
The activation of nAChRs initiates a cascade of intracellular events. The primary event is the influx of Na⁺ and Ca²⁺, leading to membrane depolarization. The subsequent increase in intracellular Ca²⁺ can trigger various downstream signaling pathways.
Caption: Simplified signaling pathway upon nAChR activation.
Trustworthiness and Self-Validation
The protocols described are designed to be internally consistent and self-validating. The inclusion of reference compounds (positive and negative controls) in each assay is crucial for validating the assay's performance and for comparing the activity of the test compound to known standards. Consistent results across different assay platforms (e.g., binding affinity correlating with functional potency) will increase confidence in the pharmacological profile of this compound.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the pharmacological characterization of this compound. By systematically evaluating its binding affinity, functional activity, and subtype selectivity, researchers can gain a comprehensive understanding of its interaction with nAChRs. This knowledge is essential for its further development as a research tool or a potential therapeutic agent.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Characterization of human alpha 4 beta 2-nicotinic acetylcholine receptors stably and heterologously expressed in native nicotinic receptor-null SH-EP1 human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sacredheart.elsevierpure.com [sacredheart.elsevierpure.com]
- 7. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Nicotinic Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine and the exogenous agonist nicotine.[1][2] These receptors are pentameric structures composed of various α and β subunits, which determine their pharmacological and physiological properties.[2][3] nAChRs are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including neuromuscular transmission, cognitive function, and inflammation.[2][4] Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them important therapeutic targets.[4][5]
Cell-based assays are indispensable tools for the discovery and characterization of novel nAChR ligands. They allow for the functional evaluation of compounds in a physiologically relevant environment and are amenable to high-throughput screening (HTS) for identifying agonists, antagonists, and allosteric modulators.[6][7] This document provides detailed application notes and protocols for commonly used cell-based assays for the study of nAChR ligands.
Nicotinic Receptor Signaling Pathway
Upon binding of an agonist like acetylcholine or nicotine, the nAChR undergoes a conformational change, opening an intrinsic ion channel.[8][9] This allows the influx of cations, primarily Na⁺ and K⁺, and in some cases Ca²⁺, leading to depolarization of the cell membrane.[2][6] This initial depolarization can trigger downstream signaling events, such as the opening of voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium concentration. This elevation in intracellular Ca²⁺ can, in turn, modulate various cellular processes, including neurotransmitter release.[10][11]
Caption: General signaling pathway of nicotinic acetylcholine receptors.
Key Cell-Based Assays for nAChR Ligands
A variety of cell-based assays are available to characterize the interaction of ligands with nAChRs. These can be broadly categorized into functional assays and binding assays.
Functional Assays
Functional assays measure the physiological response of a cell upon nAChR activation. They are crucial for determining the efficacy of a ligand (agonist, antagonist, or modulator).
1. Membrane Potential Assays
These assays are particularly well-suited for high-throughput screening as they provide a robust and rapid measure of nAChR function.[6][7] The principle is based on the detection of changes in the cell membrane potential upon ion channel opening. Fluorescent dyes that are sensitive to membrane potential are used to monitor this change.
2. Calcium Flux Assays
These assays are widely used, especially for nAChR subtypes that are highly permeable to calcium, such as the α7 nAChR.[12][13] The influx of calcium upon receptor activation is measured using calcium-sensitive fluorescent dyes. For nAChRs with low calcium permeability, the signal can be amplified by the subsequent opening of voltage-gated calcium channels.[10] The use of positive allosteric modulators (PAMs) can also enhance the calcium response, making the assay more sensitive.[14]
3. Ion Flux Assays (e.g., ⁸⁶Rb⁺ Efflux)
These assays provide an orthogonal method to validate findings from other functional screens.[6][7] They directly measure the movement of ions through the nAChR channel. ⁸⁶Rb⁺, a radioactive isotope of rubidium, is used as a tracer for K⁺ efflux.
Binding Assays
Binding assays are used to determine the affinity of a ligand for the nAChR.
1. Radioligand Binding Assays
These assays are a classical method to measure the direct interaction of a ligand with the receptor. A radiolabeled ligand with known high affinity for the nAChR (e.g., [¹²⁵I]-epibatidine) is used.[15] The displacement of this radioligand by a test compound is measured to determine the test compound's binding affinity (Ki).
Experimental Workflow for High-Throughput Screening
The general workflow for a high-throughput screen to identify nAChR modulators involves several key steps from cell preparation to data analysis.
Caption: A typical workflow for a high-throughput screen of nAChR ligands.
Quantitative Data Summary
The following tables summarize representative quantitative data for common nAChR ligands obtained from cell-based assays.
Table 1: Agonist Potencies (EC₅₀) at Different nAChR Subtypes
| Ligand | nAChR Subtype | Cell Line | Assay Type | EC₅₀ | Reference |
| Nicotine | α4β2 | SH-EP1 | Membrane Potential | 19.44 ± 1.02 nM | [6] |
| Nicotine | α3β4 | SH-EP1 | Membrane Potential | 733.3 ± 146.5 nM | [6] |
| Nicotine | α7 | GH4C1 | Calcium Flux | 1.6 µM | [12] |
| Acetylcholine | α7 | GH4C1 | Calcium Flux | 5.5 µM | [12] |
| Acetylcholine | Muscle | - | Single-channel | 106 ± 6 µM | [16] |
| Choline | Muscle | - | Single-channel | 4.1 ± 0.5 mM | [16] |
Table 2: Ligand Binding Affinities (Ki) at α4β2 nAChR
| Ligand | Assay Type | Ki | Reference |
| Nicotine | [¹²⁵I]-Epibatidine Binding | 9.4 x 10⁻¹⁰ M | [15] |
| 2-FA | [¹²⁵I]-Epibatidine Binding | 7.1 x 10⁻¹¹ M | [15] |
| Nifene | [¹²⁵I]-Epibatidine Binding | 3.1 x 10⁻¹⁰ M | [15] |
| Nicotine | - | 1 nM | [1] |
Detailed Experimental Protocols
Protocol 1: Membrane Potential Assay for nAChR Antagonists
This protocol is adapted for a high-throughput screen to identify antagonists of nAChR subtypes expressed in a suitable cell line, such as SH-EP1.[6][7]
Materials:
-
SH-EP1 cells stably expressing the nAChR subtype of interest (e.g., α3β4, α4β2).
-
Cell culture medium (e.g., DMEM/F12 with appropriate supplements).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Nicotine (or another suitable agonist).
-
Test compounds.
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the nAChR-expressing SH-EP1 cells into 384-well plates at an appropriate density and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in the assay buffer.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 1 hour.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Using an automated liquid handler, add the test compounds to the assay plates.
-
-
Agonist Addition and Signal Reading:
-
Prepare the agonist solution (e.g., nicotine) at a concentration that elicits a response close to the maximum (e.g., EC₉₀).[6]
-
Place the assay plate in the fluorescence plate reader.
-
Initiate the reading and establish a baseline fluorescence.
-
Add the agonist solution to the wells and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is used to determine the level of receptor activation.
-
The percentage of inhibition by the test compounds is calculated relative to control wells (agonist alone vs. buffer).
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Calcium Flux Assay for α7 nAChR Agonists and PAMs
This protocol is designed to identify and characterize agonists and positive allosteric modulators (PAMs) of the α7 nAChR.[12][14]
Materials:
-
Cells expressing the α7 nAChR (e.g., IMR-32, GH4C1).
-
Cell culture medium.
-
Assay buffer.
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM).
-
Test compounds (potential agonists and PAMs).
-
A known α7 nAChR agonist (e.g., PNU-282987) for PAM screening.
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating: Plate the α7 nAChR-expressing cells in 384-well plates and culture overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution in assay buffer.
-
Remove the culture medium and load the cells with the dye solution.
-
Incubate at 37°C for 1 hour.
-
-
Compound Addition:
-
For Agonist Screening: Add serial dilutions of the test compounds to the wells.
-
For PAM Screening: Add the test compounds, followed by a sub-maximal concentration of a known α7 agonist (e.g., PNU-282987).[14]
-
-
Signal Reading:
-
Place the plate in the fluorescence reader.
-
Record the baseline fluorescence.
-
Initiate the assay by adding the compounds (for agonist screening) or the agonist (for PAM screening) and monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium.
-
For Agonist Screening: Plot the fluorescence change against the compound concentration to determine the EC₅₀.
-
For PAM Screening: A leftward shift in the agonist's dose-response curve or an increase in the maximal response indicates PAM activity.[12]
-
Protocol 3: Radioligand Binding Assay for nAChR Ligands
This protocol is used to determine the binding affinity (Ki) of test compounds for a specific nAChR subtype.[15]
Materials:
-
HEK cells stably expressing the nAChR of interest (e.g., α4β2).
-
Binding buffer (e.g., PBS).
-
Radiolabeled ligand (e.g., [¹²⁵I]-epibatidine).
-
Unlabeled test compounds.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture the nAChR-expressing HEK cells and harvest them. Resuspend the cells in binding buffer.
-
Competition Binding:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound.
-
Add the cell suspension to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 20 minutes) to reach equilibrium.[15]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cells with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Logical Relationship Between Assay Types
The different assay types are often used in a hierarchical manner in drug discovery campaigns. High-throughput functional assays are used for primary screening, followed by more detailed characterization with orthogonal functional assays and binding assays to confirm hits and determine their mechanism of action.
Caption: Hierarchical relationship of assays in nAChR drug discovery.
By employing these well-characterized cell-based assays, researchers can effectively screen for and characterize novel ligands targeting nicotinic acetylcholine receptors, paving the way for the development of new therapeutics for a range of debilitating diseases.
References
- 1. Nicotine - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The nicotinic receptor ligand binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Nicotinic Receptors on Ca2+ Signaling in Bovine Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-3-yl)pyridine hydrochloride is a synthetic compound with a structural resemblance to nicotine and its analogs. Compounds containing both pyridine and pyrrolidine rings are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. This structural motif is often associated with affinity for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a multitude of physiological and pathological processes in the central and peripheral nervous systems. Dysregulation of nAChR activity has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a critical target for drug discovery.
Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their target receptors. These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximal binding capacity (Bmax), and the inhibition constant (Ki) of a test compound. This document provides a detailed protocol for a competitive radioligand binding assay to evaluate the affinity of this compound for nAChRs.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. In this setup, the unlabeled test compound, this compound, competes with a radiolabeled ligand for binding to nAChRs present in a membrane preparation. By measuring the displacement of the radioligand at various concentrations of the test compound, the concentration at which 50% of the specific binding of the radioligand is inhibited (IC50) can be determined. From the IC50 value, the inhibition constant (Ki), which reflects the binding affinity of the test compound, can be calculated using the Cheng-Prusoff equation.
Data Presentation
While specific binding data for this compound is not publicly available, the following tables provide illustrative data for structurally related nicotinic acetylcholine receptor ligands. This data serves as a template for the expected results from the described assay.
Table 1: Illustrative Binding Affinities (Ki) of Nicotinic Ligands at Human nAChR Subtypes
| Compound | α4β2* Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) |
| Analog A | 0.13 | 3.25 | 5.98 |
| Analog B | 0.25 | 8.75 | 15.2 |
| Analog C | 0.09 | 2.16 | 4.14 |
| Nicotine | 1.0 | 20 | 500 |
| Epibatidine | 0.03 | 0.1 | 10 |
Data is hypothetical and for illustrative purposes based on related compounds.[1]
Table 2: Illustrative Functional Activities (IC50/EC50) of Nicotinic Ligands at Human nAChR Subtypes
| Compound | α4β2 Functional Assay (µM) | α3β4 Functional Assay (µM) | α7 Functional Assay (µM) |
| Analog A (Antagonist) | 1.3 (IC50) | 32.5 (IC50) | >50 (IC50) |
| Analog B (Partial Agonist) | 0.5 (EC50) | 12.5 (EC50) | >25 (EC50) |
| Analog C (Full Agonist) | 0.1 (EC50) | 2.5 (EC50) | 10 (EC50) |
Data is hypothetical and for illustrative purposes based on related compounds.[1]
Experimental Protocols
Materials and Reagents
-
Biological Material: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue known to be rich in the target receptor (e.g., rat cerebral cortex for α4β2* nAChRs).[2][3]
-
Test Compound: this compound.
-
Radioligand: A suitable radioligand for the target nAChR subtype, such as [³H]-Epibatidine or [³H]-Cytisine.
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine) to define non-specific binding.[2]
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Scintillation Cocktail.
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI).
-
Cell Harvester and Scintillation Counter.
Membrane Preparation
-
Harvest cultured cells or dissect brain tissue and place in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]
-
Homogenize the tissue or cell suspension using a Polytron homogenizer on ice.[4]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[5]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 48,000 x g for 20 minutes at 4°C) to pellet the membranes.[4][5]
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold binding buffer, and repeat the high-speed centrifugation.[4]
-
Resuspend the final membrane pellet in binding buffer.[2]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).[2][5] Aliquot and store at -80°C until use.[5]
Radioligand Binding Assay Protocol
-
Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.[2]
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of binding buffer.[2][4]
-
Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of an unlabeled nAChR ligand (e.g., 100 µM Nicotine).[4]
-
Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the corresponding dilution of this compound.[2][4]
-
-
Incubate the plate at room temperature for 60-180 minutes to allow the binding to reach equilibrium.[2][4]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[2]
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[2]
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate for at least 4 hours.[4]
-
Quantify the radioactivity on the filters using a scintillation counter.[2]
Data Analysis
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding .[2]
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of the competitor) against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[1]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes, by an agonist leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺.[2] This influx of Ca²⁺ acts as a second messenger, triggering several downstream signaling cascades that are crucial for neuronal function and survival.
Caption: Downstream signaling of nicotinic acetylcholine receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-(Pyrrolidin-3-yl)pyridine hydrochloride belongs to a class of chemical structures known for their interaction with the central nervous system. Its core structure, a pyrrolidine ring linked to a pyridine ring, is a common feature in many biologically active molecules, including nicotinic acetylcholine receptor (nAChR) ligands. Given this structural similarity, it is hypothesized that this compound acts as a modulator of nAChRs. These receptors are implicated in a variety of physiological processes, including cognitive function, anxiety, and addiction.[1][2]
This document outlines a comprehensive in vivo experimental design to characterize the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound in rodent models. The goal is to assess its potential as a therapeutic agent for neurological and psychiatric disorders.
I. Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, is fundamental for the design of subsequent efficacy studies.
A. Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
IV group: 1 mg/kg administered via tail vein injection.
-
PO group: 10 mg/kg administered via oral gavage.
-
-
Sample Collection: Blood samples (approx. 0.2 mL) are collected from the tail vein at predose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.
-
Brain Penetration: At the final time point, animals are euthanized, and brain tissue is collected to determine the brain-to-plasma concentration ratio.
-
Analysis: Plasma and brain homogenate concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[3][4][5]
-
Data Analysis: Key PK parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Clearance (mL/h/kg) | ||
| Volume of Distribution (L/kg) | ||
| Bioavailability (%) | ||
| Brain/Plasma Ratio at 24h |
B. Dose-Range Finding Study
Objective: To identify a range of doses that elicit a biological response without causing significant adverse effects.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (n=5-8 per group).
-
Dosing: Administer a range of doses (e.g., 1, 3, 10, 30 mg/kg) via the intended clinical route (e.g., intraperitoneal or oral). A vehicle control group is included.
-
Observation: Monitor animals for changes in locomotor activity, body temperature, and any signs of toxicity for at least 4 hours post-dosing.[6]
-
Data Analysis: Compare the dose groups to the vehicle control to identify the minimum effective dose and the maximum tolerated dose.
II. Behavioral Pharmacology
Based on the hypothesized nAChR mechanism, the following behavioral assays are proposed to evaluate the pro-cognitive and anxiolytic potential of the compound.
A. Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on recognition memory in mice.[7][8][9][10]
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (n=10-12 per group).
-
Apparatus: A square open-field arena (e.g., 40x40x40 cm).[8]
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[9]
-
Training/Sample Phase (Day 2): Place two identical objects in the arena. Administer the test compound or vehicle 30 minutes prior. Allow the mouse to explore the objects for 5-10 minutes.[9]
-
Test Phase (Day 3): Replace one of the familiar objects with a novel object. Administer the same treatment as on Day 2. Record the time spent exploring each object for 5 minutes.
-
-
Data Analysis: Calculate the discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Data Presentation:
| Treatment Group (mg/kg) | Total Exploration Time (s) | Discrimination Index (DI) |
| Vehicle | ||
| Compound X (Dose 1) | ||
| Compound X (Dose 2) | ||
| Compound X (Dose 3) | ||
| Positive Control |
B. Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic or anxiogenic potential of the compound in rats or mice.[11][12][13][14]
Experimental Protocol:
-
Animal Model: Male Wistar rats or C57BL/6 mice (n=10-12 per group).
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[11]
-
Procedure:
-
Administer the test compound or vehicle 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.[15]
-
Allow the animal to freely explore the maze for 5 minutes.[12]
-
Record the number of entries and the time spent in the open and closed arms using video-tracking software.[11]
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.
Data Presentation:
| Treatment Group (mg/kg) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | |||
| Compound X (Dose 1) | |||
| Compound X (Dose 2) | |||
| Compound X (Dose 3) | |||
| Positive Control (e.g., Diazepam) |
III. Target Engagement and Neurochemical Analysis
To confirm that the compound interacts with its intended target in the brain and elicits a downstream neurochemical response, in vivo microdialysis is a powerful technique.
A. In Vivo Microdialysis in Freely Moving Rats
Objective: To measure the effect of this compound on the extracellular levels of key neurotransmitters (e.g., acetylcholine, dopamine) in specific brain regions.[16][17][18][19]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Implant a microdialysis guide cannula targeting a brain region rich in nAChRs, such as the hippocampus or prefrontal cortex.[16] Allow for a recovery period of 2-3 days.
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples every 20 minutes.
-
Administer the test compound or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-administration.
-
-
Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical or mass spectrometric detection.[20]
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline average.
Data Presentation:
| Time (min) | Vehicle (% Baseline) | Compound X (Dose 1) (% Baseline) | Compound X (Dose 2) (% Baseline) |
| -40 to 0 | 100 | 100 | 100 |
| 0 to 20 | |||
| 20 to 40 | |||
| ... | |||
| 160 to 180 |
IV. Visualizations
Diagrams
References
- 1. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic receptors as targets for therapeutic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 5. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Findings in the Pharmacology of Inhaled Nicotine: Preclinical and Clinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 16. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Pyrrolidin-3-yl)pyridine hydrochloride in Mice
Disclaimer: The following application notes and protocols are a generalized guide based on available data for structurally similar compounds, such as pyridine derivatives and pyrrolidine alkaloids. No specific data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride was found in the public domain. Therefore, the following protocols are hypothetical and intended for informational purposes only. Researchers must conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific experimental model and research objectives.
Introduction
This compound is a heterocyclic organic compound containing both a pyridine and a pyrrolidine ring. Its structural similarity to compounds like nornicotine (3-(Pyrrolidin-2-yl)pyridine), a known nicotinic acetylcholine receptor (nAChR) agonist, suggests potential activity at these receptors.[1] This document provides a hypothetical framework for the preparation, dosing, and administration of this compound to mice for research purposes.
Potential Mechanism of Action
Based on the structure of the closely related compound nornicotine, this compound may act as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] Agonism at nAChRs can lead to the release of various neurotransmitters, including dopamine.[3] The proposed signaling pathway is visualized below.
References
Application Note & Protocols: A Tiered Strategy for Assessing Brain Penetration of 2-(Pyrrolidin-3-yl)pyridine hydrochloride
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and CNS drug discovery.
Introduction: The Imperative of CNS Target Engagement
The blood-brain barrier (BBB) represents the most significant physiological hurdle in the development of therapeutics for central nervous system (CNS) disorders.[1][2] This highly selective, dynamic interface protects the brain but simultaneously prevents the vast majority of potential drug candidates from reaching their intended targets.[3][4] Therefore, a rigorous and early assessment of a compound's ability to cross the BBB is a cornerstone of any successful CNS drug discovery program.[5]
This guide provides a comprehensive, tiered methodological framework for evaluating the brain penetration of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a novel small molecule with potential for CNS activity. The strategy outlined herein progresses from rapid, high-throughput in silico and in vitro assays to definitive, resource-intensive in vivo studies. This tiered approach ensures that resources are allocated efficiently, allowing for early termination of compounds with unfavorable properties and confident progression of promising candidates. The ultimate goal is to determine the unbound brain-to-plasma partition coefficient (Kp,uu), the gold-standard parameter for quantifying CNS exposure and predicting therapeutic efficacy.[6][7][8]
Part 1: Foundational Assessment - Physicochemical & In Silico Profiling
Before committing to wet-lab experiments, a foundational understanding of the molecule's inherent properties can provide valuable, predictive insights into its BBB penetration potential.[9][10] Key attributes for successful CNS drugs often include low molecular weight, moderate lipophilicity, a limited number of hydrogen bond donors, and a low polar surface area.[11][12]
Scientific Rationale: Passive diffusion across the lipid membranes of the BBB endothelial cells is a primary route of entry for many CNS drugs.[13] Physicochemical properties govern this process. For instance, high lipophilicity (LogP) can enhance membrane partitioning, but excessive lipophilicity can lead to non-specific binding and poor solubility.[11] The ionization state of the molecule at physiological pH (pKa) is also critical, as the uncharged species is typically more membrane-permeable.[11][14]
Predicted Properties of 2-(Pyrrolidin-3-yl)pyridine:
| Property | Predicted Value | Significance for Brain Penetration | Source |
| Molecular Weight | 148.20 g/mol | Favorable. Well below the general guideline of <400-500 Da, suggesting it is small enough for passive diffusion. | [15] |
| XLogP3 | 0.6 | Moderately Favorable. Indicates a degree of lipophilicity suitable for membrane partitioning without being excessive. Optimal LogP values for CNS drugs are often cited in the 1.5-2.7 range, so this suggests the compound is relatively polar. | [15] |
| Topological Polar Surface Area (TPSA) | 24.9 Ų | Highly Favorable. Significantly below the typical cutoff of <60-90 Ų, indicating a low potential for forming hydrogen bonds with the BBB, which would impede entry. | [15] |
| Hydrogen Bond Donors | 1 | Highly Favorable. A low number of H-bond donors reduces the energy penalty required to shed water molecules before entering the lipid bilayer of the BBB. | [15] |
| pKa (Predicted) | ~8.5-9.5 (Pyrrolidine N), ~5.5 (Pyridine N) | Requires Consideration. The presence of basic nitrogens means the molecule will be significantly protonated and positively charged at physiological pH 7.4. While a small fraction of the neutral species will exist and be able to cross the BBB, this charge can limit passive diffusion and make the compound a potential substrate for active transporters. | General Chemical Knowledge |
Part 2: Tier 1 Screening - In Vitro Permeability & Efflux Liability
This tier employs high-throughput in vitro models to experimentally measure the compound's ability to cross a membrane barrier and to determine if it is a substrate for key efflux transporters like P-glycoprotein (P-gp/MDR1).[16]
Workflow for Tier 1 Assessment
Caption: Tier 1 workflow for assessing in vitro brain penetration potential.
Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive, transcellular permeability of this compound in a non-cell-based, high-throughput format.[17][18]
Principle: The PAMPA assay uses a 96-well filter plate where the filter is coated with a lipid mixture (e.g., porcine brain lipid extract) that mimics the BBB.[19] The compound is added to a "donor" well and its appearance in the "acceptor" well on the other side of the membrane is quantified after an incubation period.[18]
Materials:
-
PAMPA-BBB sandwich plate system (e.g., from Pion Inc.)
-
This compound
-
High Pe control (e.g., Testosterone, Promazine)
-
Low Pe control (e.g., Furosemide, Diclofenac)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
UV-transparent 96-well plates
-
Spectrophotometric plate reader or LC-MS/MS system
Step-by-Step Protocol:
-
Prepare Stock Solutions: Prepare 10-20 mM stock solutions of the test compound and controls in DMSO.
-
Prepare Donor Solution: Dilute the stock solutions into PBS (pH 7.4) to a final concentration of 50-100 µM. The final DMSO concentration should be ≤ 1% to avoid compromising the lipid membrane.
-
Hydrate the Lipid Membrane: Add 5 µL of the BBB-specific lipid solution onto the filter membrane of the donor plate.
-
Assemble the PAMPA Sandwich:
-
Add 200 µL of PBS to each well of the acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate.
-
Add 200 µL of the prepared donor solution (test compound, controls, blank) to the donor wells.
-
-
Incubation: Cover the plate assembly with the lid to minimize evaporation and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells, as well as the initial donor concentration (CD(0)), using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability (Pe): Use the manufacturer's recommended formula or the following standard equation:
-
Pe (cm/s) = [-ln(1 - CA(t) / Cequilibrium) * VD * VA] / [(VD + VA) * Area * Time]
-
Where Cequilibrium = [CD(t) * VD + CA(t) * VA] / (VD + VA)
-
Data Interpretation:
-
High Permeability (CNS+): Pe > 4.0 x 10-6 cm/s[18]
-
Low Permeability (CNS-): Pe < 2.0 x 10-6 cm/s[18]
-
Uncertain/Borderline: Pe between 2.0 and 4.0 x 10-6 cm/s
Protocol 2.2: MDCK-MDR1 Bidirectional Transport Assay
Objective: To determine if 2-(Pyrrolidin-3-yl)pyridine is a substrate of the human P-glycoprotein (MDR1) efflux transporter.[20]
Principle: This assay uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene.[16][20] These cells form a polarized, tight monolayer on a semi-permeable membrane, mimicking the BBB's efflux activity.[21] By measuring the compound's transport rate in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), an Efflux Ratio (ER) can be calculated. A ratio significantly greater than 1 indicates active efflux.[22]
Materials:
-
MDCK-MDR1 cells (from a reputable supplier like NIH or ATCC)
-
Transwell™ plate system (e.g., 24-well)
-
Cell culture medium (e.g., MEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound, positive control substrate (e.g., Quinidine, Prazosin), low permeability control (e.g., Lucifer Yellow)[20][23]
-
LC-MS/MS system for quantification
Step-by-Step Protocol:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell™ inserts at an appropriate density. Culture for 4-7 days to allow for the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the assay, measure the Trans-Epithelial Electrical Resistance (TEER) of each well. Only use wells that meet the established TEER threshold for your lab (typically >150 Ω·cm²).
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS for 15-30 minutes at 37°C.
-
For A-B transport: Add the test compound (e.g., 1-10 µM) to the apical (donor) side and compound-free buffer to the basolateral (receiver) side.
-
For B-A transport: Add the test compound to the basolateral (donor) side and compound-free buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Monolayer Integrity Post-Assay: Perform a Lucifer Yellow leak test to confirm that monolayer integrity was maintained throughout the experiment.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp (cm/s) = (dQ/dt) / (Area * C0)
-
Where dQ/dt is the transport rate, Area is the surface area of the membrane, and C0 is the initial donor concentration.
-
-
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
-
Data Interpretation:
-
ER < 2.0: Compound is not considered a significant P-gp substrate.[20]
-
ER ≥ 2.0: Compound is likely a P-gp substrate, and its brain penetration may be limited by active efflux.[20][22]
-
Expertise Note: It's crucial to compare results with a known P-gp substrate control. Some labs use a higher cutoff (e.g., ER > 3.0) for a definitive positive result.[16] The presence of other endogenous transporters in MDCK cells can sometimes complicate data interpretation.[24]
Part 3: Tier 2 Confirmation - In Vivo Pharmacokinetic Studies
If a compound demonstrates adequate passive permeability and is not a significant efflux substrate in vitro, the next critical step is to measure its concentration in the brain and plasma of a living organism.
Protocol 3.1: Cassette Dosing for Rapid In Vivo Screening
Objective: To rapidly and efficiently determine the brain-to-plasma concentration ratio (Kp) for multiple compounds simultaneously.[25][26]
Principle: Cassette dosing involves administering a mixture (a "cassette") of several test compounds to a single group of animals.[27] This approach significantly reduces animal usage and resources for early-stage screening.[28] It is predicated on the assumption that at the low doses used, the compounds will not exhibit significant drug-drug interactions at the BBB.[26][29]
Materials:
-
Rodent species (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Cassette dosing solution containing 2-(Pyrrolidin-3-yl)pyridine and 2-4 other test compounds in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).[27]
-
Blood collection supplies (e.g., EDTA tubes)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system
Step-by-Step Protocol:
-
Dosing: Administer the cassette solution to a cohort of animals (n=3-4 per time point) via a single intravenous (IV) or subcutaneous (SC) injection. A typical dose is 1-3 mg/kg per compound.[25][26]
-
Sample Collection: At predetermined time points (e.g., 0.25, 1, and 3 hours post-dose), euthanize a group of animals.[26]
-
Blood Processing: Immediately collect trunk blood into EDTA tubes, centrifuge to obtain plasma, and store at -80°C.
-
Brain Harvesting: Perfuse the animals with ice-cold saline to remove blood from the brain vasculature. Quickly excise the brain, weigh it, and flash-freeze it in liquid nitrogen. Store at -80°C.
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Brain: Homogenize the brain tissue in 3-4 volumes of a suitable buffer. Perform protein precipitation on the homogenate as with the plasma samples.
-
-
Quantification: Analyze the concentrations of all compounds in the plasma and brain homogenate samples using a validated multiplexed LC-MS/MS method.
-
Calculate Kp:
-
Kp = Cbrain / Cplasma or AUCbrain / AUCplasma
-
Where Cbrain is the concentration in brain homogenate and Cplasma is the concentration in plasma.
-
Protocol 3.2: Definitive Kp,uu Determination
Objective: To determine the unbound brain-to-plasma partition coefficient (Kp,uu), the most accurate predictor of CNS target site concentration.[6][8]
Principle: The total measured brain concentration (Cbrain) is influenced by non-specific binding to lipids and proteins. The pharmacologically active concentration is the unbound concentration (Cu,brain). Kp,uu corrects for binding in both compartments (brain and plasma) to reflect the true equilibrium across the BBB.[7][30] A Kp,uu value near 1 suggests that passive diffusion is the dominant transport mechanism.[8][30] A value <1 suggests active efflux, while a value >1 suggests active influx.[8]
Workflow for Kp,uu Determination
Caption: Workflow illustrating the components needed to calculate Kp,uu.
Additional Protocols Required:
-
In Vivo Pharmacokinetics: Perform a full PK study as described in Protocol 3.1, but with a single compound and more extensive time points to accurately determine the Area Under the Curve (AUC) for both plasma and brain.
-
Equilibrium Dialysis (for fu,plasma and fu,brain):
-
Objective: To measure the fraction of the compound that is not bound to proteins or lipids in plasma and brain homogenate.
-
Procedure: A semi-permeable membrane separates a chamber containing plasma or brain homogenate spiked with the test compound from a chamber containing buffer. The system is incubated until equilibrium is reached. The concentration in the buffer chamber represents the unbound concentration.
-
fu = Cbuffer / Cmatrix
-
Calculation of Kp,uu:
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
Alternatively, Kp,uu = AUCu,brain / AUCu,plasma = (AUCbrain * fu,brain) / (AUCplasma * fu,plasma)
Data Interpretation:
-
Kp,uu ≈ 1.0: Net transport is dominated by passive diffusion. Free drug concentrations in the brain will be similar to free drug concentrations in the plasma.[8][30]
-
Kp,uu < 0.5: Significant active efflux is likely occurring, limiting brain exposure.[6]
-
Kp,uu > 2.0: Active influx mechanisms may be involved, concentrating the drug in the brain.[31]
-
General Target: For most CNS programs, a Kp,uu > 0.3-0.5 is considered desirable to achieve therapeutic concentrations.[6]
Part 4: Bioanalytical Method - LC-MS/MS
Objective: To accurately and sensitively quantify 2-(Pyrrolidin-3-yl)pyridine in complex biological matrices (plasma and brain homogenate).
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[32][33] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) for definitive quantification.[34]
General Protocol Outline:
-
Sample Preparation: As described previously, use protein precipitation or liquid-liquid extraction to remove the bulk of proteins and phospholipids from the plasma and brain homogenate samples.[34][35][36]
-
Chromatography:
-
Column: Use a reverse-phase C18 column suitable for separating basic compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a typical starting point. The formic acid helps to protonate the basic analyte for better peak shape and ionization.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
MRM: Tune the instrument to find the optimal precursor ion (the protonated molecule, [M+H]⁺) and a stable, specific product ion for both the analyte and a suitable internal standard (e.g., a stable isotope-labeled version or a structural analog).
-
-
Validation: Validate the method for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidance.
Conclusion
This tiered application guide provides a robust framework for systematically evaluating the brain penetration of this compound. By integrating in silico predictions, high-throughput in vitro assays, and definitive in vivo studies, researchers can build a comprehensive data package. This approach enables informed decision-making, conserves resources, and ultimately increases the probability of success in the challenging field of CNS drug discovery. The final determination of Kp,uu will provide the critical insight needed to confidently advance this compound toward efficacy studies for its intended neurological target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 4. sfn.org [sfn.org]
- 5. Safety and regulatory requirements and challenge for CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient - CONICET [bicyt.conicet.gov.ar]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jumping the Barrier: Modeling Drug Penetration Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. iomcworld.org [iomcworld.org]
- 19. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 21. researchgate.net [researchgate.net]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. static1.squarespace.com [static1.squarespace.com]
- 24. Differences in the expression of endogenous efflux transporters in MDR1-transfected versus wildtype cell lines affect P-glycoprotein mediated drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. [PDF] Use of the Cassette-Dosing Approach to Assess Brain Penetration in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 30. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 36. researchgate.net [researchgate.net]
Navigating the Safe Handling of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a key building block in contemporary drug discovery and development. The following guidelines are intended for researchers, scientists, and drug development professionals.
Section 1: Understanding the Compound: Physicochemical Properties and Hazard Identification
This compound is a heterocyclic compound with a molecular weight of 184.66 g/mol . While specific data for the hydrochloride salt is limited, the free base, 2-(Pyrrolidin-3-yl)pyridine, is known to be a corrosive and irritant substance[1]. The Globally Harmonized System (GHS) classification for the free base indicates that it is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation[1].
| Property | Information (extrapolated from related compounds) | Source |
| Physical State | Solid | [2] |
| Appearance | Likely a white to beige solid | [2] |
| Solubility | Expected to be soluble in water | [2] |
| Hygroscopicity | Potentially hygroscopic | [2] |
Primary Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye damage[1][3].
-
Respiratory Irritation: May cause respiratory irritation[1][3].
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to safety is paramount when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All work with this compound, especially when handling the solid material or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area[4].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles[5].
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated[6].
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[6].
Caption: Personal Protective Equipment (PPE) Workflow.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to mitigate the risks associated with this compound.
Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[3].
-
Wash hands and any exposed skin thoroughly after handling[5].
-
Do not eat, drink, or smoke in the laboratory[5].
-
Use only outdoors or in a well-ventilated area[3].
-
Keep the container tightly closed when not in use.
-
Ground and bond containers when transferring material to prevent static discharge.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
The compound may be hygroscopic; store in a desiccator or a dry box if necessary to maintain its integrity[2].
-
Store in a tightly sealed, properly labeled container.
Section 4: Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[7][8].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention[7][8].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[7][8].
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell[7][8].
Spill and Leak Procedures
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent.
-
For larger spills, contain the spill and prevent it from entering drains. Absorb with an inert material and collect for disposal.
Caption: Emergency First-Aid Procedures.
Section 5: Disposal Considerations
All waste containing this compound should be handled as hazardous waste. Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the material to enter drains or waterways.
Section 6: Conclusion
While this compound is a valuable tool in research and development, its potential hazards necessitate careful and informed handling. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to seek out a specific Safety Data Sheet for this compound as it becomes available and to always consult with your institution's Environmental Health and Safety department for any questions or concerns.
References
- 1. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. kishida.co.jp [kishida.co.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Pyrrolidin-3-yl)pyridine hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.
Step 1: N-Boc Protection of 3-Hydroxypyrrolidine
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of N-Boc-3-hydroxypyrrolidine | Incomplete reaction. | - Ensure accurate stoichiometry of di-tert-butyl dicarbonate (Boc₂O). - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Extend the reaction time if necessary. |
| Decomposition of the product during workup. | - Use a mild base such as sodium bicarbonate for neutralization. - Avoid excessive heating during solvent evaporation. | |
| Presence of Impurities | Unreacted 3-hydroxypyrrolidine. | - Optimize the amount of Boc₂O. - Purify the crude product using column chromatography. |
| Di-Boc protected byproducts. | - Control the reaction temperature, avoiding excessive heat. |
Step 2: Oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete Oxidation | Insufficient amount of oxidizing agent (e.g., Dess-Martin periodinane, PCC, or Swern oxidation reagents). | - Use a slight excess of the oxidizing agent. - Ensure the reaction is carried out under anhydrous conditions, especially for Swern oxidation. |
| Low reaction temperature. | - Optimize the reaction temperature based on the chosen oxidizing agent. | |
| Low Yield of N-Boc-3-pyrrolidinone | Over-oxidation or side reactions. | - Control the reaction temperature carefully. - Add the oxidizing agent portion-wise to manage the reaction exotherm. |
| Difficult purification. | - For Dess-Martin oxidation, filter the reaction mixture through a pad of Celite to remove the iodine byproducts before concentration. - Use column chromatography for purification. |
Step 3: Coupling of 3-Halopyridine with N-Boc-3-pyrrolidinone (followed by reduction) or Coupling with a Pre-formed Pyrrolidine Synthon
This is a critical step, and several coupling strategies can be employed.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of N-Boc-2-(pyrrolidin-3-yl)pyridine | For Suzuki-Miyaura Coupling: - Inactive catalyst. - Poor quality of the boronic acid/ester. - Inappropriate base or solvent. | - Use a pre-catalyst or activate the catalyst in situ. - Use freshly prepared or high-purity boronic acid/ester. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/water, DMF/water). |
| For Negishi Coupling: - Incomplete formation of the organozinc reagent. - Inactive palladium catalyst. | - Ensure anhydrous conditions for the formation and use of the organozinc reagent. - Use a high-purity source of zinc. - Screen different palladium catalysts and ligands. | |
| For Buchwald-Hartwig Amination: - Catalyst deactivation. - Inappropriate ligand or base. | - Use a robust catalyst system (e.g., a palladacycle or a combination of a palladium source and a bulky electron-rich phosphine ligand). - Screen different ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄). | |
| Formation of Side Products | Homocoupling of the pyridine or pyrrolidine starting material. | - Optimize the stoichiometry of the coupling partners. - Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen). |
| Protodeborylation (for Suzuki-Miyaura coupling). | - Use anhydrous solvents and reagents. - Optimize the reaction temperature and time to minimize this side reaction. | |
| Dehalogenation of the halopyridine. | - Choose a milder base or lower the reaction temperature. |
Step 4: Deprotection of N-Boc-2-(pyrrolidin-3-yl)pyridine
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete Deprotection | Insufficient acid. | - Use a sufficient excess of the acidic reagent (e.g., 4M HCl in dioxane or trifluoroacetic acid).[1] |
| Short reaction time. | - Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed. | |
| Low Yield of 2-(Pyrrolidin-3-yl)pyridine | Product loss during workup. | - After removal of the deprotecting agent, carefully neutralize the hydrochloride salt with a base to obtain the free amine. - Extract the product with a suitable organic solvent. |
| Formation of t-butylated byproducts | The intermediate t-butyl cation can alkylate the product or other nucleophiles. | - Use a scavenger such as anisole or thioanisole.[2] |
Step 5: Hydrochloride Salt Formation
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Product does not precipitate or crystallize | The compound is too soluble in the chosen solvent. | - Use a solvent system where the hydrochloride salt is insoluble. A common choice is to dissolve the free base in a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in a non-polar solvent (e.g., dioxane or diethyl ether). |
| Presence of impurities. | - Ensure the free base is of high purity before salt formation. | |
| Low Yield of the Hydrochloride Salt | Incomplete precipitation. | - Cool the mixture to induce precipitation. - Concentrate the solution carefully to increase the product concentration. |
| Product is hygroscopic. | - Handle the final product in a dry atmosphere and store it in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic pathway involves the following key steps:
-
Protection: N-Boc protection of a suitable pyrrolidine precursor.
-
Coupling: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Negishi, or Buchwald-Hartwig) to form the C-C or C-N bond between the pyridine and pyrrolidine rings.
-
Deprotection: Removal of the Boc protecting group under acidic conditions.
-
Salt Formation: Treatment with hydrochloric acid to form the desired hydrochloride salt.
Q2: Which cross-coupling reaction is best for this synthesis?
The choice of cross-coupling reaction depends on the availability of starting materials and the desired reaction conditions.
-
Suzuki-Miyaura Coupling: Generally offers mild reaction conditions and a wide tolerance of functional groups. However, pyridylboronic acids can be prone to protodeborylation.[3]
-
Negishi Coupling: Often provides high yields but requires the preparation and handling of moisture-sensitive organozinc reagents.
-
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, but catalyst and ligand selection is crucial for optimal results.[4]
Q3: How can I minimize the formation of homocoupling byproducts in the cross-coupling step?
To minimize homocoupling, it is important to:
-
Thoroughly degas all solvents and reagents.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use a high-quality palladium catalyst and ligand.
-
Optimize the reaction temperature and time.
Q4: What are the best conditions for the N-Boc deprotection step?
A widely used and effective method for N-Boc deprotection is treatment with a 4M solution of HCl in 1,4-dioxane at room temperature.[5][6][7] Trifluoroacetic acid (TFA) in dichloromethane is another common reagent.[2] The choice may depend on the presence of other acid-sensitive functional groups in the molecule.
Q5: My final product, the hydrochloride salt, is an oil. How can I induce crystallization?
If the hydrochloride salt is an oil, you can try the following to induce crystallization:
-
Trituration with a non-polar solvent like diethyl ether or hexane.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding with a small crystal of the product, if available.
-
Slowly evaporating the solvent.
-
Trying a different solvent system for the salt formation.
Data Presentation
Table 1: Comparison of N-Boc Deprotection Methods
| Reagent | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 30 min - 16 h | >90%[5][6][7] | Highly effective and common method. The product is directly obtained as the hydrochloride salt. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1 - 3 h | >90%[2] | TFA is volatile and can be easily removed, but a separate neutralization step is needed to obtain the free base. |
| Amberlyst 15 | Methanol | Reflux | 1 - 2 h | Good[1] | Solid-supported acid catalyst that simplifies workup through filtration. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with HCl in Dioxane[1][5]
-
Dissolve the N-Boc protected 2-(pyrrolidin-3-yl)pyridine (1.0 eq) in anhydrous 1,4-dioxane.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield this compound as a solid.
-
The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Protocol 2: General Procedure for Hydrochloride Salt Formation[8][9]
-
Dissolve the purified 2-(pyrrolidin-3-yl)pyridine free base in a minimal amount of a suitable solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise with stirring.
-
Continue stirring, and if necessary, cool the mixture in an ice bath to induce precipitation of the hydrochloride salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent used for precipitation.
-
Dry the product under vacuum to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrolidinyl Pyridines
Welcome to the technical support center for the synthesis of pyrrolidinyl pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of regioisomers (e.g., 2-, 3-, and 4-pyrrolidinylpyridine) in my reaction. How can I improve the regioselectivity?
A1: The formation of a mixture of regioisomers is a common challenge in the synthesis of substituted pyridines. The regioselectivity is highly dependent on the reaction mechanism, the nature of the pyridine precursor, and the reaction conditions.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions with halopyridines: The position of the leaving group (halogen) on the pyridine ring is the primary determinant of the product's regiochemistry. To synthesize a specific isomer, you must start with the corresponding halopyridine (e.g., 2-chloropyridine to obtain 2-pyrrolidinylpyridine). If you are starting with a dihalopyridine, the relative reactivity of the halogen positions will determine the major product. Generally, the 2- and 4-positions are more activated towards nucleophilic attack than the 3-position.
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For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination): Similar to SNAr, the position of the halide on the pyridine ring will direct the coupling. To ensure high regioselectivity, it is crucial to start with a mono-halogenated pyridine. If you are observing a mixture of isomers, it is possible that your starting material is a mixture of regioisomers.
Troubleshooting Low Regioselectivity:
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Verify the isomeric purity of your halopyridine starting material by GC-MS or NMR. | An impure starting material will inevitably lead to a mixture of products. |
| Reaction Temperature | Optimize the reaction temperature. Lower temperatures can sometimes enhance selectivity. | At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, favoring the formation of the thermodynamically more stable product. |
| Catalyst and Ligand (for cross-coupling) | Screen different palladium catalysts and phosphine ligands. | The steric and electronic properties of the ligand can influence the regioselectivity of the oxidative addition step. |
| Solvent | Test a range of solvents with varying polarities. | The solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. |
Q2: My reaction is producing a significant amount of a dehalogenated pyridine byproduct. What is this and how can I prevent its formation?
A2: The formation of a dehalogenated pyridine is a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, and it is referred to as hydrodehalogenation. This side reaction consumes your starting material and reduces the yield of the desired pyrrolidinyl pyridine.
Troubleshooting Hydrodehalogenation:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base or a different type of base (e.g., Cs2CO3 instead of NaOtBu). | Strong bases can promote β-hydride elimination from the palladium-amido complex, a key step in a competing catalytic cycle that leads to hydrodehalogenation. |
| Ligand | Employ bulky electron-rich phosphine ligands (e.g., XPhos, SPhos). | These ligands promote the desired reductive elimination step to form the C-N bond over the competing hydrodehalogenation pathway. |
| Temperature | Lower the reaction temperature. | Higher temperatures can sometimes favor the hydrodehalogenation pathway. |
| Water Content | Ensure anhydrous reaction conditions. | Water can be a proton source for the hydrodehalogenation process. |
Q3: I am using a dihalopyridine and obtaining a mixture of mono- and di-substituted products. How can I control the selectivity for the mono-pyrrolidinyl pyridine?
A3: Achieving selective mono-substitution on a dihalopyridine can be challenging as the first substitution can activate or deactivate the ring towards a second substitution, and the initial product can compete with the starting material for the reagent.
Troubleshooting Mono- vs. Di-substitution:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of pyrrolidine. | A large excess of the amine will drive the reaction towards di-substitution. |
| Temperature | Perform the reaction at a lower temperature. | This will slow down the second substitution reaction, which is often slower than the first. |
| Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized. | Prolonged reaction times will favor the formation of the di-substituted product. |
| Order of Addition | Consider slow addition of the pyrrolidine to the reaction mixture. | This can help to maintain a low concentration of the nucleophile, favoring mono-substitution. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine with Pyrrolidine
This protocol provides a general method for the synthesis of 2-pyrrolidinylpyridine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 eq) and a suitable solvent (e.g., DMSO, NMP, or neat pyrrolidine).
-
Reagent Addition: Add pyrrolidine (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine with Pyrrolidine
This protocol provides a general method for the palladium-catalyzed synthesis of 2-pyrrolidinylpyridine.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)2 (2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos) (4-10 mol%), and a base (e.g., Cs2CO3, K3PO4) (1.4-2.0 eq).
-
Degassing: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by 2-bromopyridine (1.0 eq) and pyrrolidine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Troubleshooting Guides
Issue: Low Yield of Pyrrolidinyl Pyridine
Caption: Troubleshooting workflow for low yield in pyrrolidinyl pyridine synthesis.
Issue: Formation of Multiple Products
Caption: Troubleshooting workflow for the formation of multiple products.
Technical Support Center: Optimizing Coupling Reactions for Pyridine-Pyrrolidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-pyrrolidine scaffolds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving pyridine substrates particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, can halt the catalytic cycle. This issue is especially pronounced when the coupling site is at the 2-position of the pyridine ring, a phenomenon known as the "2-pyridyl problem".[1]
Q2: What are the most common palladium-catalyzed reactions for forming the pyridine-pyrrolidine bond?
A2: The two most prevalent methods are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halopyridine and pyrrolidine (or a pyrrolidine derivative).
-
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between a pyridylboronic acid (or its ester) and a halogenated pyrrolidine derivative, or vice-versa.
Q3: How do I choose between Buchwald-Hartwig and Suzuki-Miyaura coupling for my synthesis?
A3: The choice depends on the desired final structure and the availability of starting materials. If you aim to connect the pyridine nitrogen to the pyrrolidine ring (forming an N-aryl pyrrolidine), Buchwald-Hartwig is the appropriate choice. If you intend to form a C-C bond between the two rings, Suzuki-Miyaura coupling is the preferred method.
Q4: What are the key parameters to consider when optimizing these coupling reactions?
A4: Successful coupling hinges on the careful selection of the palladium source, ligand, base, and solvent. The reaction temperature and the purity of all reagents are also critical factors.[2][3]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
Low or no product formation is a common issue. A systematic approach to troubleshooting is essential to pinpoint the cause.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Underlying Principle |
| Catalyst Inactivity/Poisoning | 1. Switch to a Bulky, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos.[1][4][5] 2. Use a Palladium Pre-catalyst: Utilize a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) for more efficient generation of the active Pd(0) species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[5] | The bulky ligand can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1] Pre-catalysts provide a more reliable source of the active Pd(0) catalyst. |
| Inefficient Oxidative Addition (Especially with Chloro-pyridines) | 1. Change the Halide: If feasible, switch from a chloropyridine to a bromopyridine or iodopyridine, as C-Br and C-I bonds are more reactive.[1] 2. Increase Reaction Temperature: Incrementally increase the temperature (e.g., by 10-20 °C), while monitoring for potential degradation.[1] | The oxidative addition of the C-X bond to the Pd(0) complex is often the rate-limiting step, particularly for less reactive C-Cl bonds.[1] |
| Poor Reagent/Solvent Quality | 1. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous, degassed solvents. Water can lead to side reactions like protodeboronation in Suzuki coupling.[4] 2. Purify Reagents: Ensure the purity of the starting materials, as impurities can poison the catalyst. | The active Pd(0) catalyst is sensitive to oxygen and moisture.[3] |
| Incorrect Base Selection | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ for Suzuki coupling, and NaOtBu or LHMDS for Buchwald-Hartwig amination. The base must be anhydrous and finely ground. | The base plays a crucial role in the transmetalation step (Suzuki) or the deprotonation of the amine (Buchwald-Hartwig). |
Troubleshooting Workflow for Low Conversion
Issue 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired pyridine-pyrrolidine compound.
Common Side Products & Mitigation Strategies
| Side Product | Reaction Type | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Suzuki-Miyaura | Presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[4] | 1. Rigorous Degassing: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[4] 2. Use a Pd(0) Source: Employ a direct Pd(0) source like Pd(PPh₃)₄ to minimize homocoupling that can occur during the in-situ reduction of Pd(II) pre-catalysts.[4] |
| Protodeboronation | Suzuki-Miyaura | Replacement of the boronic acid group with a hydrogen atom, often facilitated by trace water or aqueous bases.[4] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[4] 2. Use Boronic Esters: Switch to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[4] |
| Hydrodehalogenation | Both | Replacement of the halide on the pyridine ring with a hydrogen atom. | 1. Optimize Ligand and Base: Use a less sterically hindered ligand or a weaker base. 2. Lower Temperature: Higher temperatures can sometimes favor this side reaction. |
Data Presentation: Reaction Condition Optimization
The following tables summarize representative conditions for Buchwald-Hartwig amination and Suzuki-Miyaura coupling involving pyridine and pyrrolidine derivatives. Note that optimal conditions are substrate-dependent and may require further screening.
Table 1: Buchwald-Hartwig Amination of Halopyridines with Pyrrolidine
| Entry | Halopyridine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 80 | ~98 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 100 | ~90 |
| 3 | 4-Chloropyridine | Pd₂ (dba)₃ (2.5) | Xantphos (7.5) | DBU (2) | Toluene/MeCN | 140 | ~70-85 |
| 4 | 2-Bromo-6-methylpyridine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 60 |
| 5 | 5-Bromo-2-nitropyridine | - | - | Pyrrolidine (5) | - | 120 (µW) | ~70 |
Table 2: Suzuki-Miyaura Coupling of Pyridylboronic Acids with Halogenated Pyrrolidines
| Entry | Pyridylboronic Acid/Ester | Halogenated Pyrrolidine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pyridine-3-boronic acid | N-Boc-3-bromopyrrolidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | ~85 |
| 2 | Pyridine-4-boronic acid pinacol ester | N-Cbz-3-iodopyrrolidine | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Dioxane | 90 | ~92 |
| 3 | 2-Fluoropyridine-3-boronic acid | N-Boc-3-bromopyrrolidine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | ~88 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of a halopyridine with pyrrolidine.
Materials:
-
Halopyridine (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
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Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the halopyridine, followed by the anhydrous, degassed toluene via syringe.
-
Add the pyrrolidine to the reaction mixture via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][6]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of a pyridylboronic acid with a halogenated pyrrolidine derivative.
Materials:
-
Halogenated pyrrolidine derivative (1.0 equiv)
-
Pyridylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated pyrrolidine, pyridylboronic acid, palladium catalyst, and base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Mandatory Visualizations
Catalytic Cycles
References
2-(Pyrrolidin-3-yl)pyridine hydrochloride solubility issues and solutions
Technical Support Center: 2-(Pyrrolidin-3-yl)pyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₂Cl | [1] |
| Molecular Weight | 184.67 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Qualitative Solubility Profile
The following table provides a qualitative assessment of the solubility of this compound in common laboratory solvents. As a hydrochloride salt, it is expected to have enhanced solubility in aqueous solutions.[2]
| Solvent | Qualitative Solubility | Rationale / Remarks |
| Water | Soluble | The hydrochloride salt form generally confers good aqueous solubility. The resulting solution will be acidic. |
| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble, but the buffer's pH may affect the final concentration. It is advisable to check the pH after dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | The free base is soluble in organic solvents, and the hydrochloride salt is also expected to dissolve. |
| Ethanol | Soluble | The related compound, pyridine hydrochloride, is soluble in ethanol.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For most biological applications, the recommended solvent is sterile water or a buffered aqueous solution like PBS. The hydrochloride salt is designed to be water-soluble.[2] For applications requiring an organic solvent, DMSO or ethanol can be used. The choice of solvent should always be guided by the experimental requirements, including the tolerance of the assay system (e.g., cells, enzymes) to the solvent.
Q2: My this compound is not dissolving completely in water. What steps can I take to improve its solubility?
If you are encountering difficulty in dissolving the compound, please follow the troubleshooting workflow outlined below. Incomplete dissolution can often be resolved by adjusting physical conditions or the solvent environment.
Caption: Troubleshooting workflow for dissolving this compound.
Q3: Is it normal for an aqueous solution of this compound to have an acidic pH?
Yes, this is entirely normal. 2-(Pyrrolidin-3-yl)pyridine is a basic compound containing two nitrogen atoms that can be protonated. When its hydrochloride salt is dissolved in water, it dissociates, releasing H⁺ ions (from the protonated amine) and Cl⁻ ions. This release of H⁺ ions results in an acidic solution. If your experimental system is sensitive to pH, you may need to adjust the pH of the final solution with a suitable base (e.g., NaOH) after the compound has fully dissolved.
Q4: Can I dissolve this compound in DMSO? Are there any compatibility issues?
Yes, you can typically dissolve this compound in DMSO. However, be aware that in a non-polar aprotic solvent like DMSO, the compound may exist in its free base form. For most applications, this is not an issue. If the protonated (charged) form of the molecule is critical for your experiment, using an aqueous solvent is recommended. Always check the compatibility of DMSO with your specific experimental setup, as high concentrations can be toxic to cells.
Q5: How should I store stock solutions of this compound?
For optimal stability, it is recommended to store aqueous stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and affect its activity. If the solution is prepared in DMSO, it can also be stored at -20°C. Before use, allow the aliquot to thaw completely at room temperature and ensure any precipitate has redissolved by vortexing.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in water.
-
Calculate the Required Mass:
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The molecular weight of this compound is 184.67 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
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Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 184.67 g/mol * (1000 mg / 1 g) = 1.8467 mg.
-
-
-
Weigh the Compound:
-
Carefully weigh out approximately 1.85 mg of this compound using an analytical balance.
-
-
Dissolution:
-
Add the weighed compound to a sterile microcentrifuge tube.
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Add 1 mL of sterile, nuclease-free water to the tube.
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Vortex the tube for 2-3 minutes to facilitate dissolution.
-
-
Troubleshooting Dissolution (if necessary):
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes.
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Alternatively, place the tube in a bath sonicator for 5-10 minutes.
-
-
Sterilization and Storage:
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If sterility is required for your application, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
-
Caption: General workflow for preparing a stock solution.
References
Technical Support Center: 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
Welcome to the technical support center for 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound in its solid form?
A1: In its solid form, this compound should be stored at room temperature in a well-sealed container, protected from moisture and light. For long-term storage, keeping it in a desiccator is recommended to prevent degradation from humidity.
Q2: How should I prepare solutions of this compound?
A2: Due to its hydrochloride salt form, the compound is generally soluble in aqueous solutions. For most applications, sterile, deionized water or a buffer of choice can be used as the solvent. It is advisable to prepare solutions fresh for each experiment to minimize potential degradation. If storage of the solution is necessary, it should be kept at low temperatures (2-8°C) and protected from light.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this exact molecule are not extensively published, compounds with similar structures, containing pyridine and pyrrolidine rings, can be susceptible to degradation under certain conditions.[1][2] Potential degradation pathways include:
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Hydrolysis: The pyrrolidine ring may be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.[1]
-
Oxidation: The nitrogen atoms in both the pyridine and pyrrolidine rings can be susceptible to oxidation, particularly in the presence of oxidizing agents or exposure to air over extended periods.
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Photodegradation: Exposure to UV or visible light can induce degradation in pyridine-containing compounds.[1]
Q4: What analytical methods are suitable for assessing the stability of this compound solutions?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of this compound.[1][3] An ideal HPLC method should be able to separate the parent compound from its potential degradation products. UV detection is typically suitable, given the chromophoric nature of the pyridine ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If solutions must be stored, keep them at 2-8°C, protect from light, and use within a short period. Perform a quick purity check using HPLC if degradation is suspected. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and understand the compound's stability profile under various stress conditions (acid, base, oxidation, light, heat).[4][5] |
| Precipitation of the compound in a buffered solution. | The pH of the buffer is at or near the pKa of the compound, leading to the formation of the less soluble free base. | Adjust the pH of the buffer to ensure the compound remains in its protonated, more soluble hydrochloride form. The pKa of the pyrrolidine nitrogen is expected to be basic, while the pyridine nitrogen is weakly acidic.[2] |
| Discoloration of the solution. | This could be a sign of oxidative or light-induced degradation. | Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Always protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
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High-purity water
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HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M HCl.
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Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature and monitor for degradation at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis. Similar pyrrolidine-containing structures have shown instability in alkaline conditions.[1]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a portion of the stock solution to a vial and heat it in an oven at a set temperature (e.g., 80°C) for a specified duration.
-
Analyze samples at different time points.
-
-
Photodegradation:
-
Expose a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
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Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Conditions | Potential Degradation Products | Expected Stability |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Ring-opened products from the pyrrolidine moiety. | Potentially labile.[1] |
| Base Hydrolysis | 0.1 M NaOH at RT for 24h | Ring-opened products, potential racemization. | Likely unstable.[1] |
| Oxidation | 3% H₂O₂ at RT for 24h | N-oxides of the pyridine or pyrrolidine rings. | Sensitivity depends on the specific chemical structure.[1] |
| Thermal Stress | 80°C for 48h | Various unspecified degradation products. | Generally more stable than in solution, but degradation is possible. |
| Photostability | ICH Q1B guidelines | Products of photo-oxidation or rearrangement. | Potentially photolabile.[1] |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. q1scientific.com [q1scientific.com]
- 5. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
Common impurities in 2-(Pyrrolidin-3-yl)pyridine hydrochloride and their identification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and identifying common impurities in 2-(Pyrrolidin-3-yl)pyridine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several stages of the manufacturing process and storage. The primary sources include:
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Synthesis-Related Impurities: These are chemicals that are part of the synthetic route, including unreacted starting materials, intermediates, and by-products from side reactions. The specific impurities will depend on the synthetic pathway used.
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Reagent-Related Impurities: Impurities originating from reagents, solvents, and catalysts used during the synthesis.
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Degradation Products: These impurities form due to the decomposition of this compound over time or when exposed to stress conditions such as heat, light, humidity, or incompatible excipients.
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Residual Solvents: Organic volatile chemicals used in the synthesis or purification process that are not completely removed.
Q2: What are some common synthesis-related impurities I should be aware of?
A2: While multiple synthetic routes to this compound exist, a common approach involves the coupling of a pyridine precursor with a pyrrolidine precursor. Based on this, potential impurities could include isomers and related substances. For instance, if starting from 2-chloropyridine and a 3-substituted pyrrolidine, one might find residual starting materials or isomers formed during the reaction.
Q3: Can this compound degrade? What are the likely degradation products?
A3: Yes, this compound can degrade under certain conditions. The pyridine and pyrrolidine rings are susceptible to specific degradation pathways. The pyridine ring can undergo oxidation to form N-oxides, while the pyrrolidine ring can be susceptible to oxidation and ring-opening reactions. Under harsh acidic or basic conditions, hydrolysis of functional groups, if present as precursors, could also contribute to impurity formation. Microbial degradation can also lead to the formation of various hydroxylated pyridine derivatives.[1][2]
Troubleshooting Guides
Issue: Unexpected peaks in my HPLC chromatogram.
Possible Cause 1: Synthesis-Related Impurities
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Troubleshooting: Review the synthetic pathway of your batch of this compound. Compare the retention times of your unknown peaks with those of commercially available standards of potential starting materials, intermediates, and known by-products.
Possible Cause 2: Degradation Products
-
Troubleshooting: If the sample is old or has been stored improperly, degradation is a likely cause. Consider performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure sample to generate potential degradation products and compare their chromatographic profiles with your sample.
Possible Cause 3: Contamination
-
Troubleshooting: Ensure that all solvents, reagents, and labware are clean and of high purity. Run a blank (injection of the mobile phase or sample solvent) to check for systemic contamination.
Issue: Poor peak shape (tailing or fronting) in HPLC analysis.
Possible Cause 1: Interaction with Column Silanols
-
Troubleshooting: As a basic compound, 2-(Pyrrolidin-3-yl)pyridine can interact with acidic silanol groups on the silica-based column, leading to peak tailing.[3] Try using a mobile phase with a lower pH (e.g., pH 3 using formic acid) to ensure the analyte is fully protonated.[4] Alternatively, use an end-capped column or a column with a different stationary phase. Adding a competing base like triethylamine to the mobile phase can also mitigate this issue.[5]
Possible Cause 2: Column Overload
-
Troubleshooting: Inject a lower concentration of your sample to see if the peak shape improves.
Impurity Identification and Data
The following table summarizes potential impurities in this compound.
| Impurity Type | Potential Impurity | Potential Source | Analytical Technique for Identification |
| Synthesis-Related | Isomeric Pyrrolidinyl-pyridines | Side reactions during synthesis | HPLC, LC-MS, NMR |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS | |
| By-products of coupling reactions | Side reactions | HPLC, LC-MS | |
| Degradation Products | 2-(Pyrrolidin-3-yl)pyridine N-oxide | Oxidation | LC-MS |
| Hydroxylated derivatives | Oxidation, microbial degradation | LC-MS, NMR | |
| Residual Solvents | Toluene, Dichloromethane, Ethanol | Purification and reaction steps | Headspace GC-MS |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is a general guideline for the separation and quantification of non-volatile impurities.
-
Instrumentation: HPLC or UPLC system with a UV/PDA Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 260 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
Headspace GC-MS for Residual Solvent Analysis
This method is suitable for the identification and quantification of volatile organic impurities.
-
Instrumentation: Headspace sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (HS-GC-MS).
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalent.
-
Oven Program: 40°C (hold for 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 220°C.
-
Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
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Mass Range: m/z 35-350.
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Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
NMR Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive structural identification of the main component and any significant impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
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Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure of unknown impurities.
-
-
Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
Visualizations
Caption: Workflow for the identification and resolution of impurities.
Caption: Troubleshooting guide for unexpected chromatographic peaks.
References
- 1. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting nAChR Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during nicotinic acetylcholine receptor (nAChR) assays, with a focus on troubleshooting low binding affinity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low or no specific binding in my nAChR radioligand binding assay?
Low or absent specific binding is a frequent issue that can stem from several factors, ranging from reagent quality to procedural errors. The primary culprits often involve problems with the receptor preparation, the radioligand itself, or suboptimal assay conditions. It is crucial to systematically evaluate each component of the assay to pinpoint the source of the problem.
A logical first step is to verify the expression of the target nAChR in your tissue or cell line preparation using an independent method like Western Blot or qPCR. Additionally, ensuring the radioligand is within its expiration date and has been stored correctly is critical, as radiochemical decomposition can lead to loss of binding activity.
Q2: How can I optimize the protein concentration in my assay?
The concentration of the membrane preparation is a critical parameter. Too little protein will result in a signal that is difficult to distinguish from background noise, while too much can lead to excessive non-specific binding and ligand depletion.
To find the optimal protein concentration, a protein titration experiment should be performed. This involves measuring specific binding at various concentrations of membrane protein while keeping the radioligand concentration constant (typically at or near its dissociation constant, Kd). The ideal concentration will yield a robust specific binding signal with minimal non-specific binding. For most nAChR assays, a protein concentration in the range of 100-500 µg per well is a common starting point.
Q3: My non-specific binding is too high. What can I do to reduce it?
High non-specific binding (NSB) can mask the specific binding signal and is often caused by the radioligand adhering to components other than the receptor, such as lipids, other proteins, or the filter membrane. Ideally, NSB should be less than 50% of the total binding.
Several strategies can be employed to reduce high NSB:
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Optimize Radioligand Concentration: Use a radioligand concentration at or below the Kd. Higher concentrations can lead to increased NSB.
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Improve Washing Steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
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Pre-treat Filters: Soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[1]
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Modify Assay Buffer: The inclusion of bovine serum albumin (BSA) at a concentration of 0.1% to 0.5% in the assay buffer can help block non-specific binding sites.[2]
Q4: How do I choose the correct radioligand and its concentration?
The choice of radioligand is dependent on the nAChR subtype being investigated. Different radioligands exhibit varying affinities and selectivities for different subtypes. For saturation binding experiments, it is essential to use a range of radioligand concentrations that bracket the expected Kd, typically from 0.1x Kd to 10x Kd.[2] Using concentrations far below the Kd will likely result in a low signal.
| nAChR Subtype | Common Radioligand | Typical Kd (nM) | Reference Compound for NSB |
| α4β2 | [³H]Cytisine | 0.3 | 10 µM Nicotine |
| α4β2 | [³H]Epibatidine | - | - |
| α7 | [¹²⁵I]-α-Bungarotoxin | - | - |
| α7 | [³H]Methyllycaconitine | - | - |
| α3β4 | [³H]Epibatidine | - | 100 µM Nicotine |
Table 1: Common Radioligands for nAChR Subtypes.
Q5: Could the issue be with my membrane preparation?
Absolutely. The quality and integrity of the receptor preparation are paramount. Degradation of the receptor will lead to a loss of binding sites and, consequently, a low or absent signal.
To ensure the integrity of your membrane preparation:
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Work on Ice: Always prepare membranes on ice or at 4°C using ice-cold buffers.
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Use Protease Inhibitors: Include protease inhibitors in your homogenization buffer to prevent receptor degradation.
-
Proper Storage: Store membrane preparations at -80°C. The addition of a cryoprotectant like 10% glycerol can help maintain receptor integrity during long-term storage.[2]
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Thorough Homogenization and Washing: Proper homogenization is necessary to release the receptors, and thorough washing is required to remove any endogenous ligands or other substances that might interfere with the assay.
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve issues of low binding affinity in your nAChR assays.
A step-by-step workflow for troubleshooting low binding affinity.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for α4β2 nAChR
This protocol describes a competitive radioligand binding assay using [³H]Cytisine.
Materials:
-
Membrane preparation from cells or tissue expressing α4β2 nAChR.
-
Radioligand: [³H]Cytisine.
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Unlabeled competitor for non-specific binding: Nicotine.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% PEI.
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96-well plates.
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Scintillation cocktail.
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Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
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Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the following in triplicate:
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Total Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine (at a final concentration near its Kd, e.g., 0.3-0.6 nM), and 50 µL of assay buffer.
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Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine, and 50 µL of 10 µM Nicotine in assay buffer.
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Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine, and 50 µL of the desired concentration of the test compound.
-
-
The final assay volume should be 150-250 µL.
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Incubate the plate at 4°C for 120 minutes to reach equilibrium.
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Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
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Wash the filters three times with 3 mL of ice-cold wash buffer.
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Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
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Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Specific Binding: Calculate by subtracting the counts per minute (CPM) of the non-specific binding wells from the total binding wells.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model.
nAChR Signaling Pathways
Activation of nAChRs leads to the opening of their intrinsic ion channels, allowing the influx of cations like Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers various downstream signaling cascades. The specific pathways activated depend on the nAChR subtype and the cellular context.
Simplified overview of major nAChR signaling pathways.
Some nAChR subtypes can also engage in metabotropic signaling, independent of ion flux, by coupling to G-proteins. For instance, α7 nAChRs have been shown to couple to Gαq proteins, leading to the activation of Phospholipase C (PLC) and subsequent release of intracellular calcium from the endoplasmic reticulum.[3]
Metabotropic signaling pathway of the α7 nAChR.
References
Technical Support Center: 2-(Pyrrolidin-3-yl)pyridine hydrochloride
Important Notice: Information regarding the specific biological targets and potential off-target effects of 2-(Pyrrolidin-3-yl)pyridine hydrochloride is not currently available in the public scientific literature or databases. Extensive searches have not identified a primary biological target or any pharmacological profiling data for this specific compound. The concept of an "off-target" effect is relative to the intended "on-target" activity; without knowledge of the primary target, a discussion of off-target effects is not feasible.
This resource center provides general guidance for researchers investigating novel compounds with limited characterization, drawing on principles of safety pharmacology and troubleshooting common experimental challenges. The information herein is based on general knowledge of drug discovery and preclinical research, not on specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: I cannot find any literature on the mechanism of action of this compound. Where should I start?
A1: When working with a novel or poorly characterized compound, the initial step is to determine its primary biological target(s). A logical starting point, given the structural similarity of the pyrrolidine-pyridine scaffold to known pharmacophores, would be to screen the compound against common target classes. Based on the activities of structurally related molecules, potential starting points for investigation could include:
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Nicotinic Acetylcholine Receptors (nAChRs): The 3-(pyrrolidin-2-yl)pyridine isomer is known as nornicotine, a metabolite of nicotine, which acts on nAChRs.
-
Chemokine Receptors (e.g., CXCR4): Certain complex molecules incorporating a pyrrolidine-pyridine structure have shown affinity for these receptors.
-
Opioid Receptors: Some derivatives of the broader benzazocine class containing related structural motifs have demonstrated high affinity for opioid receptors.
A broad panel of receptor binding and enzyme inhibition assays would be necessary to identify the primary target.
Q2: My in vitro/in vivo experiments with this compound are showing unexpected or inconsistent results. What could be the cause?
A2: Unexpected results with a novel compound can stem from a variety of factors. Consider the following troubleshooting steps:
-
Compound Purity and Integrity:
-
Verify the purity of your compound batch using methods like HPLC-MS and NMR. Impurities could have their own biological activities.
-
Ensure the compound has not degraded during storage. Consider the stability of the hydrochloride salt under your experimental conditions (e.g., in aqueous solutions).
-
-
Experimental Conditions:
-
Solubility: Poor solubility can lead to inaccurate concentrations and inconsistent results. Determine the compound's solubility in your experimental buffer and consider the use of appropriate solvents (e.g., DMSO) with proper vehicle controls.
-
pH: The hydrochloride salt will affect the pH of your solution. Ensure that the final pH of your experimental medium is controlled and consistent across all experiments.
-
-
Unknown Off-Target Effects:
-
The compound may be interacting with unintended targets in your experimental system. If you observe effects that are inconsistent with your hypothesized mechanism of action, it is a strong indication of potential off-target activity.
-
Q3: How can I begin to investigate the potential off-target effects of this compound without a known primary target?
A3: Investigating a compound's broader pharmacological profile without a known primary target is essentially a process of broad screening. This is a common step in early drug discovery and safety pharmacology.
-
Broad Target Screening Panels: Utilize commercially available services that screen your compound against a large number of receptors, ion channels, enzymes, and transporters. These panels can provide a preliminary "hit" list of potential interacting partners.
-
Phenotypic Screening: Conduct cellular assays that measure broad physiological endpoints (e.g., cell viability, apoptosis, proliferation, changes in morphology). These can reveal unexpected biological activities that can then be investigated at a molecular level.
Troubleshooting Guide: Investigating Unexpected Biological Activity
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in cell-based assays at low concentrations. | The compound may be a potent inhibitor of a critical cellular process (e.g., mitochondrial function, DNA replication) or may have non-specific membrane-disrupting effects. | 1. Perform a broader panel of cytotoxicity assays to identify the mechanism of cell death (e.g., apoptosis vs. necrosis). 2. Screen against common cytotoxicity targets like mitochondrial complex inhibitors or topoisomerases. |
| Inconsistent results between different cell lines. | Cell lines express different repertoires of receptors, enzymes, and transporters. The observed effect may be dependent on a target that is variably expressed. | 1. Profile the expression of potential target families (e.g., GPCRs, kinases) in the cell lines being used. 2. Attempt to correlate the compound's activity with the expression of specific proteins. |
| In vivo effects do not match in vitro potency. | This could be due to poor pharmacokinetic properties (absorption, distribution, metabolism, excretion), rapid metabolism of the compound, or engagement of a target that is not present in the in vitro system. | 1. Conduct basic pharmacokinetic studies to determine the compound's bioavailability, half-life, and major metabolites. 2. Analyze the structure for potential metabolic liabilities. |
Experimental Protocols
As there are no specific published experiments for this compound, we provide a generalized workflow for the initial characterization of a novel compound's potential for off-target effects.
Workflow for Initial Off-Target Liability Assessment
Caption: Initial workflow for characterizing a novel compound.
This generalized guide serves as a starting point for the systematic investigation of a novel chemical entity like this compound. The absence of specific data for this compound underscores the importance of rigorous preliminary characterization in any research program.
Technical Support Center: Enantioselective Separation of 2-(Pyrrolidin-3-yl)pyridine Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the enantioselective separation of 2-(Pyrrolidin-3-yl)pyridine isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your separation experiments.
Troubleshooting Guide
This section addresses common problems encountered during the enantioselective separation of 2-(Pyrrolidin-3-yl)pyridine and provides systematic solutions.
Q1: I am not seeing any separation of the enantiomers. What are the initial steps to troubleshoot this issue?
A1: A complete lack of separation is a common starting problem in chiral method development. Here is a systematic approach to address this:
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Confirm System Suitability: Ensure your HPLC or SFC system is functioning correctly. Run a standard on a well-characterized achiral column to verify system performance.
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Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for chiral recognition. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for a wide range of chiral compounds. If one CSP shows no enantioselectivity, it is essential to screen other columns with different chiral selectors.
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Mobile Phase Composition: For a basic compound like 2-(Pyrrolidin-3-yl)pyridine, the mobile phase composition is crucial. In normal phase (NP) mode, ensure your solvents are anhydrous. The addition of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often necessary to improve peak shape and achieve separation for basic analytes. In reversed-phase (RP) mode, controlling the pH of the aqueous portion of the mobile phase is critical.
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Analyte-CSP Interaction: Consider the potential interactions (π-π, hydrogen bonding, dipole-dipole, steric hindrance) between your molecule and the CSP. The pyridine and pyrrolidine rings offer sites for these interactions.
Q2: My peaks are broad and/or tailing, leading to poor resolution. How can I improve the peak shape?
A2: Poor peak shape is a frequent issue, especially with basic compounds. Here are several strategies to improve it:
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Mobile Phase Additives: For basic compounds like 2-(Pyrrolidin-3-yl)pyridine, secondary interactions with residual silanols on the silica support of the CSP can cause peak tailing. Adding a small concentration (0.1-0.5%) of a basic modifier like DEA or TEA to the mobile phase can mitigate these interactions and significantly improve peak symmetry.
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Flow Rate Optimization: High flow rates can sometimes lead to peak broadening. Try reducing the flow rate to see if the peak shape and resolution improve.
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Temperature Effects: Temperature can influence the kinetics of mass transfer and interactions with the stationary phase. Experimenting with different column temperatures (e.g., 15°C, 25°C, 40°C) can sometimes lead to sharper peaks.
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Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a stronger solvent can cause peak distortion.
Q3: I am observing peak splitting or shoulders on my peaks. What could be the cause and how do I resolve it?
A3: Peak splitting can arise from several factors. It's important to determine if it's a chemical or a physical issue.
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Co-eluting Impurity: The shoulder or split peak might be a closely eluting impurity and not related to the enantiomers. To check this, inject a blank and a sample of one of the starting materials.
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On-Column Racemization: If the enantiomers are interconverting on the column, it can lead to distorted peak shapes. This is less common but can be influenced by the mobile phase composition and temperature.
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Column Void or Contamination: A physical issue with the column, such as a void at the inlet or a clogged frit, can cause peak splitting for all injected compounds. To diagnose this, inject a well-behaved achiral standard. If that peak also splits, the problem is likely with the column or system.
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Injection Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume and/or the sample concentration.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for the enantioselective separation of 2-(Pyrrolidin-3-yl)pyridine: HPLC or SFC?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations. SFC often offers advantages such as faster analysis times, reduced solvent consumption (making it a "greener" technique), and higher efficiency due to the low viscosity of supercritical CO2. However, HPLC is more widely available in many laboratories. The choice often depends on the available instrumentation and the specific separation goals. For basic compounds, SFC can sometimes provide better peak shapes without the need for mobile phase additives.
Q2: What type of chiral stationary phase (CSP) is most likely to be successful for separating 2-(Pyrrolidin-3-yl)pyridine enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose carbamate derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are a highly recommended starting point. These CSPs have a broad range of applicability and have been successful in separating a wide variety of chiral compounds, including those with aromatic and heterocyclic rings. Screening a selection of these columns is the most effective strategy to find the optimal stationary phase.
Q3: Why is a basic additive like diethylamine (DEA) often required in the mobile phase?
A3: Basic compounds like 2-(Pyrrolidin-3-yl)pyridine can interact with acidic residual silanol groups on the surface of the silica-based stationary phase. These strong, non-enantioselective interactions can lead to severe peak tailing and poor resolution. A basic additive like DEA acts as a competitor for these active sites, masking them and allowing for more efficient and symmetrical chromatography based on the chiral interactions with the CSP.
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a valuable parameter for optimizing chiral separations. Changing the temperature can affect the thermodynamics of the chiral recognition process, sometimes leading to an increase or decrease in enantioselectivity. It is an unpredictable parameter, so it's best to evaluate a range of temperatures (e.g., 15-40°C) to determine the optimal condition for your specific separation.
Q5: How do I transfer an analytical method to a preparative scale for isolating the individual enantiomers?
A5: Scaling up a chiral separation from analytical to preparative scale requires careful consideration of several factors. You will need a larger dimension column with the same stationary phase. The flow rate will need to be scaled up proportionally to the cross-sectional area of the column. Sample loading needs to be optimized to maximize throughput without sacrificing resolution. It is often necessary to perform a loading study to determine the maximum amount of sample that can be injected while still achieving baseline separation.
Quantitative Data Summary
| Parameter | HPLC | SFC |
| Chiral Stationary Phase | Chiralpak® IA, IB, IC, AD, AS | Chiralpak® IA, IB, IC, AD, AS |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |
| Mobile Phase | n-Hexane/Ethanol (80:20) + 0.1% DEA | CO2/Methanol (85:15) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
| Typical Back Pressure | 1000-2000 psi | 1500-2500 psi |
Experimental Protocols
The following is a detailed starting protocol for the enantioselective separation of 2-(Pyrrolidin-3-yl)pyridine using chiral HPLC. This protocol is based on established methods for similar basic heterocyclic compounds.
Objective: To achieve baseline separation (Rs > 1.5) of the enantiomers of 2-(Pyrrolidin-3-yl)pyridine.
Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: n-Hexane (HPLC grade)
-
Mobile Phase B: Ethanol (HPLC grade)
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Mobile Phase Additive: Diethylamine (DEA)
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Sample: Racemic 2-(Pyrrolidin-3-yl)pyridine (1 mg/mL in mobile phase)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-Hexane with 200 mL of Ethanol. Add 1 mL of Diethylamine to the mixture (0.1% v/v). Degas the mobile phase by sonication or helium sparging.
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System Equilibration: Install the Chiralpak® IA column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
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Sample Injection: Inject 10 µL of the sample solution onto the column.
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Data Acquisition: Monitor the chromatogram at a wavelength of 254 nm.
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Analysis: If separation is observed, calculate the retention times (t_R1, t_R2), selectivity (α), and resolution (Rs).
Optimization:
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If resolution is poor, adjust the ratio of n-Hexane to Ethanol (e.g., 90:10, 70:30).
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If peak shape is poor, increase the concentration of DEA up to 0.5%.
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Investigate the effect of temperature by setting the column oven to 15°C and 40°C.
Visualizations
Navigating the Spectral Data of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Technical Guide
Technical Support Center
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-3-yl)pyridine hydrochloride. It offers a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, troubleshooting advice for common experimental issues, and standardized protocols for data acquisition.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals of the pyridine ring shifted downfield in the ¹H NMR spectrum?
A1: The nitrogen atom in the pyridine ring is electronegative, deshielding the adjacent protons and causing them to resonate at a higher chemical shift (downfield). Furthermore, the hydrochloride salt formation protonates one of the nitrogen atoms, increasing this deshielding effect.
Q2: I am not observing the N-H proton signals in my ¹H NMR spectrum. What could be the reason?
A2: N-H protons are often broad and can exchange with deuterated solvents (like D₂O or CD₃OD). If your solvent contains traces of water, the N-H signal may broaden significantly or even disappear. To observe these protons, ensure you are using a dry aprotic solvent like DMSO-d₆.
Q3: My mass spectrum does not show a clear molecular ion peak at m/z 184.67. Why?
A3: For a hydrochloride salt, the molecular ion observed in techniques like Electrospray Ionization (ESI) will correspond to the free base. Therefore, you should look for the protonated molecule [M+H]⁺ at m/z 149.11, where M is the mass of the free base (C₉H₁₂N₂). The nominal mass of the free base is 148.20 g/mol .
Q4: The splitting patterns in the pyrrolidine ring region of my ¹H NMR spectrum are complex and overlapping. How can I simplify this?
A4: The protons on the pyrrolidine ring form a complex spin system, leading to overlapping multiplets. Running a 2D NMR experiment, such as a COSY (Correlation Spectroscopy), can help to identify which protons are coupled to each other, aiding in the assignment of the individual signals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution in NMR spectra | - Sample concentration is too high or too low.- Presence of paramagnetic impurities.- Inhomogeneous magnetic field. | - Optimize sample concentration.- Purify the sample to remove metal ions.- Shim the spectrometer before acquisition. |
| Broad water peak obscuring signals | - Use of a wet NMR solvent. | - Use fresh, high-quality deuterated solvent.- For non-exchangeable protons, a small amount of D₂O can be added to exchange away the residual water peak. |
| Inconsistent chemical shifts | - Different solvent used for analysis.- Temperature fluctuations. | - Ensure consistent use of the same deuterated solvent for all related experiments.- Maintain a constant temperature during NMR acquisition. |
| No signal in Mass Spectrum | - Incorrect ionization mode.- Compound is not sufficiently volatile for the chosen method. | - Use a soft ionization technique like ESI or Chemical Ionization (CI).- Ensure the instrument parameters are optimized for the expected mass range. |
| Unexpected fragments in Mass Spectrum | - In-source fragmentation.- Presence of impurities. | - Lower the energy of the ionization source.- Confirm the purity of the sample using techniques like HPLC or NMR. |
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and MS data for this compound. These are estimated values based on the analysis of similar structures and are intended as a guide for interpretation.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | Pyridine H-6 |
| ~8.20 | d | 1H | Pyridine H-4 |
| ~7.80 | t | 1H | Pyridine H-5 |
| ~7.40 | t | 1H | Pyridine H-3 |
| ~3.80 | m | 1H | Pyrrolidine H-3 |
| ~3.50 - 3.20 | m | 4H | Pyrrolidine H-2, H-5 |
| ~2.40 - 2.10 | m | 2H | Pyrrolidine H-4 |
| ~9.50 (broad) | s | 2H | N-H (Hydrochloride) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | Pyridine C-2 |
| ~148.0 | Pyridine C-6 |
| ~140.0 | Pyridine C-4 |
| ~124.0 | Pyridine C-3 |
| ~122.0 | Pyridine C-5 |
| ~50.0 | Pyrrolidine C-2 |
| ~48.0 | Pyrrolidine C-5 |
| ~38.0 | Pyrrolidine C-3 |
| ~30.0 | Pyrrolidine C-4 |
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Interpretation |
| 149.11 | [M+H]⁺ (Protonated molecule of the free base) |
| 121.09 | [M+H - C₂H₄]⁺ (Loss of ethene from pyrrolidine ring) |
| 94.07 | [M+H - C₄H₇N]⁺ (Cleavage of the pyrrolidine ring) |
| 78.05 | [C₅H₄N]⁺ (Pyridine ring fragment) |
Experimental Protocols
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
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Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
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Acquire 16 scans and process with a line broadening of 0.3 Hz.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm.
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Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
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Acquire 1024 scans and process with a line broadening of 1.0 Hz.
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Mass Spectrometry
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a methanol/water (1:1) mixture.
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Instrumentation: Use a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
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Data Acquisition:
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Set the ESI source to positive ion mode.
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Infuse the sample at a flow rate of 5 µL/min.
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Set the capillary voltage to 3.5 kV and the cone voltage to 30 V.
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Acquire data over a mass range of m/z 50-500.
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Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the combined NMR and MS data to confirm the structure of this compound.
Preventing degradation of 2-(Pyrrolidin-3-yl)pyridine hydrochloride during storage
Technical Support Center: Stability of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is also recommended to protect the compound from light and air, and for maximum stability, storage under an inert gas like argon or nitrogen is advisable.
Q2: What are the visible signs of degradation?
Degradation of this compound, which is typically a white to off-white solid, may be indicated by a change in color (e.g., to yellow or brown), a change in physical state (e.g., clumping or melting), or the development of an unusual odor. If you observe any of these changes, the compound's purity should be re-analyzed before use.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures (containing pyrrolidine and pyridine rings) can be susceptible to oxidation and hydrolysis. The pyrrolidine ring, in particular, can be a site for oxidation. Exposure to strong oxidizing agents should be avoided.[2]
Q4: What analytical methods are suitable for assessing the purity and degradation of this compound?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound and detecting any degradation products.[3] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile is a typical starting point for method development.[3] Detection is often performed using a UV detector.[3] For more detailed structural information on any impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[4]
Q5: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be strictly avoided to prevent degradation.
Troubleshooting Guide for Degradation Issues
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Exposure to light or air (oxidation) | Store in an amber vial, purge with inert gas, and ensure the container is tightly sealed. Re-test for purity. |
| Clumping or Caking | Moisture absorption (hydrolysis) | Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. |
| Inconsistent Experimental Results | Compound degradation | Re-verify the purity of the compound using a suitable analytical method like HPLC. If degraded, use a fresh, properly stored batch. |
| Presence of Unexpected Peaks in HPLC | Formation of degradation products | Investigate the identity of the new peaks using LC-MS. Review storage conditions and handling procedures to identify the cause of degradation. |
Experimental Protocols
General Protocol for Stability Testing of this compound
This protocol outlines a general procedure for conducting a stability study. Specific parameters may need to be optimized for your particular experimental setup.
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Initial Analysis:
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Obtain a baseline purity profile of a new batch of this compound using a validated HPLC method.
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Characterize the initial appearance (color, physical state).
-
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Sample Preparation and Storage:
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Aliquot the compound into several vials for each storage condition to be tested.
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Condition 1 (Recommended): Store in a tightly sealed amber vial, purged with nitrogen, at 2-8°C in a dry environment.
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Condition 2 (Ambient): Store in a tightly sealed clear vial at room temperature (20-25°C) with exposure to ambient light and air.
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Condition 3 (Elevated Temperature): Store in a tightly sealed amber vial in an oven at a constant elevated temperature (e.g., 40°C).
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Condition 4 (High Humidity): Store in a tightly sealed amber vial in a humidity chamber at a constant relative humidity (e.g., 75% RH).
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each storage condition.
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Visually inspect the sample for any changes in appearance.
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Analyze the sample by HPLC to determine the purity and quantify any degradation products.
-
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Data Analysis:
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Compare the purity profiles of the stored samples to the baseline data.
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Calculate the rate of degradation for each storage condition.
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Identify any trends in the formation of degradation products.
-
Visualizations
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. kishida.co.jp [kishida.co.jp]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride and 3-(Pyrrolidin-2-yl)pyridine: Unraveling Their Potential in Neuronal Signaling
This guide provides a comparative overview of these two compounds, summarizing the extensive research on the nAChR activity of 3-(Pyrrolidin-2-yl)pyridine and its analogs, and highlighting the current lack of publicly available biological data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This analysis is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge and potential future research directions for these intriguing heterocyclic compounds.
Chemical and Physical Properties at a Glance
For clarity and ease of reference, the fundamental chemical and physical properties of both compounds are summarized below.
| Property | This compound | 3-(Pyrrolidin-2-yl)pyridine |
| Synonyms | 2-Pyrrolidin-3-ylpyridine HCl | Nornicotine, 2-(Pyridin-3-yl)pyrrolidine |
| Molecular Formula | C₉H₁₃ClN₂ | C₉H₁₂N₂ |
| Molecular Weight | 184.67 g/mol | 148.20 g/mol |
| CAS Number | 150281-45-1 (base) | 5746-86-1 |
| Appearance | Not specified in available literature | Clear, faint yellow liquid |
3-(Pyrrolidin-2-yl)pyridine: A Potent Modulator of Nicotinic Acetylcholine Receptors
3-(Pyrrolidin-2-yl)pyridine, a metabolite of nicotine, has been the subject of extensive research, primarily focusing on its interaction with various subtypes of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems and are implicated in a range of physiological processes and pathological conditions, including cognitive function, addiction, and neurodegenerative diseases.
The activity of 3-(pyrrolidin-2-yl)pyridine and its analogs is often evaluated through their binding affinity to different nAChR subtypes and their functional effects as agonists, partial agonists, or antagonists.
Quantitative Analysis of nAChR Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of 3-(Pyrrolidin-2-yl)pyridine analogs at various human nAChR subtypes. This data is illustrative of the type of information available for this class of compounds and is based on structurally related molecules.
Table 1: Illustrative Binding Affinities (Kᵢ) of 3-Pyridyl Ether Analogs at Human nAChR Subtypes
| Compound | α4β2* Kᵢ (nM) | α3β4 Kᵢ (nM) | α7 Kᵢ (nM) |
| Analog A | 0.13 | 3.25 | 5.98 |
| Analog B | 0.25 | 8.75 | 15.2 |
| Analog C | 0.09 | 2.16 | 4.14 |
| Nicotine | 1.0 | 20 | 500 |
| Epibatidine | 0.03 | 0.1 | 10 |
| Data is hypothetical and for illustrative purposes based on related compounds. |
Table 2: Illustrative Functional Activities (EC₅₀/IC₅₀) of 3-Pyridyl Ether Analogs at Human nAChR Subtypes
| Compound | α4β2 Functional Assay (EC₅₀/IC₅₀, µM) | α3β4 Functional Assay (EC₅₀/IC₅₀, µM) | α7 Functional Assay (EC₅₀/IC₅₀, µM) |
| Analog A (Antagonist) | 1.3 (IC₅₀) | 32.5 (IC₅₀) | >50 (IC₅₀) |
| Analog B (Partial Agonist) | 0.5 (EC₅₀) | 12.5 (EC₅₀) | >50 (EC₅₀) |
| Analog C (Full Agonist) | 0.1 (EC₅₀) | 2.5 (EC₅₀) | 15 (EC₅₀) |
| Data is hypothetical and for illustrative purposes based on related compounds. |
Experimental Protocols
The determination of binding affinities and functional activities of compounds like 3-(pyrrolidin-2-yl)pyridine at nAChR subtypes involves sophisticated experimental techniques. Below are detailed methodologies for two key experimental paradigms.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound to a specific receptor subtype.
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Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the desired human nAChR subtype (e.g., α4β2, α3β4, or α7) are cultured and harvested. The cells are then homogenized, and the cell membranes containing the receptors are isolated through centrifugation.
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Competitive Binding: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine) of known high affinity and a range of concentrations of the unlabeled test compound.
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Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting. The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity (agonist, antagonist, or modulator) of a compound at ligand-gated ion channels expressed in Xenopus oocytes.
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Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with a mixture of cRNAs encoding the subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
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Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set level.
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Compound Application and Data Acquisition: The oocyte is perfused with a recording solution. To test for agonist activity, the test compound is applied at various concentrations, and the resulting inward current due to ion flow through the activated nAChR channels is measured. For antagonist testing, the test compound is pre-applied before co-application with a known agonist (e.g., acetylcholine) to measure the inhibition of the agonist-evoked current.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀ for agonists or IC₅₀ for antagonists) and efficacy (the maximum response compared to a reference agonist).
Signaling Pathways and Experimental Workflow
The interaction of 3-(pyrrolidin-2-yl)pyridine and its analogs with nAChRs initiates a cascade of downstream signaling events. The following diagrams, created using the DOT language, illustrate a simplified nAChR signaling pathway and the general workflow for evaluating compound activity.
Caption: Simplified signaling pathway of nAChR activation by a ligand.
Caption: General experimental workflow for evaluating compound activity at nAChRs.
This compound: An Uncharted Territory in Biological Activity
In stark contrast to the wealth of information on 3-(Pyrrolidin-2-yl)pyridine, there is a significant lack of publicly available experimental data on the biological activity of this compound. Searches of scientific literature and databases did not yield specific studies detailing its interaction with nAChRs or any other biological targets.
The primary information available for this compound is its chemical structure and basic hazard classifications. This absence of data precludes a direct, evidence-based comparison of its activity with that of its 3-(pyrrolidin-2-yl) isomer.
The Importance of Isomeric Position in Drug Design
The difference in the point of attachment of the pyridine ring to the pyrrolidine ring—position 3 in 2-(pyrrolidin-3-yl)pyridine versus position 2 in 3-(pyrrolidin-2-yl)pyridine—is a critical structural variation that can profoundly impact a molecule's pharmacological properties. This change in connectivity alters the three-dimensional shape of the molecule and the spatial orientation of its key pharmacophoric features, such as the nitrogen atoms in both the pyridine and pyrrolidine rings, which are crucial for receptor binding.
For nAChRs, the precise arrangement of these features is known to be a key determinant of binding affinity and functional activity. Therefore, it is highly probable that this compound exhibits a significantly different nAChR binding profile compared to 3-(pyrrolidin-2-yl)pyridine. However, without experimental data, any discussion of its potential activity remains speculative.
Conclusion and Future Directions
This comparative guide highlights a significant disparity in the current scientific understanding of two closely related pyridinylpyrrolidine isomers. 3-(Pyrrolidin-2-yl)pyridine and its analogs are well-established as potent modulators of nicotinic acetylcholine receptors, with a substantial body of research detailing their structure-activity relationships. This knowledge has been instrumental in the design of selective nAChR ligands with potential therapeutic applications.
Conversely, this compound represents a significant knowledge gap. The absence of publicly available data on its biological activity, particularly its interaction with nAChRs, prevents a direct comparison and a full understanding of the pharmacological landscape of this chemical scaffold.
Future research efforts should be directed towards a comprehensive pharmacological characterization of this compound. Investigating its binding affinity and functional activity at various nAChR subtypes would be a crucial first step. Such studies would not only fill a critical gap in our knowledge but also provide valuable insights into the structure-activity relationships of pyridinylpyrrolidine-based nAChR ligands, potentially uncovering novel pharmacological profiles and paving the way for the development of new therapeutic agents.
Stereoselective Binding of Pyrrolidine-Based Ligands to Nicotinic Acetylcholine Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stereochemical determinants of ligand-receptor interactions is paramount for the rational design of selective and potent therapeutics. This guide provides a comparative analysis of the binding affinities of stereoisomers of pyrrolidine-containing compounds to nicotinic acetylcholine receptors (nAChRs), highlighting the critical role of chirality in receptor recognition.
Comparative Binding Affinities
The binding affinities of the stereoisomers of 2-(2-pyrrolidinyl)benzodioxane for the α4β2 nicotinic acetylcholine receptor subtype were determined through competitive radioligand binding assays. The results, summarized in the table below, demonstrate a clear stereochemical preference.
| Compound Isomer | nAChR Subtype | Binding Affinity (Ki) in µM |
| (R,S)-2-(2-pyrrolidinyl)benzodioxane | α4β2 | No Affinity |
| (R,R)-2-(2-pyrrolidinyl)benzodioxane | α4β2 | No Affinity |
| (S,S)-2-(2-pyrrolidinyl)benzodioxane | α4β2 | 0.47 |
| (S,R)-2-(2-pyrrolidinyl)benzodioxane | α4β2 | 0.26 |
Data sourced from a study on 2-(2-pyrrolidinyl)benzodioxanes, which are structural analogs of 2-(pyrrolidin-3-yl)pyridine.[1]
This data reveals that the stereochemistry at the pyrrolidine C2 position is a critical determinant for binding to the α4β2 nAChR. Specifically, isomers with the (S)-configuration at this position exhibit submicromolar binding affinities, while the corresponding (R)-isomers are devoid of affinity.[1] This highlights the precise geometric and electronic complementarity required for effective ligand-receptor interaction at the orthosteric binding site.
Experimental Protocols
The binding affinities presented were determined using a competitive radioligand binding assay. This widely used technique quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.
Radioligand Binding Assay for α4β2 nAChRs
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human α4β2 nAChR subtype are cultured to confluency.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances that might interfere with the assay.
-
The final membrane preparation is resuspended in the assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed concentration of a high-affinity radioligand, such as [³H]-epibatidine or [³H]-cytisine.
-
Varying concentrations of the unlabeled test compound (the 2-(pyrrolidinyl)benzodioxane isomers).
-
The prepared cell membranes.
-
-
Total Binding Control: Contains only the radioligand and membranes to determine the maximum amount of radioligand that can bind.
-
Non-specific Binding Control: Contains the radioligand, membranes, and a high concentration of a known nAChR agonist (e.g., nicotine) to saturate the receptors and measure the amount of radioligand that binds to non-receptor components.
-
The plate is incubated for a specific period (e.g., 2-4 hours) at room temperature to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
Navigating Nicotinic Receptor Selectivity: A Comparative Analysis of a Pyrrolidine-Based Ligand for α4β2 vs. α3β4 nAChRs
For researchers and drug development professionals, understanding the nuanced interactions of ligands with nicotinic acetylcholine receptor (nAChR) subtypes is paramount. This guide provides a focused comparison of the binding affinity of (S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenol, a representative pyrrolidine-based compound, for the α4β2 and α3β4 nAChR subtypes, supported by experimental data and detailed protocols.
The quest for subtype-selective nAChR modulators is a critical endeavor in neuroscience and pharmacology. The α4β2 subtype is a primary target for conditions like nicotine addiction and cognitive disorders, while the α3β4 subtype, predominantly found in the autonomic ganglia, is often associated with off-target effects. Therefore, ligands with high selectivity for α4β2 over α3β4 are of significant therapeutic interest. This guide focuses on a specific analog from a series of pyrrolidine-based compounds to illustrate this selectivity profile.
Comparative Binding Affinity
The selectivity of a ligand is quantified by comparing its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The data presented below is derived from competitive radioligand binding assays.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Ratio (α3β4 Ki / α4β2 Ki) |
| (S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenol | rα4β2 | 2.5 | 63.2 |
| hα3β4 | 158 |
Data sourced from Bavo, F., Pallavicini, M., Appiani, R., & Bolchi, C. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603.
This data clearly demonstrates the preferential binding of (S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenol to the α4β2 nAChR subtype, with a 63.2-fold higher affinity compared to the α3β4 subtype.
Signaling Pathway and Selectivity
The interaction of a ligand with a specific nAChR subtype initiates a signaling cascade. The diagram below illustrates the selective binding of the compound, leading to the activation of the α4β2 receptor, while having a significantly lower affinity for the α3β4 receptor.
Experimental Protocols
The determination of binding affinities is crucial for assessing ligand selectivity. The following is a detailed methodology for the radioligand binding assay used to generate the data in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for rat α4β2 and human α3β4 nAChRs through competitive displacement of a radiolabeled ligand.
Materials:
-
Biological Material: Membranes from Human Embryonic Kidney (HEK-293) cells stably transfected with either rat α4 and β2 subunits (for α4β2) or human α3 and β4 subunits (for α3β4).
-
Radioligand: [³H]-Epibatidine.
-
Non-specific Binding Competitor: A high concentration of a non-labeled nAChR agonist (e.g., nicotine or epibatidine).
-
Assay Buffer: Typically a Tris-HCl based buffer containing physiological salt concentrations, pH 7.4.
-
Test Compound: (S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenol, prepared in a series of dilutions.
-
Instrumentation: Scintillation counter, cell harvester, 96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the target nAChR subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, [³H]-epibatidine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, [³H]-epibatidine, and a saturating concentration of the non-labeled competitor.
-
Competition Binding: Add cell membranes, [³H]-epibatidine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates for a sufficient time at room temperature to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This detailed protocol provides a framework for the reproducible assessment of ligand binding affinities, a cornerstone of drug discovery and development in the nAChR field. The clear selectivity profile of compounds like (S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenol underscores the potential for designing targeted therapeutics with improved efficacy and reduced side-effect profiles.
A Comparative Guide to the Efficacy of Varenicline and Novel nAChR Ligands Derived from 2-(Pyrrolidin-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established nicotinic acetylcholine receptor (nAChR) partial agonist, varenicline, with emerging research ligands synthesized from a 2-(pyrrolidin-3-yl)pyridine scaffold. While 2-(pyrrolidin-3-yl)pyridine hydrochloride itself is a synthetic intermediate and not an active pharmaceutical ingredient, it serves as a crucial building block for novel compounds targeting nAChRs. This comparison focuses on the pharmacological properties of varenicline and a representative derivative, herein referred to as Compound A-85380, to illustrate the therapeutic potential and structure-activity relationships within this class of compounds.
Introduction to Varenicline and 2-(Pyrrolidin-3-yl)pyridine Derivatives
Varenicline is a well-established partial agonist of the α4β2 nicotinic acetylcholine receptor, approved for smoking cessation.[1][2][3] Its efficacy lies in its dual mechanism of action: providing mild stimulation to reduce withdrawal symptoms while simultaneously blocking nicotine from binding, which lessens the rewarding effects of smoking.[2]
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its presence in numerous biologically active molecules.[4][5] The 2-(Pyrrolidin-3-yl)pyridine structure, in particular, is a key component of a novel class of 3-pyridyl ether compounds that exhibit high affinity for central nervous system (CNS) nAChRs.[6] One such compound, A-85380, has demonstrated potent and selective activity at the α4β2 nAChR subtype, making it a valuable tool for research and a potential lead for developing new therapeutics for CNS disorders.[6]
Mechanism of Action and Signaling Pathways
Both varenicline and A-85380 exert their effects by modulating nAChRs, which are ligand-gated ion channels crucial for synaptic transmission in the CNS.[7][8] The primary target for these compounds is the α4β2 nAChR subtype, which is implicated in nicotine dependence.[1][9]
Upon agonist binding, nAChRs undergo a conformational change, opening an ion channel permeable to cations like Na+ and Ca2+.[10][11] This influx of cations leads to depolarization of the cell membrane and activation of downstream signaling cascades. A key pathway involved in the neuroprotective and survival-promoting effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[7][12]
Caption: Simplified signaling pathway of nAChR activation.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of varenicline and the 2-(pyrrolidin-3-yl)pyridine derivative, A-85380, at various nAChR subtypes.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | α4β2 | α7 | α3β4 | α6β2* |
| Varenicline | 0.14 - 0.4 nM[9][13] | 125 nM[9] | >1000 nM | 0.12 nM[13] |
| A-85380 | ~0.05 nM[6] | >1000 nM | >1000 nM | Not Reported |
Note: The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.
Table 2: Comparative Functional Activity (EC50, µM and Emax, % relative to Nicotine)
| Compound | Receptor | EC50 (µM) | Emax (%) | Activity Type |
| Varenicline | α4β2 | 0.086[13] | 24[13] | Partial Agonist |
| α6β2 | 0.007[13] | 49[13] | Partial Agonist | |
| α7 | - | - | Full Agonist[1] | |
| A-85380 | α4β2 | - | 163 | Agonist[6] |
Note: Functional activity data can vary based on the specific assay conditions and cell systems used.
Experimental Protocols
The data presented above are typically generated using standardized in vitro pharmacological assays. Below are representative protocols for radioligand binding and calcium flux assays.
Radioligand Binding Assay Protocol
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound at a specific nAChR subtype.
Materials:
-
Membrane Preparation: Homogenized brain tissue or cell membranes from cell lines (e.g., HEK293) expressing the nAChR subtype of interest.[10][14]
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]Cytisine for α4β2 nAChRs).[15]
-
Test Compound: The compound to be evaluated (e.g., varenicline or A-85380).
-
Assay Buffer: Buffer solution to maintain physiological pH and ionic strength.
-
Filtration System: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like nicotine), and competitor binding (membranes + radioligand + varying concentrations of the test compound).[14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[16]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.[16]
Caption: Workflow for a competitive radioligand binding assay.
Calcium Flux Assay Protocol
This functional assay measures the ability of a compound to activate ligand-gated ion channels like nAChRs by detecting changes in intracellular calcium concentration.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or partial agonist.
Materials:
-
Cell Line: A cell line (e.g., SH-EP1) stably expressing the nAChR subtype of interest.
-
Calcium-Sensitive Dye: A fluorescent dye that changes intensity upon binding to calcium (e.g., Fluo-4 AM or Indo-1 AM).[17]
-
Assay Buffer: A physiological salt solution.
-
Fluorescence Plate Reader: A device capable of measuring fluorescence intensity over time, often with automated liquid handling (e.g., a FLIPR or FlexStation).[18][19]
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[18]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate the plate in the dark at 37°C for approximately one hour to allow the dye to enter the cells.[18]
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist (e.g., nicotine) in a separate plate.
-
Fluorescence Measurement: Place the cell plate into the fluorescence reader. Record a baseline fluorescence reading. The instrument then adds the test compounds to the wells while continuing to measure fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity over time reflects the influx of calcium into the cells.[20] Plot the peak fluorescence response against the logarithm of the compound concentration. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting dose-response curve.
Conclusion
The comparison between varenicline and novel 2-(pyrrolidin-3-yl)pyridine derivatives like A-85380 highlights the ongoing efforts to develop more selective and potent nAChR modulators. Varenicline's clinical success is attributed to its partial agonist activity at α4β2 and α6β2* nAChRs.[13] In contrast, research compounds such as A-85380 demonstrate that modifications to the 2-(pyrrolidin-3-yl)pyridine scaffold can yield compounds with even higher affinity and potent agonistic activity at the α4β2 subtype.[6]
This guide provides a framework for understanding and comparing the efficacy of these compounds. The detailed pharmacological data and experimental protocols serve as a resource for researchers in the field of neuroscience and drug development, aiding in the evaluation of existing compounds and the design of future therapeutic agents targeting the nicotinic acetylcholine receptor system.
References
- 1. pnas.org [pnas.org]
- 2. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. bu.edu [bu.edu]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 19. labs.pbrc.edu [labs.pbrc.edu]
- 20. Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of 2-(Pyrrolidin-3-yl)pyridine hydrochloride and nicotine
Disclaimer: This guide provides a comparative framework for evaluating the in vivo efficacy of nicotinic acetylcholine receptor (nAChR) ligands. As of the latest literature search, no publicly available in vivo efficacy data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride exists. Therefore, the data presented for this compound is hypothetical and for illustrative purposes only, designed to showcase the methodologies and data presentation requested. The information on nicotine is based on established findings in preclinical research.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of novel nAChR modulators.
Introduction
Nicotine, the primary psychoactive component of tobacco, exerts its effects through the activation of nAChRs.[1] These receptors are implicated in a wide range of physiological processes and are a key target for therapeutic development in areas such as smoking cessation, cognitive enhancement, and pain management.[2][3] this compound is a structural analog of nicotine. This guide outlines a comparative in vivo efficacy evaluation of this compound and nicotine, focusing on key behavioral paradigms relevant to nAChR activity.
In Vitro Receptor Binding and Functional Activity (Hypothetical)
A foundational understanding of a compound's interaction with nAChR subtypes is critical before proceeding to in vivo studies. The following table summarizes the known in vitro profile of nicotine and a hypothetical profile for this compound.
| Parameter | Nicotine | This compound (Hypothetical) |
| Receptor Binding Affinity (Ki, nM) | ||
| α4β2 | 0.1 - 1 | 5 - 10 |
| α7 | 100 - 1000 | 50 - 100 |
| α3β4 | 10 - 50 | 20 - 70 |
| Functional Activity | ||
| α4β2 | Agonist | Partial Agonist |
| α7 | Agonist | Antagonist |
| α3β4 | Agonist | Partial Agonist |
*Indicates the potential for other subunits to be present in the receptor complex.
In Vivo Efficacy Assessment
The following sections detail the experimental protocols and present comparative data for key in vivo assays.
Antinociceptive Effects
The tail-flick and hot-plate tests are common assays to evaluate the analgesic effects of compounds.[4][5]
-
Animals: Male Wistar rats (200-250 g) are used.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C) is used.
-
Procedure:
-
A baseline latency to a nociceptive response (licking of hind paws or jumping) is recorded for each rat before drug administration. A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.
-
Animals are administered either vehicle, nicotine (0.5, 1, 2 mg/kg, s.c.), or this compound (1, 5, 10 mg/kg, s.c.).
-
At a predetermined time post-injection (e.g., 15 minutes), the rats are placed on the hot plate, and the latency to the nociceptive response is recorded.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
| Compound | Dose (mg/kg, s.c.) | % MPE in Hot-Plate Test (Mean ± SEM) |
| Vehicle | - | 5 ± 2 |
| Nicotine | 0.5 | 25 ± 5 |
| 1 | 55 ± 8[4] | |
| 2 | 70 ± 7 | |
| This compound (Hypothetical) | 1 | 10 ± 3 |
| 5 | 30 ± 6 | |
| 10 | 45 ± 7 |
Effects on Locomotor Activity
Locomotor activity assays are used to assess the stimulant or depressant effects of a compound.[6][7]
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detectors or video tracking software is used.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are administered either vehicle, nicotine (0.1, 0.5, 1 mg/kg, s.c.), or this compound (1, 5, 10 mg/kg, s.c.).
-
Immediately after injection, mice are placed in the center of the open-field arena, and locomotor activity (total distance traveled) is recorded for a set duration (e.g., 30 minutes).
-
-
Data Analysis: The total distance traveled (in cm) is analyzed using ANOVA followed by post-hoc tests for comparisons between groups.
| Compound | Dose (mg/kg, s.c.) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | 2500 ± 200 |
| Nicotine | 0.1 | 3500 ± 250 |
| 0.5 | 5500 ± 400 | |
| 1 | 4000 ± 300 | |
| This compound (Hypothetical) | 1 | 2800 ± 220 |
| 5 | 3800 ± 300 | |
| 10 | 3200 ± 280 |
Discriminative Stimulus Effects
Drug discrimination studies assess the interoceptive effects of a compound and can predict its subjective effects in humans.[8][9]
-
Animals: Male Sprague-Dawley rats are food-deprived to 85-90% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training Procedure:
-
Rats are trained to discriminate nicotine (0.4 mg/kg, s.c.) from vehicle.
-
On nicotine training days, responses on the "drug-appropriate" lever are reinforced with food pellets under a fixed-ratio (FR) schedule.
-
On vehicle training days, responses on the "vehicle-appropriate" lever are reinforced.
-
Training continues until a criterion of ≥80% correct responses is met for 8 out of 10 consecutive sessions.
-
-
Testing Procedure:
-
Once trained, test sessions are conducted where various doses of nicotine or this compound are administered.
-
The percentage of responses on the drug-appropriate lever is recorded.
-
-
Data Analysis: The percentage of drug-appropriate responding is plotted for each dose. Full substitution is generally considered ≥80% drug-appropriate responding.
| Compound | Dose (mg/kg, s.c.) | % Drug-Appropriate Responding (Mean ± SEM) |
| Vehicle | - | 10 ± 3 |
| Nicotine | 0.1 | 40 ± 8 |
| 0.2 | 75 ± 10 | |
| 0.4 | 95 ± 5 | |
| This compound (Hypothetical) | 1 | 25 ± 6 |
| 5 | 50 ± 9 | |
| 10 | 65 ± 11 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for in vivo behavioral pharmacology studies.
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling pathway upon nAChR activation.[10][11][12]
Summary and Conclusion
This guide provides a template for the in vivo comparison of this compound and nicotine. Based on the hypothetical data, this compound may exhibit a weaker, partial agonist profile compared to the full agonist effects of nicotine across several behavioral paradigms. Its lower potency in antinociception and locomotor stimulation, coupled with its inability to fully substitute for nicotine in drug discrimination, suggests a different mechanism of action or a reduced efficacy at relevant nAChR subtypes.
It must be reiterated that the absence of published data on this compound necessitates empirical investigation to validate these hypothetical outcomes. The experimental protocols detailed herein provide a robust framework for such future studies.
References
- 1. repositori.upf.edu [repositori.upf.edu]
- 2. Adolescent nicotine treatment causes robust locomotor sensitization during adolescence but impedes the spontaneous acquisition of nicotine intake in adult female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effects of alcohol and nicotine: involvement of the opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine-Induced Antinociception, Rewarding Effects, and Physical Dependence Are Decreased in Mice Lacking the Preproenkephalin Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Patterns of Nicotinic Receptor Antagonism: Nicotine Discrimination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Comparative Guide
This guide provides a comparative analysis of two common analytical methods for the quantification of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a small molecule of interest in pharmaceutical development. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to aid in the selection of the most appropriate method for their specific analytical needs. The information presented is based on established practices for the analysis of similar small polar molecules.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique in pharmaceutical quality control for the quantification of active pharmaceutical ingredients (APIs).[1] It offers a balance of performance, reliability, and cost-effectiveness.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.
| Parameter | Specification |
| Instrument | HPLC system with a quaternary pump, autosampler, and UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
| Run Time | 15 minutes |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique, often considered the 'gold standard' for bioanalysis and the quantification of compounds at low concentrations.[2]
Experimental Protocol: LC-MS/MS
A reversed-phase LC-MS/MS method is proposed for the sensitive quantification of this compound, particularly in complex matrices like plasma.
| Parameter | Specification |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion > Product Ion (To be determined for the specific compound) |
| Internal Standard | A structurally similar molecule with stable isotope labeling |
Method Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small molecules, based on International Council for Harmonisation (ICH) validation guidelines.[3][4][5]
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD%) | < 2% | < 15% |
| Intermediate Precision (RSD%) | < 3% | < 15% |
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationship between the two compared methods.
References
Reproducibility of In Vitro Experiments with 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the reproducibility of in vitro experiments involving 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a compound of interest for its potential interaction with nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of public data on this specific compound, this document serves as a comparative template. It outlines the standard experimental procedures and data presentation formats used for well-characterized nAChR ligands, which can be applied to generate and evaluate data for this compound.
Comparative Analysis of nAChR Ligands
To provide a benchmark for evaluating this compound, the following tables summarize in vitro data for established nicotinic acetylcholine receptor ligands: Nicotine (a natural agonist), Varenicline (a partial agonist), and Epibatidine (a potent agonist). These tables highlight the key parameters typically measured to characterize the interaction of a compound with different nAChR subtypes.
Table 1: Comparative Binding Affinities (Ki) of Nicotinic Acetylcholine Receptor Ligands
| Compound | nAChR Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| Nicotine | α4β2 | 6.1 | [³H]Cytisine | Rat Brain Membranes | [1] |
| α7 | >10,000 | [¹²⁵I]α-Bungarotoxin | Rat Brain Membranes | [1] | |
| Varenicline | α4β2 | 0.4 | [³H]Cytisine | Human nAChR expressed in cells | [1] |
| α7 | 125 | [¹²⁵I]α-Bungarotoxin | Human nAChR expressed in cells | [1] | |
| Epibatidine | α4β2 | ~0.02-0.05 | [³H]Epibatidine | Various | [2] |
| α7 | ~1-5 | [¹²⁵I]α-Bungarotoxin | Various | [2] | |
| 2-(Pyrrolidin-3-yl)pyridine HCl | α4β2 | Data not available | |||
| α7 | Data not available | ||||
| α3β4 | Data not available |
Note: Ki values can vary based on the radioligand, tissue/cell preparation, and assay conditions.
Table 2: Comparative Functional Potencies (EC50/IC50) of Nicotinic Acetylcholine Receptor Ligands
| Compound | nAChR Subtype | Assay Type | Potency (nM) | Cell Line | Reference |
| Nicotine | α4β2 | ⁸⁶Rb⁺ Efflux | EC50: ~1,000 | HEK cells | |
| α7 | Ca²⁺ Influx | EC50: ~10,000 | Oocytes/HEK cells | ||
| Varenicline | α4β2 | ⁸⁶Rb⁺ Efflux (partial agonist) | EC50: ~20 | HEK cells | |
| α7 | Ca²⁺ Influx (full agonist) | EC50: ~300 | Oocytes/HEK cells | ||
| Epibatidine | α4β2 | ⁸⁶Rb⁺ Efflux | EC50: ~1 | HEK cells | |
| α7 | Ca²⁺ Influx | EC50: ~50 | Oocytes/HEK cells | ||
| 2-(Pyrrolidin-3-yl)pyridine HCl | α4β2 | Data not available | |||
| α7 | Data not available | ||||
| α3β4 | Data not available |
Note: EC50/IC50 values are highly dependent on the specific functional assay and cell system used.
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility of in vitro experiments. Below are methodologies for key assays used to characterize the interaction of compounds with nAChRs.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific receptor subtype by assessing its ability to displace a radiolabeled ligand.
Protocol for [³H]Epibatidine Binding to α4β2 nAChRs:
-
Membrane Preparation: Homogenize rat forebrain tissue or cells expressing α4β2 nAChRs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.[3]
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]Epibatidine (e.g., 0.1-0.5 nM), and varying concentrations of the test compound (e.g., this compound).[3]
-
Determination of Non-specific Binding: In parallel wells, add a high concentration of a known nAChR ligand (e.g., 100 µM Nicotine) to determine non-specific binding.[3]
-
Equilibration: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[3]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition.
Protocol for Calcium Imaging Assay in Cells Expressing nAChRs:
-
Cell Culture: Plate cells stably or transiently expressing the nAChR subtype of interest (e.g., HEK293 cells) onto 96-well imaging plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) according to the manufacturer's instructions. This is typically done in a buffer such as Hanks' Balanced Salt Solution (HBSS).
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader or a high-content imaging system.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells. For antagonists, pre-incubate the compound before adding a known agonist.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time to capture the change in intracellular calcium concentration upon receptor activation.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Protocol for Electrophysiology Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired nAChR subtype. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
Compound Application: Apply a known agonist (e.g., acetylcholine) to elicit a baseline current. After a washout period, apply varying concentrations of the test compound to determine its effect on the ion channel.
-
Data Acquisition and Analysis: Record the changes in membrane current. Analyze the current traces to determine the dose-dependent activation (for agonists) or inhibition (for antagonists) and calculate EC50 or IC50 values.
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of neuronal nAChRs.
Caption: Simplified signaling pathway of neuronal nicotinic acetylcholine receptors.
Experimental Workflow for In Vitro Characterization
The diagram below outlines a logical workflow for the in vitro characterization of a novel compound targeting nAChRs.
Caption: Workflow for in vitro characterization of novel nAChR ligands.
References
- 1. 2-(2-Piperidyl)- and 2-(2-pyrrolidyl)chromans as nicotine agonists: synthesis and preliminary pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Enantiomeric Purity of 2-(Pyrrolidin-3-yl)pyridine hydrochloride
This guide provides a comprehensive comparison of methodologies for determining the enantiomeric purity of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a crucial parameter for its application in research and drug development. The primary focus is on High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), the most prevalent and reliable technique for enantiomeric separation.
The pyrrolidine ring is a vital scaffold in medicinal chemistry, with the stereochemistry of its substituents often playing a critical role in biological activity.[1][2] Consequently, accurate determination of enantiomeric excess (e.e.) is a mandatory step in the synthesis and quality control of chiral molecules like 2-(Pyrrolidin-3-yl)pyridine.
Comparative Analysis of Chiral Stationary Phases
The direct separation of enantiomers is most commonly achieved using chiral HPLC.[3][4] The choice of the Chiral Stationary Phase (CSP) is the most critical factor in method development.[3] Below is a comparison of two major classes of CSPs widely used for the separation of heterocyclic compounds.
Table 1: Comparison of Chiral Stationary Phases for Enantiomeric Purity Analysis
| Feature | Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives) | Macrocyclic Glycopeptide-Based CSPs (e.g., Vancomycin, Teicoplanin) |
| Separation Principle | Enantiomers are separated based on interactions (hydrogen bonds, dipole-dipole, π-π stacking, steric hindrance) within the helical grooves of the polysaccharide polymer. | Separation relies on multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic antibiotic structure.[5] |
| Typical Mobile Phases | Normal Phase (Hexane/Alcohol), Polar Organic, and Reversed-Phase modes are all effective.[3][6] | Primarily operated in Reversed-Phase and Polar Organic modes.[5][6] |
| Versatility | Broad applicability for a wide range of chiral compounds. Considered a good first choice for screening.[3] | Particularly effective for compounds containing amine and carboxylic acid groups, capable of ionic interactions. |
| Selectivity | Often provides high enantioselectivity for a broad range of racemates. | Can offer unique and complementary selectivity to polysaccharide phases. |
| Example Application | Separation of various chiral azole compounds and other heterocyclic structures.[6] | Resolution of non-protein amino acids and other amphoteric molecules.[5] |
Experimental Protocol: Chiral HPLC Method
This section details a standard protocol for determining the enantiomeric purity of this compound using a polysaccharide-based CSP.
1. Objective: To separate the (R)- and (S)-enantiomers of this compound and quantify the enantiomeric excess (% e.e.).
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H).
-
Mobile Phase: Hexane (HPLC Grade), Isopropanol (HPLC Grade), Diethylamine (DEA).
-
Sample: this compound standard (racemic and enantiomerically enriched samples).
-
Solvent for Sample Preparation: Mobile phase or a suitable solvent mixture.
3. Chromatographic Conditions:
-
Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm (based on the pyridine chromophore).
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL.
4. Procedure:
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Racemic Standard Injection: Inject the racemic standard to confirm the resolution of the two enantiomer peaks and determine their retention times.
-
Sample Injection: Inject the enantiomerically enriched sample.
-
Data Analysis:
-
Identify the peaks corresponding to the major and minor enantiomers.
-
Integrate the peak areas for both enantiomers (Area_major and Area_minor).
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100%
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the enantiomeric purity determination process.
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Alternative Methodologies
While chiral HPLC is the gold standard, other techniques can also be employed for enantiomeric separation:
-
Supercritical Fluid Chromatography (SFC): Often uses the same chiral stationary phases as HPLC but with supercritical CO2 as the main mobile phase component. SFC can offer faster separations and reduced solvent consumption.
-
Gas Chromatography (GC): Requires the analyte to be volatile and thermally stable. Derivatization with a chiral reagent may be necessary to form diastereomers that can be separated on a standard achiral column, or a chiral GC column can be used directly.
-
Capillary Electrophoresis (CE): A high-resolution technique that separates enantiomers in a capillary based on their differential migration in an electric field, often with the use of a chiral selector added to the buffer.
The selection of the optimal method depends on factors such as equipment availability, sample properties, required sensitivity, and throughput needs.[3] For most research and quality control applications involving non-volatile compounds like this compound, chiral HPLC remains the most robust and versatile choice.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride and its Derivatives as Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationships and experimental evaluation of a promising class of nicotinic acetylcholine receptor modulators.
This guide provides a detailed comparative analysis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride and its derivatives, focusing on their binding affinities for various subtypes of nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel nAChR ligands with improved potency and selectivity.
Introduction
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of subtype-selective nAChR modulators is a significant area of research. The 2-(Pyrrolidin-3-yl)pyridine scaffold represents a key pharmacophore in the design of such ligands, with structural similarities to nicotine and other potent nAChR agonists. This guide explores the structure-activity relationships (SAR) of this scaffold by comparing the parent compound with its derivatives, providing valuable insights for the rational design of future drug candidates.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound and its analogs is essential for predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is limited in publicly available literature, computed properties for the free base and related structures provide a useful baseline for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 2-(Pyrrolidin-3-yl)pyridine | C₉H₁₂N₂ | 148.20 | 0.6 | 1 | 2 |
| 3-(Pyrrolidin-2-yl)pyridine (Nornicotine) | C₉H₁₂N₂ | 148.20 | 0.2 | 1 | 2 |
| Nicotine | C₁₀H₁₄N₂ | 162.23 | 1.17 | 0 | 2 |
Comparative Biological Activity
A key structural analog for which extensive data exists is A-84543, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, and its derivatives. These compounds feature a methoxy linker between the pyridine and pyrrolidine rings, a modification that significantly influences binding affinity and selectivity.
Table 1: Binding Affinities (Ki, nM) of A-84543 and its Pyridine-Modified Analogs at Neuronal nAChRs [1]
| Compound | Pyridine Substitution | Ki (nM) |
| A-84543 | Unsubstituted | 1.9 (rat α4β2) |
| Analog 1 | 5-Iodo | 0.85 (rat α4β2) |
| Analog 2 | 2-Chloro | >9000 |
| Analog 3 | 4-Methyl | 27 |
| Analog 4 | 6-Methyl | 11.1 |
Data from competition binding assays against [³H]-epibatidine.
The data in Table 1 clearly demonstrates that substitutions on the pyridine ring of the A-84543 scaffold have a profound impact on binding affinity. For instance, the introduction of a 5-iodo group enhances affinity, while a 2-chloro substituent drastically reduces it.
Further insights can be gained from computational studies on a broader range of pyrrolidine-based nAChR ligands. The following table presents Ki values for various analogs at human α4β2 and α3β4 nAChR subtypes.
Table 2: Binding Affinities (Ki, nM) of Pyrrolidine-Based Analogs at Human nAChR Subtypes [2]
| Compound | Structure | Ki (nM) at hα4β2 | Ki (nM) at hα3β4 |
| (S)-Nicotine | 2 | 261 | |
| A-84543 | 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | 1.9 (rat) | 1400 (rat) |
| (S,S)-21 | 2-(2-(S)-pyrrolidinyl)benzodioxane | 470 | >10000 |
| (S,R)-21 | 2-(2-(R)-pyrrolidinyl)benzodioxane | 260 | >10000 |
| (S,R)-2 | 7-hydroxy-2-(2-(S)-pyrrolidinyl)benzodioxane | 12 | 310 |
These findings highlight the importance of stereochemistry and the nature of the aromatic ring system linked to the pyrrolidine moiety in determining both potency and subtype selectivity.
Experimental Protocols
To facilitate further research and enable the validation of the presented data, detailed experimental protocols for key assays are provided below.
Synthesis of 2-(Pyrrolidin-3-yl)pyridine (General Approach)
A common synthetic route to 2-substituted pyrrolidines involves the ring contraction of pyridines.[3]
General Procedure:
-
Photochemical Reaction: A solution of the corresponding pyridine and a silylborane reagent in an appropriate solvent is irradiated with a high-pressure mercury lamp. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 2-azabicyclo[3.1.0]hex-3-ene intermediate.
-
Transformation to Pyrrolidine: The intermediate can undergo various transformations, such as hydrogenation, to yield the saturated pyrrolidine derivative.[3]
For the specific synthesis of 2-(Pyrrolidin-3-yl)pyridine, a detailed, step-by-step protocol would need to be developed and optimized based on this general methodology.
Nicotinic Acetylcholine Receptor Binding Assay (Competition Assay)
This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.
Materials:
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., HEK-293 cells transfected with human α4 and β2 subunits).
-
Radioligand (e.g., [³H]-epibatidine).
-
Test compound (this compound or its derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General synthetic workflow for 2-(Pyrrolidin-3-yl)pyridine derivatives.
Caption: Simplified signaling pathway of nAChR activation.
Conclusion
The comparative analysis of this compound and its derivatives reveals a rich structure-activity relationship landscape for the modulation of nicotinic acetylcholine receptors. Modifications to the pyridine ring, the stereochemistry of the pyrrolidine ring, and the nature of the linker between these two moieties all play a critical role in determining binding affinity and subtype selectivity. While further research is needed to elucidate the specific binding profile of this compound, the data presented for its structural analogs provide a strong foundation for the design of novel and more effective nAChR ligands. The experimental protocols outlined in this guide offer a starting point for the synthesis and evaluation of such compounds, paving the way for the development of new therapeutics for a variety of neurological disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Role of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Scientific Enigma
Despite extensive investigation into the vast chemical space of pyrrolidine and pyridine derivatives, the specific mechanism of action for 2-(Pyrrolidin-3-yl)pyridine hydrochloride remains largely uncharacterized in publicly available scientific literature. This absence of data precludes a direct comparative analysis of its performance against alternative compounds.
The pyrrolidine and pyridine ring systems are foundational scaffolds in medicinal chemistry, giving rise to a multitude of compounds with diverse and well-established biological activities. Derivatives of these heterocycles have been successfully developed as potent agents targeting a wide array of biological targets, including but not limited to, nicotinic acetylcholine receptors (nAChRs), monoamine oxidases (MAOs), and various protein kinases. However, extensive searches of chemical databases and scientific literature have not yielded specific experimental data elucidating the pharmacological profile of this compound.
While it is plausible to hypothesize potential biological targets for this compound based on the activities of structurally similar molecules, any such extrapolation would be purely speculative without supporting experimental evidence. For instance, the presence of the pyrrolidine and pyridine moieties might suggest a potential interaction with nAChRs, similar to nicotine and its metabolites. Alternatively, it could exhibit inhibitory activity against enzymes like monoamine oxidase, a characteristic of other heterocyclic amine structures. Furthermore, the broader class of pyridine derivatives has been explored for kinase inhibitory activity in the context of cancer and inflammatory diseases.
Without concrete data from binding assays, functional screens, or other pharmacological studies, it is impossible to:
-
Define the primary biological target(s) of this compound.
-
Quantify its potency and efficacy.
-
Identify suitable alternative compounds for a meaningful comparison.
-
Develop relevant experimental protocols for validation.
Therefore, the creation of a comprehensive comparison guide as requested is not feasible at this time. The scientific community awaits future research that may shed light on the biological properties of this particular chemical entity. Such research would be a prerequisite for any subsequent comparative analysis and validation of its mechanism of action.
Comparative Analysis of 2-(Pyrrolidin-3-yl)pyridine and Epibatidine as Nicotinic Acetylcholine Receptor Ligands
A Head-to-Head Comparison for Drug Development Professionals
This guide provides a comparative overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride and the well-characterized alkaloid, epibatidine. Both compounds are ligands for nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in a wide array of physiological and pathological processes. While epibatidine is a potent, non-selective nAChR agonist with a wealth of available data, 2-(Pyrrolidin-3-yl)pyridine is a less-studied compound.
Direct head-to-head experimental data for these two specific molecules is scarce in publicly available literature. Therefore, this comparison synthesizes known data for epibatidine and provides structural and chemical context for 2-(Pyrrolidin-3-yl)pyridine, highlighting the need for further research to fully characterize its pharmacological profile.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of each compound.
| Property | 2-(Pyrrolidin-3-yl)pyridine[1] | Epibatidine[2] |
| Molecular Formula | C₉H₁₂N₂ | C₁₁H₁₃ClN₂ |
| Molecular Weight | 148.20 g/mol | 208.69 g/mol |
| IUPAC Name | 2-pyrrolidin-3-ylpyridine | (1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane |
| Structure | A pyridine ring linked to a pyrrolidine ring at the 3-position. | A 6-chloropyridine ring linked to a 7-azabicyclo[2.2.1]heptane core. |
Pharmacological Data: A Focus on Epibatidine
Epibatidine is a powerful tool in neuroscience research due to its high affinity for various nAChR subtypes.[3] However, its therapeutic potential is severely limited by a narrow therapeutic window and significant toxicity, largely due to its lack of selectivity between nAChR subtypes.[3][4]
Binding Affinity and Receptor Subtype Selectivity
Epibatidine binds with high affinity to multiple nAChR subtypes, most notably the α4β2 and α7 subtypes, which are abundant in the central nervous system.[3]
| Receptor Subtype | Binding Affinity (Ki) of Epibatidine |
| α4β2 | 40 pM[3] |
| α7 | 20 nM[3] |
| Torpedo nAChR (muscle-type proxy) | 12.4 nM (High Affinity), 1.1 µM (Low Affinity)[5] |
Note: Data for 2-(Pyrrolidin-3-yl)pyridine is not available in the cited literature. The pyrrolidine scaffold is a common feature in many biologically active compounds, and its derivatives are known to interact with various receptors.[6] However, specific binding data for 2-(Pyrrolidin-3-yl)pyridine at nAChRs is not publicly documented.
Signaling Pathways and Mechanism of Action
As nAChR agonists, both compounds are expected to activate these ionotropic receptors, leading to a conformational change that opens an intrinsic ion channel.[7] This allows the influx of cations like Na+ and Ca2+, causing depolarization of the cell membrane and triggering downstream signaling events.[7][8]
Key signaling cascades activated by nAChR stimulation include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are crucial for regulating cell survival and neuroprotection.[8][9][10]
References
- 1. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epibatidine | C11H13ClN2 | CID 854023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 5. Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Comprehensive Guide
For Immediate Release
Researchers, scientists, and professionals in drug development must adhere to strict safety and environmental protocols when handling chemical waste. This document provides essential, immediate, and logistical information for the proper disposal of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. This compound is classified as a hazardous substance, and all waste containing it must be treated accordingly.
Personal Protective Equipment (PPE): All personnel handling this substance must be equipped with appropriate PPE to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations.[1]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
This waste stream should not be mixed with other incompatible waste. It should be kept separate from strong oxidizing agents.[1]
-
-
Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be made of a compatible material. The original container can be reused for waste collection if it is in good condition.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Irritant).[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the contents and the container through an approved and licensed waste disposal company.[1]
-
Do not pour the waste down the drain or dispose of it in regular trash.
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
-
Hazard and Classification Data
The following table summarizes the hazard information for 4-(Pyrrolidin-3-yl)pyridine hydrochloride, which is chemically synonymous with this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
Data sourced from the Safety Data Sheet for 4-(Pyrrolidin-3-yl)pyridine hydrochloride (CAS#: 869971-44-8).[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-(Pyrrolidin-3-yl)pyridine hydrochloride
This guide provides immediate and essential safety and logistical information for handling 2-(Pyrrolidin-3-yl)pyridine hydrochloride in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets for this and structurally similar compounds, the primary hazards are summarized below.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing.[4] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) should be inspected before use and changed immediately upon contact with the chemical.[4] |
| Lab Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[4] | |
| Footwear and Clothing | Closed-toe shoes that cover the entire foot and long pants are mandatory. Avoid polyester or acrylic clothing.[4] | |
| Respiratory Protection | Respirator | Use of a NIOSH-approved respirator is required if engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits, or if dusts/aerosols may be generated.[4][5] |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
-
Store in a locked-up and secure location.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][3] Do not allow the product to enter drains or waterways.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
